Bicyclo[2.2.1]heptan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167460. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030874 | |
| Record name | 2-Norbornanol | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-68-4, 497-36-9, 497-37-0 | |
| Record name | Norborneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | endo-Bicyclo(2.2.1)heptan-2-ol | |
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| Record name | 2-Norbornanol | |
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| Record name | exo-Norborneol | |
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| Record name | endo-Norborneol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Norborneol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
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| Record name | 2-Norbornanol | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Endo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptan-2-ol, also known as 2-norbornanol or norborneol, is a saturated bicyclic alcohol. Its rigid, strained ring system and the existence of two stable diastereomers, endo and exo, make it a valuable chiral building block in organic synthesis. The distinct steric environments of the hydroxyl group in these isomers lead to significant differences in their reactivity and physical properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key reactions of endo- and exo-Bicyclo[2.2.1]heptan-2-ol, tailored for professionals in research and drug development. The bicyclo[2.2.1]heptane scaffold is a key structural motif in various natural products and synthetic compounds with notable biological activity.[1]
Chemical and Physical Properties
The core physicochemical properties of the endo and exo isomers of this compound are summarized in the table below. These differences are critical for designing synthetic routes and for the separation of the isomers.
| Property | endo-Bicyclo[2.2.1]heptan-2-ol | exo-Bicyclo[2.2.1]heptan-2-ol |
| CAS Number | 497-36-9[2] | 497-37-0[3] |
| Molecular Formula | C₇H₁₂O[2] | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [2] | 112.17 g/mol [3] |
| Appearance | White crystalline solid[4] | White to light beige crystalline solid |
| Melting Point | 149-154 °C[4] | 124-126 °C[3] |
| Boiling Point | 176.5 °C at 760 mmHg[4] | 176-177 °C[3] |
| Density | 1.098 g/cm³[4] | 1.097 g/cm³ |
| Refractive Index | 1.537[4] | 1.512 |
| Flash Point | 74.4 °C[4] | 74.4 °C |
| LogP | 1.167[4] | 1.3 |
Spectroscopic Data
The stereochemistry of the hydroxyl group significantly influences the spectroscopic properties of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Representative Chemical Shifts, δ in ppm)
| Proton | endo-Isomer | exo-Isomer |
| H-2 (CH-OH) | ~4.1 (broad s) | ~3.7 (broad s) |
| H-1 (bridgehead) | ~2.3 | ~2.2 |
| H-4 (bridgehead) | ~2.2 | ~2.1 |
¹³C NMR (Representative Chemical Shifts, δ in ppm)
| Carbon | endo-Isomer | exo-Isomer |
| C-2 (CH-OH) | ~70.0 | ~75.9 |
| C-1 (bridgehead) | ~41.9 | ~43.7 |
| C-4 (bridgehead) | ~35.6 | ~35.2 |
| C-7 (bridge) | ~38.8 | ~35.4 |
Infrared (IR) Spectroscopy
Both isomers exhibit a strong, broad absorption band characteristic of the O-H stretching vibration in the region of 3300-3400 cm⁻¹. The C-O stretching vibration appears in the fingerprint region, typically around 1030 cm⁻¹ for the endo isomer and 1080 cm⁻¹ for the exo isomer. A representative IR spectrum for this compound shows characteristic peaks for the hydroxyl and alkyl groups.[1]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both isomers are very similar, showing a molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns involve the loss of water (m/z 94) and subsequent rearrangements of the bicyclic cation. The base peak is often observed at m/z 67, corresponding to the cyclopentadienyl (B1206354) cation.[2][3]
Experimental Protocols
Synthesis of endo- and exo-Bicyclo[2.2.1]heptan-2-ol
A common and stereoselective method for the preparation of the individual isomers is the reduction of Bicyclo[2.2.1]heptan-2-one (norcamphor). The choice of reducing agent dictates the stereochemical outcome due to the steric hindrance of the bicyclic system.
The reduction of norcamphor (B56629) with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), proceeds with high stereoselectivity to yield the exo alcohol, which is the thermodynamically less stable product, due to the attack from the less hindered exo face. Conversely, reduction with less hindered borohydrides often favors the endo alcohol.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Bicyclo[2.2.1]heptan-2-one in anhydrous tetrahydrofuran (B95107) (THF).
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Reduction: The solution is cooled to -78 °C in a dry ice/acetone (B3395972) bath. A solution of sodium borohydride (B1222165) in ethanol (B145695) is added dropwise to the stirred solution of the ketone.
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.
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Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by sublimation or recrystallization to afford pure endo-Bicyclo[2.2.1]heptan-2-ol.
The thermodynamically more stable exo-isomer is typically obtained via equilibration or by using specific reducing agents.
-
Reaction Setup: A similar setup to the endo synthesis is used, with Bicyclo[2.2.1]heptan-2-one dissolved in a suitable solvent like ethanol.
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Reduction: Sodium metal is added portion-wise to the refluxing solution of the ketone in ethanol (Bouveault-Blanc reduction).
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Work-up: After all the sodium has reacted, the mixture is cooled and water is carefully added. The resulting solution is acidified with hydrochloric acid.
-
Extraction and Purification: The product is extracted with diethyl ether, and the organic phase is washed, dried, and concentrated as described for the endo isomer. Purification by column chromatography or recrystallization yields pure exo-Bicyclo[2.2.1]heptan-2-ol.
Key Reactions
The oxidation of this compound to the corresponding ketone is a fundamental transformation.
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Reagent Preparation: A solution of sodium dichromate in a mixture of concentrated sulfuric acid and water (Jones reagent) is prepared.
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Oxidation: A solution of endo- or exo-Bicyclo[2.2.1]heptan-2-ol in acetone is cooled in an ice bath. The Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 20 °C. The reaction is monitored by the color change from orange to green.
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Work-up: After the reaction is complete, the excess oxidant is quenched with isopropanol. The mixture is diluted with water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting Bicyclo[2.2.1]heptan-2-one can be purified by sublimation. A typical procedure involves the oxidation of 7,7-dimethylthis compound with sodium dichromate and sulfuric acid to yield the corresponding ketone.[5]
Esterification is a common reaction of alcohols. The use of acetic anhydride (B1165640) provides a fast and irreversible method to form the corresponding acetate (B1210297) ester.
-
Reaction Setup: In a round-bottom flask, the chosen isomer of this compound is dissolved in acetic anhydride. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction: The mixture is gently heated for a short period.
-
Work-up: The reaction mixture is cooled and poured into cold water to hydrolyze the excess acetic anhydride. The mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude ester, which can be further purified by distillation or chromatography.
Biological Activity and Applications
While this compound itself does not have significant reported biological activity, its rigid scaffold is a key component in a variety of biologically active molecules. The well-defined stereochemistry of the bicyclo[2.2.1]heptane system allows for the precise positioning of functional groups, which is crucial for molecular recognition by biological targets. Derivatives of this compound have been investigated for their potential as antiviral and anticancer agents. For instance, certain nucleoside analogs incorporating the bicyclo[2.2.1]heptane moiety have shown promising antiviral activity.
Crystallography
To date, the crystal structures of the parent endo- and exo-Bicyclo[2.2.1]heptan-2-ol have not been extensively reported in open crystallographic databases. However, the crystal structures of numerous derivatives have been determined, providing valuable insight into the conformational rigidity of the bicyclo[2.2.1]heptane core. For example, the crystal structure of (1R,2R,4S)-2-benzoyl-1,7,7-trimethylthis compound, a camphor (B46023) derivative, has been resolved, confirming the strained conformation of the bicyclic cage.[4]
Conclusion
This compound, in both its endo and exo forms, represents a cornerstone in stereoselective synthesis. The distinct physical and spectroscopic properties of these isomers, coupled with well-established protocols for their synthesis and functionalization, make them indispensable tools for chemists in academia and industry. The rigid bicyclic framework continues to be a source of inspiration for the design of novel therapeutic agents and other functional molecules. This guide provides the fundamental data and methodologies necessary for the effective utilization of these versatile building blocks in research and development.
References
An In-depth Technical Guide to the Stereoisomers of Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptan-2-ol, also known as 2-norbornanol, is a saturated bicyclic alcohol that serves as a versatile chiral building block in organic synthesis. Its rigid bicyclic framework and stereochemical complexity make it a valuable synthon in the preparation of complex natural products, pharmaceuticals, and chiral ligands. The molecule possesses two chiral centers (at C1 and C2) and can exist as four distinct stereoisomers: a pair of enantiomers with the hydroxyl group in the exo position and a pair with the hydroxyl group in the endo position. Understanding the unique properties and synthetic pathways to each of these stereoisomers is crucial for their effective application in drug discovery and development.
This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their synthesis, resolution, and key physical and spectroscopic properties.
Stereoisomers of this compound
The four stereoisomers of this compound arise from the combination of the endo/exo diastereomeric relationship of the hydroxyl group and the chirality at the bridgehead carbons (C1 and C4) and the carbon bearing the hydroxyl group (C2).
The four stereoisomers are:
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(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol (exo)
-
(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-ol (exo)
-
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol (endo)
-
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol (endo)
The relationship between these stereoisomers can be visualized as follows:
Caption: Relationship between the four stereoisomers of this compound.
Data Presentation
Physical Properties
The physical properties of the stereoisomers of this compound are summarized in the table below. Note that enantiomers have identical physical properties except for the direction of optical rotation.
| Stereoisomer | Configuration | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| (1R,2R,4S) | exo | Liquid at RT | Not specified | Not specified |
| (1S,2S,4R) | exo | Liquid at RT | Not specified | Not specified |
| (1R,2S,4S) | endo | 149-154[1] | 176.5 at 760 mmHg[1] | Not specified |
| (1S,2R,4R) | endo | 149-154[1][2] | 176.5 at 760 mmHg[1] | Not specified |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the endo and exo diastereomers of this compound. The chemical shift of the proton on the carbon bearing the hydroxyl group (H-2) is particularly diagnostic.
| Stereoisomer | 1H NMR (H-2) δ (ppm) | 13C NMR (C-2) δ (ppm) |
| exo isomers | ~3.6-3.8 | ~76-78 |
| endo isomers | ~4.0-4.2 | ~74-76 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of Diastereomeric Racemates
The diastereomeric racemates of this compound are typically prepared by the reduction of Bicyclo[2.2.1]heptan-2-one (norcamphor). The stereochemical outcome of the reduction is highly dependent on the reducing agent employed.
The reduction of norcamphor (B56629) with less sterically hindered reducing agents, such as lithium aluminum hydride, favors the formation of the endo isomer due to the attack from the less hindered exo face.
Caption: Synthesis of racemic endo-Bicyclo[2.2.1]heptan-2-ol.
Methodology:
-
A solution of Bicyclo[2.2.1]heptan-2-one in anhydrous diethyl ether or tetrahydrofuran (B95107) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0 °C in an ice bath.
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A solution of lithium aluminum hydride in the same solvent is added dropwise to the stirred ketone solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide (B78521), and then more water.
-
The resulting precipitate is removed by filtration, and the organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure to yield the crude product.
-
Purification by distillation or chromatography affords the pure (±)-endo-Bicyclo[2.2.1]heptan-2-ol.
The reduction of norcamphor with sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the exo isomer due to attack from the more hindered endo face.
Caption: Synthesis of racemic exo-Bicyclo[2.2.1]heptan-2-ol.
Methodology:
-
A solution of Bicyclo[2.2.1]heptan-2-one in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C.
-
A solution of L-Selectride® in tetrahydrofuran is added dropwise to the stirred ketone solution.
-
The reaction mixture is stirred at -78 °C for several hours.
-
The reaction is quenched by the slow addition of water, followed by an oxidative workup with aqueous sodium hydroxide and hydrogen peroxide to decompose the borane (B79455) intermediates.
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The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
Purification by chromatography yields the pure (±)-exo-Bicyclo[2.2.1]heptan-2-ol.
Chiral Resolution of Racemates
The enantiomers of endo- and exo-Bicyclo[2.2.1]heptan-2-ol can be separated from their racemic mixtures through various techniques, including enzymatic resolution and classical resolution with chiral resolving agents.
Lipase-catalyzed transesterification is an effective method for the kinetic resolution of racemic alcohols.
References
An In-depth Technical Guide to the Structure of exo- and endo-Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptan-2-ol, commonly known as norborneol, is a bicyclic alcohol that exists as two diastereomers: exo- and endo-Bicyclo[2.2.1]heptan-2-ol. The rigid and sterically defined bicyclo[2.2.1]heptane framework makes these isomers crucial building blocks in organic synthesis, particularly for natural products and pharmaceutical agents. Their distinct stereochemistry significantly influences their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the structural aspects of these isomers, including their synthesis, spectroscopic characterization, and thermodynamic stability.
Molecular Structure
The fundamental difference between the exo and endo isomers of this compound lies in the orientation of the hydroxyl (-OH) group relative to the one-carbon bridge (C7). In the exo isomer, the hydroxyl group is oriented anti (away from) the one-carbon bridge. Conversely, in the endo isomer, the hydroxyl group is oriented syn (on the same side as) the one-carbon bridge. This seemingly subtle difference in spatial arrangement leads to significant variations in their reactivity and spectroscopic properties.
Synthesis of Racemic Bicyclo[2.2.1]heptan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of racemic Bicyclo[2.2.1]heptan-2-ol, a key bicyclic alcohol intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document details two primary and effective synthetic routes: the hydration of norbornene and the reduction of norcamphor (B56629). The guide includes detailed experimental protocols, quantitative data summaries for comparative analysis, and visual workflows to facilitate a clear understanding of the synthetic processes.
Synthetic Routes Overview
The synthesis of racemic this compound, also known as norborneol, is commonly achieved through two principal pathways:
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Hydration of Norbornene: This electrophilic addition reaction involves the acid-catalyzed addition of water across the double bond of norbornene.
-
Reduction of Norcamphor: This method utilizes a reducing agent, typically a metal hydride, to reduce the ketone functionality of norcamphor to the corresponding alcohol. This reaction often exhibits stereoselectivity, yielding a mixture of the exo (isoborneol) and endo (borneol) diastereomers.
Hydration of Norbornene
The acid-catalyzed hydration of norbornene proceeds via a carbocation intermediate, leading to the formation of this compound. Concentrated sulfuric acid is commonly employed as the catalyst.
Experimental Protocol
The following protocol is a synthesis of procedures described in the literature.[1][2]
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Reaction Setup: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water.
-
Acid Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the water. The addition is exothermic and may require cooling in an ice-water bath.
-
Substrate Addition: To the acidic solution, add 1.0 g of norbornene in portions. Continue stirring until the solid has completely dissolved. This may take up to 10 minutes. If the flask becomes warm, briefly cool it in an ice-water bath.
-
Neutralization: Once the norbornene has dissolved, cool the reaction mixture in an ice-water bath. Slowly add a 6 M solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) until the solution is basic, as confirmed by pH paper. Ensure the solution remains cool during neutralization.
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous phase with diethyl ether or methylene (B1212753) chloride (2 x 15 mL).
-
Washing: Combine the organic extracts and wash successively with 5 mL of deionized water, 5 mL of saturated sodium bicarbonate solution, and 5 mL of saturated sodium chloride solution.
-
Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant or filter the dried solution and remove the solvent using a rotary evaporator or by gentle heating in a fume hood.
-
Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data
| Parameter | Value | Reference |
| Norbornene | 1.0 g | [1] |
| Water | 1.0 mL | [1] |
| Concentrated Sulfuric Acid | 2.0 mL | [1] |
| Diethyl Ether (for extraction) | 2 x 15 mL | [1] |
Experimental Workflow
Caption: Workflow for the Hydration of Norbornene.
Reduction of Norcamphor
The reduction of norcamphor to this compound is a common and efficient method. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this transformation. The reaction is typically carried out in an alcoholic solvent such as methanol. This reduction is stereoselective, with the hydride preferentially attacking the carbonyl group from the less sterically hindered endo face, leading to the exo-alcohol (isoborneol) as the major product.[3][4]
Experimental Protocol
The following protocol is a synthesis of procedures described in the literature.[3][4][5]
-
Reaction Setup: In a 5 mL conical vial or a small round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of norcamphor in 1 mL of methanol.
-
Reducing Agent Addition: Weigh out 100 mg of sodium borohydride and add it in four portions to the stirred norcamphor solution over a period of five minutes.
-
Reaction: Attach an air condenser and gently reflux the reaction mixture for 5-30 minutes.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly add 3.5 mL of ice-cold water. This will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification and Drying: The crude solid can be further purified by dissolving it in dichloromethane, drying the solution over anhydrous sodium sulfate, filtering, and evaporating the solvent.
Quantitative Data
| Parameter | Value | Reference |
| Norcamphor | 100 mg | [3] |
| Methanol | 1.0 mL | [3] |
| Sodium Borohydride | 100 mg | [3] |
| Yield Data | ||
| Percent Yield (Isoborneol) | ~46.1% | [4] |
| Product Composition (GC-MS) | ||
| Isoborneol (exo) | ~85% | [4] |
| Borneol (endo) | ~15% | [4] |
Experimental Workflow
Caption: Workflow for the Reduction of Norcamphor.
Conclusion
Both the hydration of norbornene and the reduction of norcamphor represent viable and well-documented methods for the synthesis of racemic this compound. The choice of method may depend on the availability of starting materials, desired stereochemical outcome, and scale of the reaction. The hydration of norbornene provides a direct route from the corresponding alkene, while the reduction of norcamphor offers a pathway from the ketone and results in a diastereomeric mixture that may be suitable for certain applications or require further separation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most appropriate synthetic strategy for their specific needs.
References
The Discovery and Synthesis of Norborneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norborneol, a bicyclic alcohol with the chemical formula C₇H₁₂O, exists as two diastereomers: exo-norborneol (B145942) and endo-norborneol. Since its discovery, this compound has been a subject of significant interest in organic chemistry due to its unique bridged structure and stereochemical properties. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for norborneol. It includes detailed experimental protocols, quantitative data for the physical and spectroscopic properties of its isomers, and an exploration of its emerging role in drug development, particularly in cancer research and as an inhibitor of butyrylcholinesterase.
A Historical Overview of Norborneol
The chemistry of bicyclic compounds saw significant advancements in the early 20th century. While the exact first synthesis of norborneol is not definitively documented, the foundational work on related bicyclic structures, such as camphor, by Gustaf Komppa in 1903, paved the way for the exploration of the norbornane (B1196662) skeleton.[1][2][3][4][5] A significant milestone in norborneol's history was the work of Alder and Rickert in 1940, who developed a synthesis that brought more attention to this unique alcohol.[6] The subsequent decades saw extensive research into stereoselective synthetic routes and the elucidation of the distinct properties of the exo and endo isomers.
Key Synthetic Methodologies
Several reliable methods for the synthesis of norborneol have been established. The choice of method often depends on the desired stereoisomer (exo or endo) and the available starting materials.
Acid-Catalyzed Hydration of Norbornene
The acid-catalyzed hydration of norbornene is a common method that typically yields a mixture of exo- and endo-norborneol, with the exo isomer being the major product.[7]
Reaction:
Norbornene + H₂O (in the presence of H₂SO₄) → exo-Norborneol + endo-Norborneol
Experimental Protocol: Acid-Catalyzed Hydration of Norbornene [8]
-
Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a spin bar, add 1 mL of water. Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid with stirring.
-
Reaction Initiation: Remove the flask from the ice bath and add 450 mg of norbornene.
-
Reaction Conditions: Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully add 11 mL of 6 M NaOH dropwise with continuous stirring to neutralize the acid. The final pH should be basic.
-
Extraction: Transfer the solution to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel. Extract the aqueous solution with two successive 5 mL portions of methylene (B1212753) chloride.
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude norborneol product. The product can be further purified by recrystallization from an ethanol/water mixture.
Reduction of Norcamphor (B56629)
The reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) is a versatile method that can be tailored to favor either the endo or exo isomer depending on the reducing agent used. The use of less sterically hindered reducing agents like sodium borohydride (B1222165) typically results in the endo isomer as the major product due to the steric hindrance of the bicyclic structure.[9][10]
Reaction:
Norcamphor + NaBH₄ (in methanol) → endo-Norborneol + exo-Norborneol
Experimental Protocol: Reduction of Norcamphor with Sodium Borohydride [9][10]
-
Dissolution of Ketone: In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.
-
Addition of Reducing Agent: Weigh out 100 mg of sodium borohydride and add it in four portions to the norcamphor solution over a period of five minutes with constant stirring.
-
Reaction Conditions: Attach an air condenser to the vial and gently reflux the mixture for 5 minutes using a warm water bath.
-
Quenching: After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water. A white precipitate of norborneol should form.
-
Isolation: Collect the crude product by vacuum filtration, allowing the solid to dry on the filter for approximately 10 minutes.
-
Purification: Dissolve the solid in 4 mL of dichloromethane (B109758) and dry the solution over anhydrous sodium sulfate. Filter the solution and evaporate the solvent to yield the purified product.
Hydrolysis of exo-Norbornyl Formate (B1220265)
A highly stereoselective method to produce pure exo-norborneol involves the hydrolysis of exo-norbornyl formate. The formate itself is synthesized from the reaction of norbornene with formic acid.[11][12]
Reaction:
-
Norbornene + Formic Acid → exo-Norbornyl Formate
-
exo-Norbornyl Formate + KOH (in aqueous ethanol) → exo-Norborneol
Experimental Protocol: Synthesis and Hydrolysis of exo-Norbornyl Formate [11]
-
Part A: Synthesis of exo-Norbornyl Formate
-
Reaction Setup: In a 2-L round-bottomed flask equipped with a condenser, add 400 g of norbornene to approximately 800 g of 98-100% formic acid.
-
Reflux: Heat the mixture under reflux for 4 hours.
-
Isolation: After cooling, remove the excess formic acid under reduced pressure. Distill the residue to obtain exo-norbornyl formate (boiling point: 65–67°C at 14–16 mm Hg). A total yield of 90.5–92.5% can be expected.[11]
-
-
Part B: Hydrolysis to exo-Norborneol
-
Saponification: Prepare a solution of potassium hydroxide (B78521) in aqueous ethanol. Add the exo-norbornyl formate to this solution.
-
Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (can be monitored by TLC).
-
Isolation: Isolate the exo-norborneol by distillation. A yield of approximately 85% can be achieved.[11]
-
Quantitative Data
The physical and spectroscopic properties of the exo and endo isomers of norborneol are distinct, allowing for their identification and characterization.
Table 1: Physical and Synthetic Data for Norborneol Isomers
| Property | exo-Norborneol | endo-Norborneol |
| Molar Mass | 112.17 g/mol | 112.17 g/mol |
| Melting Point | 124-126 °C[8] | 149-151 °C[8] |
| Boiling Point | 176-177 °C | 176.5 °C |
| CAS Number | 497-37-0[13] | 497-36-9[14] |
| Typical Yield (Acid-Catalyzed Hydration) | Major Product | Minor Product |
| Typical Yield (Norcamphor Reduction with NaBH₄) | Minor Product | Major Product |
| Typical Yield (Hydrolysis of Formate) | ~85%[11] | N/A |
Table 2: Spectroscopic Data for Norborneol Isomers
| Spectroscopy | exo-Norborneol | endo-Norborneol |
| IR (C-O stretch, cm⁻¹) | ~1000[8] | ~1020-1030 |
| ¹³C NMR (δ, ppm, C2-OH) | ~74.3 | ~76.0 |
| ¹H NMR (δ, ppm, H at C2) | ~3.6 (doublet of triplets) | ~4.0 (broad singlet) |
Visualization of Synthesis and Stereochemistry
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and stereochemical considerations in the synthesis of norborneol.
Applications in Drug Development
The rigid norbornane scaffold has garnered attention in medicinal chemistry as a template for the design of novel therapeutic agents.[15]
Butyrylcholinesterase Inhibition
Derivatives of norborneol have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[16][17][18][19] Studies have shown that both exo- and endo-norbornyl-N-n-butylcarbamates act as pseudo-substrate inhibitors of BChE. Interestingly, the inhibition is stereoselective; the (R)-enantiomer is a more potent inhibitor for the exo derivative, while the (S)-enantiomer is more potent for the endo derivative.[16] This stereoselectivity is attributed to the specific fit of the norbornyl ring within the active site of the BChE enzyme.
Cancer Research
The norbornene scaffold, from which norborneol is derived, is being explored for its potential in cancer therapy.[15] Norbornene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including colon cancer.[15][20][21][22][23] For instance, the norbornene-containing compound IWR-1 has demonstrated the ability to suppress tumor metastasis by inhibiting this pathway.[15] While direct studies on norborneol's role in cancer cell signaling are still emerging, the potential of its structural backbone in designing targeted cancer therapies is a promising area of research.
Antimicrobial Properties
Some studies have suggested that exo-norborneol possesses potential antimicrobial properties, although this area of research is less developed compared to its other applications.[13] Further investigation is needed to elucidate the mechanism of action and the spectrum of activity.
Conclusion
Norborneol remains a fundamentally important molecule in the study of stereochemistry and reaction mechanisms in bicyclic systems. The synthetic routes to its exo and endo isomers are well-established and provide excellent models for teaching and research in organic synthesis. Furthermore, the growing interest in the norbornane scaffold for the development of novel therapeutics, including BChE inhibitors and potential anticancer agents, highlights the continued relevance of norborneol and its derivatives in modern chemical and pharmaceutical research. This guide provides a solid foundation for professionals in these fields to understand and utilize this versatile compound.
References
- 1. reboundhealth.com [reboundhealth.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. IV.—Synthesis of camphoric acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. benchchem.com [benchchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. exo-Norborneol - Wikipedia [en.wikipedia.org]
- 13. CAS 497-37-0: exo-Norborneol | CymitQuimica [cymitquimica.com]
- 14. endo-Norborneol - Wikipedia [en.wikipedia.org]
- 15. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 23. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptan-2-ol, commonly known as norborneol, is a saturated bicyclic alcohol with a rigid and strained ring structure. This unique three-dimensional arrangement gives rise to distinct stereoisomers, the endo and exo epimers, each with characteristic chemical and physical properties. This guide provides a comprehensive overview of the chemical structure, bonding, and stereochemistry of this compound. It includes a summary of its key physical and spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. This document is intended to serve as a technical resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Chemical Structure and Bonding
This compound possesses the molecular formula C₇H₁₂O.[1] Its core structure is the bicyclo[2.2.1]heptane (norbornane) system, which consists of a six-membered ring bridged by a methylene (B1212753) group. The hydroxyl group at the C2 position can be oriented in one of two diastereomeric positions: exo or endo.
-
Exo isomer: The hydroxyl group is on the opposite side of the one-carbon bridge (C7).
-
Endo isomer: The hydroxyl group is on the same side as the one-carbon bridge (C7).
The rigid, bridged structure of the norbornane (B1196662) framework results in significant ring strain. The C-C-C bond angles deviate from the ideal tetrahedral angle of 109.5°, leading to increased p-character in the C-C bonds and affecting the molecule's reactivity. The bonding consists of single covalent bonds between carbon and hydrogen atoms, and between carbon atoms. The hydroxyl group introduces a polar C-O bond and a polar O-H bond, making the molecule capable of hydrogen bonding.
Physicochemical Properties
The physical properties of this compound are influenced by its isomeric form. The following table summarizes key physicochemical data for the exo and endo isomers.
| Property | exo-Bicyclo[2.2.1]heptan-2-ol | endo-Bicyclo[2.2.1]heptan-2-ol |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molar Mass | 112.17 g/mol [2][3][4] | 112.17 g/mol [5] |
| Melting Point | 124-126 °C[2] | ~149 °C |
| Boiling Point | 176-177 °C[2][1] | 176-177 °C |
| Appearance | Colorless to pale yellow solid[6] | Data not readily available |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[6] | Data not readily available |
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and alkyl groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3300-3600 (broad) | O-H stretch | Indicates the presence of the hydroxyl group and intermolecular hydrogen bonding.[7] |
| ~2850-3000 | C-H stretch | Corresponds to the stretching vibrations of the C-H bonds in the bicyclic framework.[8] |
| ~1000-1200 | C-O stretch | Characteristic of the carbon-oxygen single bond in an alcohol.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are crucial for distinguishing between the exo and endo isomers due to the different chemical environments of the protons and carbons in each stereoisomer. The chemical shifts are highly dependent on the stereochemistry.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (generalized) |
| Variable (broad singlet) | s | O-H proton |
| ~3.5-4.0 | m | H-C2 (proton attached to the carbon bearing the OH group) |
| ~2.2-2.4 | m | Bridgehead protons (H-C1, H-C4) |
| ~1.0-1.8 | m | Methylene and other methine protons |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment (generalized) |
| ~70-80 | C2 (carbon bearing the OH group) |
| ~40-50 | Bridgehead carbons (C1, C4) |
| ~20-40 | Methylene carbons (C3, C5, C6, C7) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak ([M]⁺) at m/z 112, corresponding to its molecular weight. The fragmentation pattern provides further structural information.
| m/z | Ion | Description |
| 112 | [C₇H₁₂O]⁺ | Molecular ion |
| 94 | [M - H₂O]⁺ | Loss of a water molecule |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder fragmentation |
Experimental Protocols
Synthesis of this compound via Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
This protocol describes a general method for the synthesis of this compound. The ratio of exo to endo products will depend on the reducing agent and reaction conditions.
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of Bicyclo[2.2.1]heptan-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by sublimation or recrystallization.
Spectroscopic Analysis Protocols
4.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be created between two NaCl plates.[10]
-
Data Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.[10]
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the hydroxyl and C-H, C-O bonds.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.[10]
-
Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.[6]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and impurities.
-
Data Acquisition: Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and structural characterization of this compound.
Conclusion
This compound is a fascinating molecule whose rigid, bicyclic structure dictates its stereochemistry and reactivity. A thorough understanding of its chemical structure, bonding, and spectroscopic properties is essential for its application in various fields of chemical research and development. The experimental protocols and analytical workflow provided in this guide offer a solid foundation for the synthesis and characterization of this important bicyclic alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. This compound(1632-68-4) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. odinity.com [odinity.com]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Norborneol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of norborneol, a bicyclic alcohol of significant interest in organic synthesis and medicinal chemistry. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis, characterization, and key chemical transformations, and visualizations of experimental workflows and reaction pathways.
Physical Properties of Norborneol Isomers
Norborneol exists as two diastereomers, endo-norborneol (B8440766) and exo-norborneol (B145942), arising from the stereochemistry of the hydroxyl group on the bicyclo[2.2.1]heptane skeleton. Their physical properties are summarized below.
| Property | endo-Norborneol | exo-Norborneol |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| Appearance | Colorless solid | Colorless to pale yellow solid |
| Odor | Camphor-like | Camphor-like |
| Melting Point | 149-154 °C[1][2] | 124-126 °C[1][3][4][5] |
| Boiling Point | 176.5 °C at 760 mmHg | 176-177 °C at 760 mmHg[1][3][4] |
| Solubility | Limited data available, expected to be soluble in organic solvents. | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. |
| Density | 1.097 g/cm³ | ~0.9086 g/cm³ |
Spectroscopic Data of Norborneol Isomers
Spectroscopic analysis is crucial for the identification and characterization of norborneol isomers.
| Spectroscopic Technique | endo-Norborneol | exo-Norborneol |
| ¹H NMR (CDCl₃, ppm) | A multiplet at ~4.2 ppm (proton attached to the hydroxyl-bearing carbon) is characteristic.[6] | A multiplet at ~3.7 ppm (proton attached to the hydroxyl-bearing carbon) is characteristic.[7] |
| ¹³C NMR (CDCl₃, ppm) | The carbon bearing the hydroxyl group appears at a distinct chemical shift. | The carbon bearing the hydroxyl group appears at a distinct chemical shift, different from the endo isomer. |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3500), C-O stretch (~1030). | Broad O-H stretch (~3300-3500), C-O stretch (~1000). |
| Mass Spectrometry (m/z) | Molecular ion (M⁺) at 112. Common fragments include loss of water (M-18) and other bicyclic fragments.[8][9] | Molecular ion (M⁺) at 112. Similar fragmentation pattern to the endo isomer, with potential differences in fragment ion intensities.[8][9] |
Experimental Protocols
Synthesis of endo- and exo-Norborneol via Acid-Catalyzed Hydration of Norbornene
This protocol describes the synthesis of a mixture of endo- and exo-norborneol from norbornene. The exo isomer is typically the major product.
Workflow for the Synthesis of Norborneol
Caption: A flowchart illustrating the key steps in the synthesis of norborneol.
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
6 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Stir bar
-
Hot plate/stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL Erlenmeyer flask equipped with a stir bar, add 1.0 mL of water.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Gently heat the mixture on a hot plate with stirring for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 11 mL of 6 M NaOH solution with continuous stirring to neutralize the acid. Check the pH to ensure it is basic.
-
Transfer the mixture to a separatory funnel.
-
Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.
-
Extract the aqueous layer with two 10 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude norborneol product.
-
The product can be further purified by recrystallization or sublimation if necessary.
Determination of Physical Properties
3.2.1. Melting Point Determination
Procedure:
-
Finely powder a small amount of the dry norborneol sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (endo: ~149 °C, exo: ~124 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
3.2.2. Boiling Point Determination (Thiele Tube Method)
Procedure:
-
Add about 0.5 mL of the norborneol sample to a small test tube.
-
Place a capillary tube (sealed at one end) open-end down into the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Suspend the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Spectroscopic Characterization
3.3.1. Infrared (IR) Spectroscopy (ATR-FTIR)
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid norborneol sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly after the measurement.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Dissolve 5-10 mg of the norborneol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
3.3.3. Mass Spectrometry (MS)
Procedure:
-
Dissolve a small amount of the norborneol sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
Chemical Properties and Reactions
Norborneol undergoes typical reactions of secondary alcohols, such as oxidation and esterification.
Oxidation of Norborneol to Camphor
This protocol is adapted from the oxidation of the closely related borneol.
Reaction Pathway for the Oxidation of Norborneol
Caption: The oxidation of norborneol to camphor.
Materials:
-
Norborneol
-
Glacial Acetic Acid
-
Sodium Hypochlorite (B82951) solution (bleach)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 500 mg of norborneol in 1.5 mL of glacial acetic acid in an Erlenmeyer flask.
-
Cool the mixture in an ice bath and slowly add 4.0 mL of sodium hypochlorite solution with stirring.
-
Continue stirring in the ice bath for 15-20 minutes.
-
Test for the presence of excess hypochlorite using starch-iodide paper. If the test is negative, add a small amount of additional bleach.
-
Add saturated sodium bisulfite solution dropwise until the excess hypochlorite is quenched (the starch-iodide test is negative).
-
Transfer the mixture to a separatory funnel and extract with two portions of diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude camphor, which can be purified by sublimation.
Fischer Esterification of Norborneol
Procedure:
-
In a round-bottom flask, combine 1.0 g of norborneol and 5 mL of glacial acetic acid (excess).
-
Carefully add 5-10 drops of concentrated sulfuric acid as a catalyst.
-
Add a boiling chip and heat the mixture to reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation or rotary evaporation to obtain the norbornyl acetate (B1210297) ester.
Wagner-Meerwein Rearrangement
The Wagner-Meerwein rearrangement is a characteristic reaction of carbocations derived from bicyclic systems like norborneol.[10] Under acidic conditions, the protonated hydroxyl group can depart as water, forming a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, leading to rearranged products. A classic example is the acid-catalyzed dehydration of isoborneol (B83184) to camphene, which proceeds through such a rearrangement.[10] While a detailed experimental protocol for the rearrangement of norborneol itself is highly dependent on the specific desired outcome and reaction conditions, the general principle involves treating norborneol with a strong acid (e.g., sulfuric acid or phosphoric acid) and heating to induce dehydration and rearrangement.
Logical Relationship of Norborneol Isomers and their Spectroscopic Differentiation
Caption: The logical relationship between norborneol isomers and their differentiation using spectroscopic methods.
This guide provides a foundational understanding and practical protocols for working with norborneol. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific research objectives, always adhering to standard laboratory safety practices.
References
- 1. 497-37-0 CAS MSDS (EXO-NORBORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ENDO-NORBORNEOL | 497-36-9 [chemicalbook.com]
- 3. exo-Norborneol | 497-37-0 | Benchchem [benchchem.com]
- 4. exo-norborneol | CAS#:497-37-0 | Chemsrc [chemsrc.com]
- 5. exo-Norborneol - Wikipedia [en.wikipedia.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. NanoLC-EI-MS: Perspectives in Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Bicyclo[2.2.1]heptan-2-ol Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane scaffold, also known as the norbornane (B1196662) skeleton, is a rigid and conformationally constrained bridged cyclic hydrocarbon. This unique three-dimensional structure provides a valuable framework in medicinal chemistry, allowing for the precise spatial orientation of substituents. Bicyclo[2.2.1]heptan-2-ol derivatives and their analogs, in particular, have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug development.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives. It is intended to serve as a resource for researchers and scientists working in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available bicyclic ketones such as camphor (B46023) or fenchone (B1672492). The rigid bicyclic framework can be functionalized through various organic reactions to introduce desired pharmacophores.
A common synthetic strategy involves the nucleophilic addition of organometallic reagents to the carbonyl group of a bicyclic ketone. For instance, the coupling of fenchone with lithiated resorcinols or phenols has been employed to synthesize cannabinoid receptor agonists.[1] Another approach involves the Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core, followed by further modifications.[2]
Furthermore, carbocyclic nucleoside analogs incorporating the bicyclo[2.2.1]heptane moiety as a sugar mimic have been synthesized. These syntheses often involve multi-step sequences starting from functionalized bicyclo[2.2.1]heptene derivatives.[3][4]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated significant activity at a variety of biological targets, highlighting their potential for treating a range of diseases.
Cannabinoid Receptor Agonists
A notable application of this scaffold is in the development of selective cannabinoid receptor 2 (CB2) agonists. These compounds have shown promise as anti-inflammatory and analgesic agents. The rigid bicyclo[2.2.1]heptane core helps to orient the substituents in a manner that confers high affinity and selectivity for the CB2 receptor.[1][5]
Table 1: In Vitro Activity of Fenchone-derived this compound Analogs as Cannabinoid Receptor Agonists [1][5]
| Compound | hCB2 Binding Affinity (Ki, nM) | hCB2 Agonist Activity (EC50, nM) | hCB2 Efficacy (Emax, %) |
| 1d | 3.51 | 2.59 | 89.6 |
Prostaglandin (B15479496) D2 Receptor Antagonists
Derivatives of bicyclo[2.2.1]heptane have been investigated as antagonists of the prostaglandin D2 (PGD2) receptor, making them potential therapeutics for allergic diseases such as asthma and allergic conjunctivitis. These compounds have demonstrated potent in vivo activity in animal models of allergic inflammation.[3]
Muscarinic Receptor Antagonists
Ester derivatives of 2-azabicyclo[2.2.1]heptan-5-ol have been synthesized and evaluated for their activity at muscarinic acetylcholine (B1216132) receptors. Some of these compounds have shown high affinity for muscarinic receptors, acting as potent antagonists. The stereochemistry of the substituents on the bicyclic ring plays a crucial role in determining their potency.[4]
Table 2: Binding Affinities of 2,2-diphenylpropionate Esters of 2-Azabicyclo[2.2.1]heptan-5-ol at Muscarinic Receptors [4]
| Compound (Substitution) | Receptor Affinity (M) |
| 5-endo | 4.23 x 10⁻¹⁰ - 1.18 x 10⁻⁹ |
| 5-exo | Lower than 5-endo |
| 6-endo | Lower than 5-exo |
| 6-exo | Lowest among the four |
Antiviral Agents
Carbocyclic nucleoside analogs containing the bicyclo[2.2.1]heptane scaffold have been synthesized and tested for their antiviral activity. These compounds mimic natural nucleosides and can interfere with viral replication. Some of these analogs have shown activity against herpes simplex virus (HSV-1).[6]
Table 3: Anti-HSV-1 Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs [6]
| Compound | IC50 (µM) |
| 6j | 15 ± 2 |
| 6d | 21 ± 4 |
| 6f | 28 ± 4 |
| Acyclovir (control) | 28 ± 4 |
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Cannabinoid Receptor Signaling
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[7]
Prostaglandin D2 Receptor Signaling
The PGD2 receptor (DP1) is a Gs-coupled GPCR. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Antagonists of this receptor, including certain bicyclo[2.2.1]heptane derivatives, block this signaling cascade, which can be beneficial in allergic responses.
Muscarinic Receptor Signaling
Muscarinic receptors are a family of GPCRs with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized methodologies for key experiments cited in the literature for this compound derivatives.
General Synthesis of Fenchone-derived Cannabinoid Agonists[1]
-
Lithiation of Phenol (B47542)/Resorcinol (B1680541): To a solution of the appropriate phenol or resorcinol derivative in dry tetrahydrofuran (B95107) (THF) at room temperature, add n-butyllithium (n-BuLi) in hexane.
-
Reaction with Fenchone: Reflux the resulting solution under a nitrogen atmosphere. After cooling to room temperature, add a solution of (+)-fenchone or (-)-fenchone (B1675204) in dry THF.
-
Work-up: Reflux the reaction mixture, followed by stirring at room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the product with ether.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Cannabinoid Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)[5][8][9]
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to a GPCR.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, EDTA, and BSA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound, GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data to determine the EC50 and Emax values for the test compound.
cAMP Formation Assay[1]
This assay is used to determine if a GPCR is coupled to Gs or Gi proteins by measuring changes in intracellular cAMP levels.
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Forskolin, an activator of adenylyl cyclase, is often used as a positive control or to stimulate cAMP production in the case of Gi-coupled receptors.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, often employing techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen.
-
Data Analysis: Determine the effect of the test compound on cAMP levels to characterize it as an agonist or antagonist and to determine its potency.
Conclusion
This compound derivatives and their analogs represent a promising and versatile scaffold for the development of new therapeutic agents. Their rigid structure allows for the design of potent and selective ligands for a variety of biological targets, including cannabinoid receptors, prostaglandin D2 receptors, muscarinic receptors, and viral enzymes. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an exciting area for further research and drug discovery efforts. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate the advancement of these promising molecules towards clinical applications.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. CCCC 2005, Volume 70, Issue 4, Abstracts pp. 519-538 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Profile of Bicyclo[2.2.1]heptan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.1]heptan-2-ol, a key bicyclic alcohol of interest in organic synthesis and medicinal chemistry. The rigid, strained ring system of this compound, also known as norborneol, presents a unique structural framework that gives rise to characteristic spectroscopic features. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for characterization and analysis. This compound exists as two diastereomers, the exo and endo isomers, which can be distinguished by their unique spectral fingerprints.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for both exo- and endo-Bicyclo[2.2.1]heptan-2-ol, facilitating a comparative analysis of their structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| exo | ~3.6 | br s | H2 (endo) |
| ~2.2 | m | H1, H4 | |
| ~1.0-1.8 | m | CH₂, OH | |
| endo | ~4.0 | br s | H2 (exo) |
| ~2.3 | m | H1, H4 | |
| ~1.0-1.8 | m | CH₂, OH |
Note: Data is representative and may vary based on solvent and instrument conditions.
Table 2: ¹³C NMR Data for this compound
| Isomer | Chemical Shift (δ) ppm | Assignment |
| exo | ~75.9 | C2 |
| ~42.8 | C1 | |
| ~35.8 | C4 | |
| ~35.2 | C7 | |
| ~29.5 | C3 | |
| ~28.4 | C6 | |
| ~24.7 | C5 | |
| endo | ~70.0 | C2 |
| ~40.9 | C1 | |
| ~38.9 | C3 | |
| ~35.4 | C4 | |
| ~35.0 | C7 | |
| ~28.7 | C6 | |
| ~24.5 | C5 |
Note: Data is representative and may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~2950 (strong) | C-H stretch (alkane) |
| ~1080 (strong) | C-O stretch (secondary alcohol) |
Note: The IR spectrum is characterized by a strong, broad absorption for the hydroxyl group and sharp peaks corresponding to the C-H and C-O stretching vibrations.
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 112 | [M]⁺ (Molecular Ion) | Variable |
| 94 | [M - H₂O]⁺ | High |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
| 66 | [C₅H₆]⁺ | High |
Note: The mass spectrum is typically characterized by a visible molecular ion peak and prominent fragments resulting from the loss of water and subsequent rearrangements of the bicyclic core.[1][2][3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[4]
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.[4]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width and a longer relaxation delay are generally required compared to ¹H NMR.[4]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer or the clean salt plates/ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.
-
Data Processing: The final IR spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Mass spectrometer (e.g., with an Electron Ionization - EI source)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer using a standard compound. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Bicyclo[2.2.1]heptan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol, is a bridged bicyclic alcohol that serves as a versatile chiral building block in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and natural products. The rigid bicyclic framework and the stereochemistry of the hydroxyl group are critical features that influence the biological activity and physical properties of its derivatives. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure or enriched this compound is of significant interest.
This document provides detailed application notes and experimental protocols for three primary stereoselective synthetic routes to this compound:
-
Diastereoselective Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor): A common and straightforward method to access diastereomerically enriched this compound.
-
Stereoselective Hydroboration-Oxidation of Bicyclo[2.2.1]hept-2-ene (Norbornene): A method that provides access to the exo-isomer with high stereoselectivity and, through the use of chiral reagents, high enantioselectivity.
-
Enzymatic Kinetic Resolution of (±)-endo-Bicyclo[2.2.1]heptan-2-ol: A biocatalytic approach to resolve racemic mixtures of the endo-isomer to obtain enantiomerically pure alcohols.
Diastereoselective Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
The reduction of the prochiral ketone, norcamphor (B56629), provides a direct route to a diastereomeric mixture of exo- and endo-bicyclo[2.2.1]heptan-2-ol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reducing agent. The attack of the hydride can occur from two faces: the exo face or the endo face.
-
Endo Attack: The hydride approaches from the less sterically hindered bottom face of the norcamphor molecule, leading to the formation of the exo-alcohol (isoborneol) as the major product.[1]
-
Exo Attack: The hydride approaches from the more sterically hindered top face, which is encumbered by the one-carbon bridge. This pathway results in the formation of the endo-alcohol (borneol).[1]
Bulky reducing agents, such as L-Selectride, exhibit high diastereoselectivity, favoring the formation of the endo-alcohol through attack from the less hindered exo face. In contrast, less hindered reagents like sodium borohydride (B1222165) favor attack from the endo face to yield the exo-alcohol as the major product.
Data Presentation: Diastereoselectivity of Norcamphor Reduction
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (exo : endo) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) | 25 | 85 : 15 | ~90 | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 35 | 87 : 13 | 84 | [1] |
| L-Selectride® | THF | -78 | 1 : 99 | >95 | [3] |
| K-Selectride® | THF | -78 | 1 : 99 | >95 | [4] |
Experimental Protocols
Protocol 1.1: Reduction of Norcamphor with Sodium Borohydride
This protocol describes the reduction of norcamphor to a mixture of exo- and endo-bicyclo[2.2.1]heptan-2-ol using sodium borohydride in methanol.[2]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve norcamphor (e.g., 1.0 g, 9.08 mmol) in methanol (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.34 g, 9.08 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Carefully add 20 mL of deionized water to quench the reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the solid product mixture of exo- and endo-bicyclo[2.2.1]heptan-2-ol.
-
The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Visualization: Norcamphor Reduction Pathway
Caption: Diastereoselective reduction of norcamphor.
Stereoselective Hydroboration-Oxidation of Bicyclo[2.2.1]hept-2-ene (Norbornene)
The hydroboration-oxidation of norbornene is a two-step process that results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond. The reaction is highly regioselective, with the boron atom adding to the less sterically hindered carbon, and stereoselective, with the addition occurring preferentially from the exo face of the bicyclic system. This leads to the formation of exo-bicyclo[2.2.1]heptan-2-ol.
For the synthesis of enantiomerically pure this compound, an asymmetric hydroboration can be performed using a chiral borane (B79455) reagent, such as diisopinocampheylborane (B13816774) (Ipc₂BH), which is derived from α-pinene.
Data Presentation: Asymmetric Hydroboration of Norbornene
| Chiral Borane Reagent | Alkene | Product | Enantiomeric Excess (e.e.) (%) | Reference |
| Diisopinocampheylborane (Ipc₂BH) | Norbornene | exo-Norborneol | >99 | [5] |
Experimental Protocols
Protocol 2.1: Asymmetric Hydroboration-Oxidation of Norbornene with Diisopinocampheylborane
This protocol describes the asymmetric hydroboration of norbornene using (+)-diisopinocampheylborane, followed by oxidation to yield enantiomerically enriched exo-bicyclo[2.2.1]heptan-2-ol.[5]
Materials:
-
(+)-Diisopinocampheylborane ((+)-Ipc₂BH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Bicyclo[2.2.1]hept-2-ene (norbornene)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend crystalline (+)-Ipc₂BH (e.g., 1.1 equivalents) in anhydrous THF at 0 °C.
-
Add a solution of norbornene (e.g., 1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 2 hours to ensure complete hydroboration.
-
Slowly and carefully add the 3 M NaOH solution to the reaction mixture, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 40 °C.
-
After the addition of H₂O₂ is complete, stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure exo-bicyclo[2.2.1]heptan-2-ol.
Visualization: Asymmetric Hydroboration Workflow
Caption: Workflow for asymmetric hydroboration-oxidation.
Enzymatic Kinetic Resolution of (±)-endo-Bicyclo[2.2.1]heptan-2-ol
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the case of this compound, lipases are commonly employed to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Porcine pancreatic lipase (B570770) (PPL) is a frequently used biocatalyst for this transformation, often in conjunction with an acyl donor such as vinyl acetate (B1210297) or 2,2,2-trichloroethyl butyrate.
This method allows for the isolation of both the unreacted, enantiomerically enriched alcohol and the corresponding ester of the other enantiomer, which can be subsequently hydrolyzed to afford the other enantiopure alcohol.
Data Presentation: Enzymatic Resolution of (±)-endo-Bicyclo[2.2.1]heptan-2-ol
| Enzyme | Acyl Donor | Solvent | Product 1 (Unreacted Alcohol) | Product 2 (Ester) | Reference |
| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Hexane (B92381) | High e.e. | High e.e. | [6] |
| Porcine Pancreatic Lipase (PPL) | 2,2,2-Trichloroethyl butyrate | Anhydrous Organic Solvent | (2S)-endo-alcohol | (2R)-endo-butyrate ester | [2] |
Experimental Protocols
Protocol 3.1: PPL-Catalyzed Kinetic Resolution of (±)-endo-Bicyclo[2.2.1]heptan-2-ol
This protocol describes a general procedure for the kinetic resolution of racemic endo-bicyclo[2.2.1]heptan-2-ol using porcine pancreatic lipase and vinyl acetate.
Materials:
-
(±)-endo-Bicyclo[2.2.1]heptan-2-ol
-
Porcine Pancreatic Lipase (PPL)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Celatom® or diatomaceous earth
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flask containing a suspension of porcine pancreatic lipase (e.g., an amount equal by weight to the substrate) in anhydrous hexane (e.g., 20 mL per gram of substrate), add (±)-endo-bicyclo[2.2.1]heptan-2-ol (e.g., 1.0 g, 8.91 mmol).
-
Add vinyl acetate (e.g., 1.5 equivalents, 1.15 g, 13.4 mmol) to the mixture.
-
Seal the flask and stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate).
-
Monitor the reaction progress by GC or TLC to approximately 50% conversion. This may take several hours to days depending on the activity of the lipase.
-
Once ~50% conversion is reached, filter the mixture through a pad of Celatom® to remove the enzyme, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acetate ester can be separated by column chromatography on silica gel.
-
The enantiomeric excess of the separated alcohol and the ester (after hydrolysis) can be determined by chiral GC or HPLC.
Visualization: Enzymatic Resolution Logical Relationship
Caption: Logical workflow of enzymatic kinetic resolution.
References
Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of exo-Bicyclo[2.2.1]heptan-2-ol, also known as exo-norborneol. This bicyclic alcohol is a valuable building block in medicinal chemistry and materials science. The following sections outline the most common synthetic routes, including acid-catalyzed hydration of norbornene and the stereoselective reduction of norcamphor (B56629), complete with quantitative data, detailed methodologies, and visual representations of the workflows.
Introduction
exo-Bicyclo[2.2.1]heptan-2-ol is a stereoisomer of norborneol. The bicyclo[2.2.1]heptane framework is a rigid scaffold that is incorporated into various molecules to modulate their pharmacological and material properties. The stereochemistry of the hydroxyl group (exo versus endo) significantly influences the molecule's reactivity and biological activity. This document details reliable methods for the preferential synthesis of the exo isomer.
Synthetic Strategies
Two primary and effective strategies for the synthesis of exo-bicyclo[2.2.1]heptan-2-ol are presented:
-
Acid-Catalyzed Hydration of Norbornene: This method involves the direct addition of water across the double bond of norbornene, catalyzed by a strong acid. While straightforward, this approach typically yields a mixture of exo and endo isomers.
-
Reduction of Norcamphor: The reduction of the corresponding ketone, norcamphor (bicyclo[2.2.1]heptan-2-one), offers a high degree of stereoselectivity. The use of hydride-based reducing agents, such as sodium borohydride (B1222165), preferentially yields the exo-alcohol due to steric hindrance directing the hydride attack to the endo face of the carbonyl.[1][2]
A third method, the saponification of exo-norbornyl formate, is also noted as a pathway to obtain high-purity exo-norborneol.[3]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the primary synthetic methods for producing norborneol.
| Parameter | Acid-Catalyzed Hydration of Norbornene | Reduction of Norcamphor |
| Starting Material | Norbornene | Norcamphor |
| Key Reagents | Sulfuric Acid, Water | Sodium Borohydride, Methanol |
| Reaction Time | ~20 minutes[4] | ~5 minutes (addition) + 5 minutes (reflux)[1] |
| Reaction Temperature | Gentle heating ("LOW on a hot plate")[4] | Room temperature addition, then gentle reflux[1] |
| Product Ratio | Mixture of exo and endo isomers[5] | Predominantly exo-isomer (>9:1)[1] |
| Typical Yield | Not specified, variable | High |
| Purification Method | Extraction, Recrystallization, Sublimation[4][5] | Extraction, Evaporation[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of Norbornene
This protocol is adapted from established laboratory procedures for the hydration of norbornene.[4][5]
Materials:
-
Norbornene (450 mg)
-
Concentrated Sulfuric Acid (1.5 mL)
-
Water (1 mL for reaction, 10 mL for rinsing)
-
6 M Sodium Hydroxide (NaOH) (~11 mL)
-
Dichloromethane (B109758) (CH₂Cl₂, 2 x 5 mL for rinsing, 10 mL for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
25-mL Erlenmeyer flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
-
Hot plate
Procedure:
-
Catalyst Preparation: In a 25-mL Erlenmeyer flask containing a magnetic stir bar, add 1 mL of water. Chill the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid while stirring. Remove the flask from the ice bath.
-
Reaction: Add 450 mg of norbornene to the acid solution. Gently heat the mixture on a hot plate at a low setting with continuous stirring for approximately 20 minutes, or until all the solid norbornene has dissolved.[4]
-
Quenching and Neutralization: Cool the reaction flask in an ice bath. Carefully and slowly add approximately 11 mL of 6 M NaOH with stirring to neutralize the acid. Check the pH with pH paper to ensure it is neutral or slightly basic.[5]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel. Subsequently, rinse the flask with 5 mL of dichloromethane and add this to the funnel. Repeat with another 5 mL of dichloromethane.[4]
-
Extract the product into the dichloromethane layer. Separate and collect the organic (bottom) layer. Perform a second extraction of the aqueous layer with an additional 10 mL of dichloromethane to recover any residual product. Combine the organic extracts.[4][5]
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate.[5] Filter the solution to remove the drying agent and evaporate the dichloromethane using a rotary evaporator to yield the crude norborneol product.[5]
-
Purification (Optional): The crude product, a mixture of exo- and endo-norborneol, can be purified by recrystallization from an ethanol/water solvent pair or by sublimation.[4][5]
Protocol 2: Stereoselective Reduction of Norcamphor
This protocol is based on the hydride reduction of bicyclic ketones, which stereoselectively yields the exo-alcohol.[1]
Materials:
-
Camphor (B46023) (as a model for norcamphor, 100 mg)
-
Methanol (1 mL)
-
Sodium Borohydride (NaBH₄, 100 mg)
-
Ice-cold water (3.5 mL)
-
5 mL conical vial with a spin vane
-
Air condenser
-
Hot plate
Procedure:
-
Dissolution: In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of camphor in 1 mL of methanol.
-
Reduction: Over a period of five minutes, add 100 mg of sodium borohydride in four portions to the stirred camphor solution.[1]
-
Reflux: Attach an air condenser to the vial and gently reflux the mixture for 5 minutes.[1]
-
Quenching: Cool the reaction mixture to room temperature. Carefully add 3.5 mL of ice-cold water.
-
Work-up: The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane), followed by drying of the organic layer and evaporation of the solvent. The steric hindrance from the one-carbon bridge in the bicyclo[2.2.1]heptane system shields the exo face of the carbonyl group, forcing the hydride to attack from the endo face, resulting in the formation of the exo-alcohol as the major product.[1]
-
Solvent Evaporation: Gently evaporate the solvent on a hot plate under a fume hood. Be cautious as the product may sublime if overheated.[1]
Visualizations
Synthesis Pathways
The following diagram illustrates the two main synthetic pathways to exo-Bicyclo[2.2.1]heptan-2-ol.
Caption: Synthetic routes to exo-Bicyclo[2.2.1]heptan-2-ol.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of exo-Bicyclo[2.2.1]heptan-2-ol.
Caption: General laboratory workflow for synthesis and purification.
References
Synthesis of endo-Bicyclo[2.2.1]heptan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-Bicyclo[2.2.1]heptan-2-ol, also known as endo-norborneol (B8440766), is a key bicyclic alcohol that serves as a versatile building block in the synthesis of a wide range of complex organic molecules and pharmaceutical agents. Its rigid bicyclic framework provides a unique stereochemical scaffold, making it a valuable chiral auxiliary and a precursor for various natural products and their analogs. This document provides detailed application notes and experimental protocols for two common and effective methods for the synthesis of endo-bicyclo[2.2.1]heptan-2-ol: the stereoselective reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) and the acid-catalyzed hydration of bicyclo[2.2.1]hept-5-ene (norbornene).
Methods Overview
Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired stereochemical purity, and scale of the reaction.
-
Method A: Stereoselective Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor). This is a widely used method that typically employs a metal hydride reducing agent. The stereochemical outcome is controlled by the steric hindrance of the bicyclic system, favoring the formation of the endo isomer.
-
Method B: Acid-Catalyzed Hydration of Bicyclo[2.2.1]hept-5-ene (Norbornene). This method involves the addition of water across the double bond of norbornene in the presence of a strong acid catalyst. This reaction typically yields a mixture of endo and exo isomers.
Data Presentation
Table 1: Comparison of Synthetic Methods for endo-Bicyclo[2.2.1]heptan-2-ol
| Parameter | Method A: Reduction of Norcamphor (B56629) | Method B: Acid-Catalyzed Hydration of Norbornene |
| Starting Material | Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Bicyclo[2.2.1]hept-5-ene (Norbornene) |
| Principal Reagents | Sodium borohydride (B1222165) (NaBH₄), Methanol | Sulfuric acid (H₂SO₄), Water |
| Typical Yield | High (>90%) | Moderate to High |
| endo:exo Selectivity | Highly selective for the endo isomer (>9:1)[1] | Low selectivity, exo isomer is the major product (exo:endo ≈ 65:35)[2] |
| Reaction Conditions | Mild (room temperature) | Mild (initially cooled, then room temperature or gentle heating) |
| Workup | Aqueous workup and extraction | Neutralization, extraction |
| Purification | Recrystallization or column chromatography | Recrystallization or sublimation[3] |
Table 2: Characterization Data for endo-Bicyclo[2.2.1]heptan-2-ol
| Property | Data |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 149-151 °C[4] |
| Boiling Point | Sublimes |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), 2950 (C-H stretch), 1050 (C-O stretch) |
| ¹H NMR (CDCl₃, ppm) | δ 4.10 (m, 1H, H-2), 2.45 (br s, 1H, H-1), 2.28 (br s, 1H, H-4), 1.80-1.20 (m, 8H, other CH and CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 74.5 (C-2), 43.5 (C-1), 41.0 (C-4), 38.5 (C-3), 35.5 (C-7), 29.0 (C-5), 24.5 (C-6) |
Experimental Protocols
Method A: Stereoselective Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
This protocol describes the reduction of norcamphor to predominantly endo-bicyclo[2.2.1]heptan-2-ol using sodium borohydride.
Materials:
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round bottom flask, dissolve 5.0 g (45.4 mmol) of bicyclo[2.2.1]heptan-2-one in 25 mL of methanol.
-
Stir the solution at room temperature using a magnetic stirrer.
-
In small portions, carefully add 1.72 g (45.4 mmol) of sodium borohydride to the stirred solution over a period of 15 minutes. An exothermic reaction with gas evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction and decompose the excess sodium borohydride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford endo-bicyclo[2.2.1]heptan-2-ol as a white crystalline solid.
Method B: Acid-Catalyzed Hydration of Bicyclo[2.2.1]hept-5-ene (Norbornene)
This protocol details the hydration of norbornene to a mixture of endo- and exo-bicyclo[2.2.1]heptan-2-ol.[4]
Materials:
-
Bicyclo[2.2.1]hept-5-ene (Norbornene)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
6 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL Erlenmeyer flask containing a magnetic stir bar, add 5 mL of deionized water.
-
Cool the flask in an ice bath and slowly add 7.5 mL of concentrated sulfuric acid with continuous stirring.
-
To this acidic solution, add 2.25 g (23.9 mmol) of norbornene in small portions over 10 minutes.
-
Remove the flask from the ice bath and stir the mixture at room temperature for 20 minutes, or until the solid norbornene has dissolved.
-
Cool the reaction mixture again in an ice bath and carefully neutralize it by the dropwise addition of 6 M sodium hydroxide solution until the solution is basic to pH paper.
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with 30 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture of endo- and exo-bicyclo[2.2.1]heptan-2-ol.
-
The isomers can be separated by column chromatography or fractional sublimation.
Visualizations
Stereoselective Reduction of Norcamphor
The stereochemical outcome of the reduction of norcamphor is determined by the direction of the hydride attack on the carbonyl group. The exo-face is less sterically hindered, leading to the preferential formation of the endo-alcohol.
Caption: Stereoselectivity in the reduction of norcamphor.
Experimental Workflow for Norcamphor Reduction (Method A)
The following diagram illustrates the key steps in the synthesis of endo-bicyclo[2.2.1]heptan-2-ol via the reduction of norcamphor.
Caption: Workflow for the synthesis of endo-norborneol via reduction.
Experimental Workflow for Norbornene Hydration (Method B)
This diagram outlines the procedural steps for the acid-catalyzed hydration of norbornene.
Caption: Workflow for the synthesis of norborneol via hydration.
References
Bicyclo[2.2.1]heptan-2-ol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective formation of new chiral centers. Among the diverse array of chiral auxiliaries, those derived from the rigid bicyclo[2.2.1]heptane framework, specifically bicyclo[2.2.1]heptan-2-ol, have demonstrated considerable utility. The well-defined and sterically demanding structure of the bicyclo[2.2.1]heptane skeleton provides a robust platform for inducing facial selectivity in a variety of chemical transformations.
These auxiliaries are typically prepared from readily available starting materials such as camphor, and their rigid conformation allows for predictable and highly effective shielding of one face of a reactive intermediate. This steric hindrance directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
This document provides detailed application notes and protocols for the use of this compound-derived chiral auxiliaries in key asymmetric reactions, including Diels-Alder reactions and alkylations.
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
The general strategy for employing a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Enzymatic Resolution of Bicyclo[2.2.1]heptan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active bicyclo[2.2.1]heptan-2-ol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The rigid bicyclic framework provides a well-defined stereochemical orientation, making these compounds ideal synthons for asymmetric synthesis. Enzymatic kinetic resolution has emerged as a powerful and green methodology for obtaining enantiomerically pure forms of these alcohols. This application note provides detailed protocols for the enzymatic resolution of racemic this compound via lipase-catalyzed enantioselective acylation.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted to a product) from the slower-reacting enantiomer (which remains as the unreacted substrate). For the resolution of this compound, a lipase (B570770) is typically used to catalyze the acylation of one of the alcohol enantiomers, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipases, particularly Candida antarctica Lipase B (CAL-B), are frequently employed for their high enantioselectivity and stability in organic solvents.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E-value | Reference |
| (±)-endo-Bicyclo[3.2.0]hept-2-en-6-ol | Porcine Pancreatic Lipase | Vinyl Acetate | Diisopropyl ether | 24 | 45 | >98 (1S,5R,6S) | 82 (1R,5S,6R) | >100 | Adapted from[1] |
| (±)-exo-Bicyclo[3.2.0]hept-2-en-6-ol | Pseudomonas fluorescens Lipase | Vinyl Acetate | Diisopropyl ether | 72 | 50 | >98 (1S,5R,6R) | >98 (1R,5S,6S) | >200 | Adapted from[1] |
| (±)-Bicyclo[4.2.0]oct-2-en-endo-7-ol | Pseudomonas fluorescens Lipase | Vinyl Acetate | Diisopropyl ether | 48 | 48 | 92 (1R,6S,7S) | >98 (1S,6R,7R) | >200 | Adapted from[1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of this compound
This protocol describes a general procedure for the kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., heptane, diisopropyl ether, or toluene)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Inert gas supply (e.g., nitrogen or argon)
-
Analytical equipment for monitoring the reaction (Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add racemic this compound (1.0 equivalent).
-
Dissolve the substrate in the anhydrous organic solvent (e.g., 10-20 mL per gram of substrate).
-
Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).
-
Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction at or near 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by column chromatography on silica (B1680970) gel.
Protocol 2: Analytical Monitoring by Chiral Gas Chromatography (GC)
This protocol outlines the analysis of reaction aliquots to determine enantiomeric excess.
Materials and Equipment:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™)
-
Helium or hydrogen as carrier gas
-
Syringe for injection
-
Vials for sample preparation
-
Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (after filtering out the enzyme) with a suitable solvent to an appropriate concentration for GC analysis.
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The exact program will need to be optimized for the specific column and analytes.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers of this compound and the two enantiomers of its ester. Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the enantiomers:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Mandatory Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Principle of lipase-catalyzed kinetic resolution of this compound.
References
Application Notes and Protocols: The Role of the Bicyclo[2.2.1]heptane Scaffold in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the bicyclo[2.2.1]heptane framework, particularly derivatives of Bicyclo[2.2.1]heptan-2-ol, in the context of Diels-Alder reactions. The rigid, chiral bicyclic structure makes it a valuable synthon in asymmetric synthesis, both as a target molecule and as a scaffold for chiral auxiliaries and catalysts. This document details two key applications: the synthesis of functionalized bicyclo[2.2.1]heptane derivatives through a sequential Diels-Alder/rearrangement reaction and the use of chiral auxiliaries to achieve asymmetric Diels-Alder reactions for producing optically active bicyclo[2.2.1]heptane derivatives.
Sequential Diels-Alder Reaction/Rearrangement for the Synthesis of Functionalized Bicyclo[2.2.1]heptanes
This section details a powerful one-pot reaction sequence that combines a Diels-Alder reaction with a subsequent Lewis acid-promoted rearrangement to yield functionalized bicyclo[2.2.1]heptanes. These products are of significant interest as intermediates in the synthesis of complex natural products and as novel fragrance compounds.[1][2][3]
Conceptual Workflow
Caption: Workflow for the sequential Diels-Alder/rearrangement reaction.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various functionalized bicyclo[2.2.1]heptanones from different α,β-unsaturated aldehydes and dienes using the sequential Diels-Alder/rearrangement protocol.[3]
| Entry | Diene | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| 1 | 1,3-Butadiene | Acrolein | Bicyclo[2.2.1]heptan-2-one | 45 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Acrolein | 1,3-Dimethylbicyclo[2.2.1]heptan-2-one | 85 |
| 3 | 1,3-Pentadiene | Acrolein | 1-Methylbicyclo[2.2.1]heptan-2-one | 75 |
| 4 | Isoprene | Crotonaldehyde | 1,3-Dimethylbicyclo[2.2.1]heptan-2-one | 80 |
When a chiral Lewis acid is employed, high enantioselectivity can be achieved. For example, the synthesis of (+)-herbanone using this method can result in an enantiomeric ratio (er) of up to 96.5:3.5.[1][2][3]
Experimental Protocol: General Procedure for the Sequential Diels-Alder Reaction/Rearrangement
Materials:
-
α,β-Unsaturated aldehyde (10.0 mmol)
-
Diene (20.0 mmol)
-
Toluene (20.0 mL)
-
Methylaluminum dichloride (MeAlCl₂) (1.0 M solution in hexane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, argon-flushed flask, add the α,β-unsaturated aldehyde (10.0 mmol) and the diene (20.0 mmol) dissolved in toluene (20.0 mL).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add MeAlCl₂ (2.0 mL of a 1.0 M solution in hexane, 2.0 mmol, 0.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 1 hour to facilitate the Diels-Alder cycloaddition. The progress of this step can be monitored by gas chromatography (GC).
-
After the initial Diels-Alder reaction is complete, add additional MeAlCl₂ (10.0 mL of a 1.0 M solution in hexane, 10.0 mmol, 1.0 equiv).
-
Allow the reaction mixture to warm to room temperature. For some substrates, heating to 80 °C for 1 hour may be necessary to complete the rearrangement.
-
Once the rearrangement is complete (as determined by GC), cool the mixture to room temperature and carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized bicyclo[2.2.1]heptane derivative.[3]
Asymmetric Diels-Alder Reaction for the Synthesis of Optically Active 3-Hydroxybicyclo[2.2.1]heptane-2-carboxylate Derivatives
This application note describes an asymmetric Diels-Alder reaction employing a chiral oxazolidinone auxiliary to synthesize enantiomerically enriched 3-hydroxybicyclo[2.2.1]heptane-2-carboxylate derivatives. These compounds are valuable chiral building blocks, for instance, in the synthesis of high-affinity ligands for potent HIV-1 protease inhibitors.[4]
Reaction Pathway
Caption: Pathway for the asymmetric Diels-Alder reaction and auxiliary removal.
Quantitative Data Summary
The following table presents the yields and diastereoselectivity for the Lewis acid-promoted Diels-Alder reaction between various chiral 3-(acyloxy)acryloyl oxazolidinones and cyclopentadiene.[4]
| Entry | Chiral Auxiliary | R Group on Acryloyl | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | (S)-4-benzyl-2-oxazolidinone | Acetyl | Et₂AlCl | 73 | >99:1 |
| 2 | (R)-4-benzyl-2-oxazolidinone | 4-Methoxybenzoyl | Et₂AlCl | 98 | >99:1 |
| 3 | (S)-4-benzyl-2-oxazolidinone | 4-Methoxybenzoyl | Et₂AlCl | 70 | >99:1 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
Chiral 3-(acyloxy)acryloyl oxazolidinone (e.g., (S,E)-3-(4-Benzyl-2-oxooxazolidin-3-yl)-3-oxoprop-1-en-1-yl acetate) (0.138 mmol)
-
Freshly cracked dicyclopentadiene (B1670491) (1.38 mmol)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Dichloromethane (CH₂Cl₂), dry (40 mL)
-
Samarium(III) trifluoromethanesulfonate (B1224126) (Sm(OTf)₃)
-
Methanol (B129727) (MeOH)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Part A: Diels-Alder Cycloaddition
-
Dissolve the chiral 3-(acyloxy)acryloyl oxazolidinone (0.138 mmol) in dry CH₂Cl₂ (40 mL) in a flame-dried, argon-flushed flask.
-
Cool the solution to -78 °C.
-
Add freshly cracked dicyclopentadiene (116 µL, 1.38 mmol) to the cooled solution.
-
Add Et₂AlCl (1.5 equivalents of a 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 8 hours.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NH₄Cl solution) and extract the product with CH₂Cl₂.
-
Dry the organic layer, concentrate, and purify the crude cycloadduct by chromatography to obtain the endo-diastereomer.[4]
Part B: Chiral Auxiliary Cleavage
-
Dissolve the purified cycloadduct in methanol (MeOH).
-
Add Sm(OTf)₃ as a catalyst.
-
Stir the mixture at 23 °C for 12 hours.
-
Upon completion, concentrate the reaction mixture and purify by chromatography to isolate the optically active methyl 3-hydroxybicyclo[2.2.1]heptane-2-carboxylate.[4]
These protocols highlight the versatility of the bicyclo[2.2.1]heptane framework in synthetic organic chemistry, providing robust methods for the preparation of both racemic and enantiomerically pure derivatives for a wide range of applications in research and development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral organotin reagents: synthesis of bicyclo[2.2.1]heptan-2-yl(diphenyl)tin hydrides with cis-disposed, oxygen-containing substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bicyclo[2.2.1]heptan-2-ol Derivatives for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a rigid and structurally unique bridged cyclic system that has garnered significant attention in medicinal chemistry. Its conformational rigidity allows for the precise spatial arrangement of substituents, making it an invaluable template for the design of novel therapeutic agents with specific biological targets.[1] Derivatives of bicyclo[2.2.1]heptan-2-ol, in particular, have demonstrated a wide range of pharmacological activities, serving as potent and selective modulators of various receptors and enzymes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound derivatives for medicinal chemistry applications.
Synthetic Strategies
The synthesis of this compound derivatives often commences from commercially available starting materials such as camphor (B46023) or through Diels-Alder reactions to construct the bicyclic core.[1][2] Subsequent functionalization allows for the introduction of diverse pharmacophores.
A common synthetic route involves the reduction of a bicyclo[2.2.1]heptan-2-one precursor to the corresponding alcohol. Stereocontrol is a critical aspect of this transformation, as the endo and exo isomers can exhibit significantly different biological activities.
For instance, endo-2-ethynyl-1,7,7-trimethylthis compound and its exo counterpart can be synthesized by treating the respective bicyclo[2.2.1]heptan-2-ones with lithium acetylide.[3] Another approach involves the acylation of the enolate of camphor to introduce a benzoyl group, followed by further modifications.[1]
A generalized synthetic workflow is depicted below:
Experimental Protocols
Protocol 1: Synthesis of 1,3-endo-4-Trimethylthis compound
This protocol details the reduction of a bicyclo[2.2.1]heptan-2-one derivative to the corresponding alcohol.[2]
Materials:
-
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
30% aqueous sodium hydroxide (B78521) (NaOH)
-
Argon or Nitrogen gas
-
Ice-water bath
-
Dropping funnel
-
Standard glassware for organic synthesis
Procedure:
-
Charge an argon-flushed flask with dry tetrahydrofuran (25.0 mL).
-
Carefully add lithium aluminum hydride (3.2 g, 85 mmol) to the THF and cool the mixture to 0 °C using an ice-water bath.
-
Prepare a solution of (endo)-1,3,4-trimethylbicyclo[2.2.1]heptan-2-one (8.70 g, 57.0 mmol) in tetrahydrofuran (50.0 mL).
-
Add the ketone solution to the LiAlH₄ suspension over 15 minutes via a dropping funnel.
-
After the addition is complete, warm the mixture to room temperature and stir for 15 minutes.
-
Cool the mixture back to 0 °C.
-
Sequentially and carefully add water (3.20 mL), 30% aqueous NaOH (3.20 mL), and then water (9.60 mL) to quench the reaction.
-
Filter the resulting mixture and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure alcohol.
Protocol 2: Synthesis of 2-(2′,6′-Dimethoxy-4′-pentylphenyl)-1,3,3-trimethylthis compound
This protocol describes the synthesis of a fenchone (B1672492) derivative with potential cannabinoid receptor activity.[4]
Materials:
-
n-Butyllithium (n-BuLi) in hexane (B92381) (1.6 M)
-
(+)-Fenchone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen atmosphere setup
-
Reflux condenser
Procedure:
-
To a solution of 1,3-dimethoxy-5-pentylbenzene (0.5 g, 2.4 mmol) in dry THF (5 mL) at room temperature, add n-BuLi (1.6 M in hexane, 3.3 mL, 5.28 mmol).
-
Reflux the resulting solution under a nitrogen atmosphere for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of (+)-fenchone (0.401 g, 2.64 mmol) in THF (1 mL).
-
Reflux the reaction mixture for 3 hours and then stir at room temperature for 18 hours.
-
Work up the reaction by adding a saturated NH₄Cl solution and extract the product with ether.
-
Wash the combined organic layers with water and dry over MgSO₄.
-
Evaporate the solvent to give the crude product.
-
Purify the crude product by chromatography, typically using an ether/petroleum ether solvent system.[4]
Characterization of Derivatives
The synthesized this compound derivatives are typically characterized using a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]
-
¹H NMR: Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: A proton-decoupled sequence is commonly used with a wider spectral width and a longer relaxation delay.[5]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[5]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first.[5]
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV).[5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
Medicinal Chemistry Applications and Biological Activity
Derivatives of this compound have shown promise in various therapeutic areas. The rigid scaffold helps in orienting the pharmacophoric groups in a defined conformation, leading to high affinity and selectivity for their biological targets.
Cannabinoid Receptor Agonists
A series of fenchone-resorcinol analogs based on the bicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their affinity and selectivity for cannabinoid receptors.[4] One such derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylthis compound (1d), exhibited high affinity and selectivity for the human CB2 receptor.[4]
| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| 1d | hCB2 | 3.51 | 2.59 | 89.6 | [4] |
Prostaglandin (B15479496) D₂ Receptor Antagonists
Novel prostaglandin D₂ (PGD₂) receptor antagonists incorporating the bicyclo[2.2.1]heptane ring system have been developed as a new class of anti-allergic agents.[6] These compounds have shown efficacy in in vivo models of allergic rhinitis, conjunctivitis, and asthma.[6]
Antiviral Agents
Carbocyclic nucleoside analogs featuring an optically active substituted bicyclo[2.2.1]heptane skeleton as the sugar moiety have been synthesized and tested for their antiviral activity.[7] Certain pyrimidine (B1678525) analogs demonstrated inhibitory activity against Herpes Simplex Virus-1 (HSV-1), with IC₅₀ values comparable to acyclovir.[7]
| Compound | Virus | IC₅₀ (µM) | Reference |
| 6j | HSV-1 | 15 ± 2 | [7] |
| 6d | HSV-1 | 21 ± 4 | [7] |
| 6f | HSV-1 | 28 ± 4 | [7] |
| Acyclovir | HSV-1 | 28 ± 4 | [7] |
Structure-Activity Relationship (SAR) Signaling Pathway
The interaction of these derivatives with their biological targets can be visualized as a signaling pathway. For instance, a CB2 receptor agonist will bind to the receptor, leading to downstream signaling events.
Conclusion
The this compound scaffold is a versatile platform for the development of novel medicinal chemistry agents. Its rigid nature allows for the design of compounds with high affinity and selectivity for a variety of biological targets. The synthetic protocols and characterization methods outlined in these notes provide a foundation for researchers to explore the potential of this privileged scaffold in drug discovery. The diverse biological activities exhibited by its derivatives, including anti-inflammatory, antiviral, and anti-allergic properties, underscore the importance of continued research in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Norborneol Scaffolds in the Synthesis of Broad-Spectrum Antiviral Agents
Abstract
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. The rigid, bicyclic structure of norborneol, a derivative of borneol, presents a unique and privileged scaffold for the design of antiviral agents. This application note details the synthesis and evaluation of norborneol-based compounds as potent inhibitors of a wide range of enveloped viruses, including influenza A virus, filoviruses (Ebola and Marburg), coronaviruses (SARS-CoV-2), and Respiratory Syncytial Virus (RSV). We provide comprehensive experimental protocols for the synthesis of key derivatives and the assessment of their antiviral activity. Quantitative data on the efficacy and cytotoxicity of these compounds are summarized, and the underlying mechanisms of action are illustrated through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antiviral drugs.
Introduction
The monoterpenoid (-)-borneol (B1667373) and its isomers, such as (-)-isoborneol, have emerged as valuable starting materials in medicinal chemistry due to their unique stereochemical and conformational properties. The 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold inherent to these molecules provides a rigid framework that can be strategically functionalized to interact with viral targets.[1] Our research group and others have demonstrated that ester and ether derivatives of borneol, particularly those incorporating nitrogen-containing heterocyles, exhibit significant antiviral activity against a diverse array of viruses.[2][3] These compounds often act at the early stages of the viral life cycle, interfering with viral entry and membrane fusion.[4][5] This note summarizes the key findings and methodologies in this promising area of antiviral research.
Data Presentation
The antiviral activity and cytotoxicity of representative norborneol derivatives are summarized in the tables below. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) are provided for each compound against various viruses.
Table 1: Antiviral Activity of Norborneol Derivatives against Influenza A Virus (A/Puerto Rico/8/34 H1N1) in MDCK cells.
| Compound ID | Linker Length | Heterocyclic Moiety | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7 | C1 | Morpholine | 4.4 ± 0.5 | >360 | 82 | [1] |
| 16 | C2 | Morpholine | 1.9 ± 0.4 | >85 | 45 | [1] |
| 26 | C1 (amide) | Morpholine | - | - | 65 | [1] |
| 9 | C1 | 1-Methylpiperazine | 4.4 ± 0.5 | >100 | 23 | [1] |
| 18 | C2 | 1-Methylpiperazine | 1.9 ± 0.4 | >48 | 25 | [1] |
| 10a | - | Quaternary Ammonium (B1175870) | 2.4 - 16.8 | 1311 | >54 | [4] |
Table 2: Antiviral Activity of Norborneol Derivatives against Filoviruses and Coronaviruses.
| Compound ID | Virus | Assay System | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2a | EBOV | Authentic Virus | 18.3 | 230.7 | 12.6 | [2] |
| 2a | EBOV | Pseudovirus | 0.12 | - | - | [2] |
| - | MARV | Pseudovirus | - | - | - | [2][6] |
| - | SARS-CoV-2 (Wuhan) | Pseudovirus | - | - | - | [7] |
| - | SARS-CoV-2 (Delta) | Pseudovirus | - | - | - | [7] |
Table 3: Antiviral Activity of Norborneol Derivatives against Respiratory Syncytial Virus (RSV) in HEp-2 cells.
| Compound ID | Linker Length (n) | Heterocyclic Moiety | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5a | 1 | Morpholine | 5.0 | >415 | 83 | [8] |
| 5c | 3 | Morpholine | 5.8 | >307 | 53 | [8] |
| 9c | 2 | 4-Methylpiperazine | 5.1 | - | - | [5] |
| 10b | 2 | 4-Ethylpiperazine | - | - | 20 | [5] |
| 10c | 3 | 4-Ethylpiperazine | - | - | 21 | [5] |
Experimental Protocols
General Synthesis of (-)-Borneol Ester Derivatives
A general synthetic route to novel heterocyclic derivatives of (-)-borneol involves a two-step process.[1] The first step is the reaction of (-)-borneol with a chloro-substituted acid chloride to form an ester. The second step is a nucleophilic substitution reaction with various nitrogen-containing heterocycles.
Step 1: Synthesis of Chloroacetate and Chloropropanoate Esters of (-)-Borneol
-
To a solution of (-)-borneol (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a chloro-substituted acid chloride (e.g., 2-chloroacetyl chloride or 3-chloropropionyl chloride) (1.1 equivalents) dropwise at 0 °C.
-
Add a base, such as triethylamine (B128534) (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired chloro-ester.
Step 2: Synthesis of N-Containing Heterocyclic Derivatives
-
Dissolve the chloro-ester intermediate (1 equivalent) in a suitable solvent such as acetonitrile.[5]
-
Add the desired nitrogen-containing heterocycle (e.g., morpholine, piperazine (B1678402) derivative) (1.2-1.5 equivalents).
-
Add a base, such as potassium carbonate, and a catalytic amount of potassium iodide.[5]
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Antiviral Activity Assay (General Protocol)
The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral antigen or RNA levels.
-
Cell Culture: Plate susceptible host cells (e.g., MDCK for influenza, Vero E6 for Ebola and SARS-CoV-2, HEp-2 for RSV) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Pre-incubate the cells with the diluted compounds for a specified period (e.g., 1 hour). Then, infect the cells with a known titer of the virus.
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication (typically 2-5 days, depending on the virus).
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: Assess the cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is proportional to the number of viable cells.
-
Plaque Reduction Assay: For plaque-forming viruses, a plaque reduction assay can be performed to determine the reduction in the number of viral plaques in the presence of the compound.
-
Immunofluorescence or qPCR: Alternatively, quantify the expression of viral proteins by immunofluorescence or the levels of viral RNA by quantitative PCR.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve fitting software.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed in parallel with the antiviral activity assay on uninfected cells.
-
Plate the host cells in 96-well plates as for the antiviral assay.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Determine cell viability using an MTT or similar assay.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for norborneol-based antiviral agents.
Proposed Mechanism of Action: Inhibition of Viral Entry
Caption: Inhibition of viral entry by norborneol derivatives.
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral activity and cytotoxicity screening.
Conclusion
Norborneol and its derivatives represent a highly promising class of small molecules for the development of broad-spectrum antiviral drugs. The synthetic accessibility of these compounds, coupled with their potent activity against a range of clinically relevant viruses, makes them attractive candidates for further preclinical development. The structure-activity relationship studies indicate that the presence of a 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold is crucial for their antiviral properties, and the nature of the heterocyclic moiety and the linker length can be fine-tuned to optimize efficacy and reduce cytotoxicity.[1][9] The primary mechanism of action appears to be the inhibition of viral entry, a critical step in the viral life cycle.[4][5] The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space further in the quest for novel antiviral therapies.
References
- 1. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary ammonium salts based on (-)-borneol as effective inhibitors of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Borneol Ester Derivatives as Entry Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-Containing (-)-Borneol Esters as Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application of Bicyclo[2.2.1]heptan-2-ol in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid bicyclo[2.2.1]heptane framework, derived from bicyclo[2.2.1]heptan-2-ol, has emerged as a valuable scaffold in the design of novel anticancer agents. Its constrained three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets implicated in cancer progression. This document provides detailed application notes on two promising classes of anticancer agents synthesized using bicyclo[2.2.1]heptane derivatives: N,N'-diarylsquaramides as CXCR2 antagonists for combating cancer metastasis and carbocyclic nucleoside analogues with cytotoxic activity. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways and biological mechanisms are presented to facilitate further research and development in this area.
I. Bicyclo[2.2.1]heptane-Containing N,N'-Diarylsquaramides as CXCR2 Antagonists
The chemokine receptor CXCR2 plays a significant role in tumor growth, angiogenesis, and metastasis.[1][2] Antagonism of CXCR2 is a promising strategy for the treatment of metastatic cancer.[3][4][5] A series of N,N'-diarylsquaramides incorporating a bicyclo[2.2.1]heptane moiety have been developed as potent and selective CXCR2 antagonists.[3]
Data Presentation
The antagonistic activity of representative bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides against CXCR1 and CXCR2 is summarized in the table below. The data highlights the high selectivity of these compounds for CXCR2.
| Compound | Structure | CXCR1 IC50 (μM)[3] | CXCR2 IC50 (μM)[3] | Selectivity (CXCR1/CXCR2)[3] |
| 1a | 3-((3-(((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-4-oxocyclobut-2-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide | 7 | 0.062 | 113 |
| 2e | 3-((3-((1S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-4-oxocyclobut-2-en-1-yl)amino)-N,N-dimethyl-4-hydroxybenzamide | >10 | 0.048 | >208 |
Experimental Protocols
The synthesis of the key bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide CXCR2 antagonist, compound 2e , is outlined below.[3]
Synthesis of Intermediate 7: 3-Amino-4-(dimethylamino)-N,N-dimethylbenzamide
-
Step 1: Synthesis of 3-nitro-4-(dimethylamino)-N,N-dimethylbenzamide (5)
-
To a solution of 3-nitro-4-(dimethylamino)benzoic acid (1.0 g, 4.76 mmol) in thionyl chloride (10 mL) was added a catalytic amount of DMF.
-
The mixture was heated to reflux for 2 h.
-
The excess thionyl chloride was removed under reduced pressure.
-
The resulting acyl chloride was dissolved in anhydrous CH2Cl2 (20 mL).
-
To this solution, dimethylamine (B145610) hydrochloride (0.78 g, 9.52 mmol) and triethylamine (B128534) (1.93 g, 19.04 mmol) were added at 0 °C.
-
The reaction mixture was stirred at room temperature for 4 h.
-
The reaction was quenched with water and the product was extracted with CH2Cl2.
-
The organic layer was washed with brine, dried over Na2SO4, and concentrated to give compound 5 .
-
-
Step 2: Synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzamide (6)
-
Compound 5 was dissolved in methanol.
-
A catalytic amount of Pd/C (10%) was added.
-
The mixture was stirred under a hydrogen atmosphere at room temperature overnight.
-
The catalyst was filtered off, and the filtrate was concentrated to yield compound 6 .
-
-
Step 3: Synthesis of 3-((3-ethoxy-4-oxocyclobut-2-en-1-yl)amino)-4-(dimethylamino)-N,N-dimethylbenzamide (7)
-
A solution of compound 6 (1.0 g, 4.83 mmol) and 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (0.82 g, 4.83 mmol) in ethanol (B145695) (20 mL) was heated to reflux for 12 h.
-
The solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel chromatography to afford compound 7 .[3]
-
Synthesis of Target Compound 2e
-
A mixture of intermediate 7 (100 mg, 0.30 mmol) and (1S,4R)-bicyclo[2.2.1]heptan-2-amine (40 mg, 0.36 mmol) in ethanol (5 mL) was heated to reflux for 8 h.
-
After cooling to room temperature, the solvent was evaporated.
-
The residue was purified by silica gel chromatography (petroleum ether/ethyl acetate (B1210297) = 2:1) to give compound 2e as a white solid.[3]
-
Characterization Data for 2e: 1H NMR (400 MHz, CDCl3) δ 7.85 (s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 4.60 (br s, 1H), 4.10 (br s, 1H), 3.10 (s, 6H), 2.85 (s, 6H), 2.40-1.20 (m, 8H). ESI-MS: m/z = 399 [M+H]+.[3]
Mandatory Visualization
Caption: Synthetic workflow for the CXCR2 antagonist, compound 2e.
Caption: Inhibition of the CXCR2 signaling pathway by bicyclo[2.2.1]heptane derivatives.
II. Bicyclo[2.2.1]heptane-Based Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocyclic system, are an important class of antiviral and anticancer agents. The use of a bicyclo[2.2.1]heptane scaffold introduces conformational rigidity, which can lead to improved biological activity. Several studies have reported the synthesis and anticancer evaluation of nucleoside analogues incorporating this framework.[6][7]
Data Presentation
The following table summarizes the in vitro anticancer activity of representative bicyclo[2.2.1]heptane nucleoside analogues against various cancer cell lines.
| Compound | Nucleobase | Cancer Cell Line | IC50 (µg/mL)[7] |
| IXa | 6-Cl-Purine | L1210/0 | 3.2 |
| IXb | 6-Cl-2-amino-Purine | Molt4/C8 | 5.5 |
| IXc | Uracil | CEM | 11 |
Experimental Protocols
The synthesis of a key intermediate, a 6-chloropurine (B14466) bicyclo[2.2.1]heptane nucleoside analogue, is described below. This intermediate serves as a precursor for a variety of N6-substituted purine (B94841) analogues.[1][8]
Synthesis of a 6-Chloropurine Bicyclo[2.2.1]heptane Nucleoside Analogue
-
Step 1: Synthesis of the bicyclo[2.2.1]heptane amine precursor
-
An optically active bicyclo[2.2.1]heptane diol is used as the starting material.
-
The primary hydroxyl group is selectively protected (e.g., as a benzoate (B1203000) ester).
-
The secondary hydroxyl group is converted to an azide (B81097) via a Mitsunobu reaction (NaN3, PPh3, DIAD).
-
The azide is then reduced to the corresponding amine (e.g., using H2, Pd/C or LiAlH4).
-
Finally, the protecting group on the primary alcohol is removed to yield the amino alcohol precursor.
-
-
Step 2: Coupling with the purine base
-
The bicyclo[2.2.1]heptane amino alcohol is coupled with 4,6-dichloropyrimidine.
-
The resulting intermediate is then cyclized to form the 6-chloropurine ring system.
-
-
Step 3: Synthesis of N6-substituted analogues
-
The 6-chloro group of the purine nucleoside analogue is displaced by various amines (e.g., ammonia, cyclopropylamine) by heating in a suitable solvent like ethanol to yield the final N6-substituted adenine (B156593) analogues.[1]
-
Mandatory Visualization
Caption: General synthetic workflow for bicyclo[2.2.1]heptane nucleoside analogues.
Caption: Proposed mechanism of action for bicyclo[2.2.1]heptane nucleoside analogues.
Conclusion
The bicyclo[2.2.1]heptane scaffold, readily accessible from this compound, provides a robust platform for the development of novel anticancer therapeutics. The examples of CXCR2 antagonists and carbocyclic nucleoside analogues demonstrate the potential of this structural motif to yield potent and selective drug candidates. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, encouraging further exploration and optimization of bicyclo[2.2.1]heptane-based compounds for the treatment of cancer.
References
- 1. New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; synthesis, X-ray crystallography and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]heptane containing N, N'-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Oxidation of Bicyclo[2.2.1]heptan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Bicyclo[2.2.1]heptan-2-ol, commonly known by its trivial names borneol or isoborneol, is a bicyclic secondary alcohol. Its oxidation product, Bicyclo[2.2.1]heptan-2-one (camphor), is a valuable terpenoid with numerous applications, including its use as a plasticizer, a moth repellent, and in medicinal preparations.[1] This document provides detailed protocols for two distinct methods for the oxidation of this compound: a classic, high-yielding Jones oxidation and a "greener" alternative using sodium hypochlorite (B82951).
Comparative Data of Oxidation Protocols
The choice of an oxidizing agent is critical and depends on factors such as desired yield, reaction scale, and environmental considerations. While traditional methods using chromium reagents are highly effective, modern approaches often favor less hazardous alternatives.[2]
| Parameter | Protocol 1: Sodium Hypochlorite Oxidation | Protocol 2: Jones Oxidation |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) in Acetic Acid | Chromic Acid (H₂CrO₄) from CrO₃ or Na₂Cr₂O₇ in H₂SO₄ |
| Reaction Solvent | Glacial Acetic Acid | Acetone (B3395972) or Diethyl Ether |
| Typical Reaction Time | 30 - 60 minutes | 2 - 3 hours |
| Reaction Temperature | 0 - 25 °C | 25 °C |
| Reported Yield | 45 - 55%[1] | 85 - 95%[3] |
| Safety & Environment | Avoids heavy metals; corrosive acid used.[4] | Uses carcinogenic Cr(VI) reagents; hazardous waste.[4] |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of Bicyclo[2.2.1]heptan-2-one is outlined below.
Caption: General workflow for the oxidation of this compound to camphor (B46023).
Protocol 1: Green Oxidation with Sodium Hypochlorite
This protocol utilizes household bleach (a source of sodium hypochlorite) as a more environmentally benign oxidizing agent compared to heavy metal-based reagents.[2][4] The acetic acid reacts with sodium hypochlorite to form hypochlorous acid, the active oxidizing species.[1]
Materials and Reagents:
-
This compound (isoborneol is commonly used): 0.50 g
-
Glacial Acetic Acid: 2.0 mL[4]
-
Sodium Hypochlorite (commercial bleach, ~5-6%): 5.0 mL[4]
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask (25 mL)
-
Ice water bath
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Apparatus for sublimation
Procedure:
-
Dissolution: Place 0.50 g of this compound into a 25 mL Erlenmeyer flask containing a magnetic stir bar. Add 2.0 mL of glacial acetic acid and stir the mixture until the alcohol is fully dissolved.[4]
-
Cooling: Place the flask in an ice water bath to cool the solution.
-
Oxidation: While stirring, add 5.0 mL of sodium hypochlorite solution dropwise to the flask. Maintain the reaction temperature below 25 °C.[5]
-
Reaction: Continue stirring the mixture in the ice bath for 30 minutes. The formation of a white solid (camphor) should be observed.[5]
-
Quenching and Precipitation: To neutralize any excess oxidant, a small amount of sodium bisulfite solution can be added until a test with potassium iodide-starch paper is negative (no color change). Add approximately 15 mL of ice-cold deionized water to the flask to fully precipitate the crude camphor.[1]
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water.[4] Allow the product to air dry.
-
Purification: The crude camphor can be purified by sublimation.[1][4] Gently heat the crude product in a sublimation apparatus under vacuum. The purified camphor will deposit as crystals on the cold finger.
-
Characterization: Determine the melting point of the purified product (literature MP: 175-177 °C) and acquire an IR spectrum to confirm the conversion of the alcohol (broad O-H stretch ~3300 cm⁻¹) to a ketone (strong C=O stretch ~1740 cm⁻¹).[1]
Protocol 2: Jones Oxidation
The Jones oxidation is a reliable and high-yielding method for converting secondary alcohols to ketones. It employs a solution of chromium trioxide in sulfuric acid.[5]
Materials and Reagents:
-
This compound (borneol): 0.50 g
-
Jones Reagent (prepared by dissolving 2.7 g of CrO₃ and 2.3 mL of concentrated H₂SO₄ in water to make a total volume of 10 mL). Caution: Cr(VI) is highly toxic and carcinogenic.
-
Acetone (reagent grade)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask (50 mL)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 0.50 g of this compound in 10 mL of acetone in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Oxidation: While stirring at room temperature, add the Jones reagent dropwise until the orange color of the Cr(VI) persists, indicating that the alcohol has been consumed. An excess is often used to ensure complete reaction.
-
Reaction: Continue stirring the mixture for 2 hours at room temperature.[3]
-
Work-up:
-
Add water (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).[3]
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude camphor.
-
Purification: The product can be purified by sublimation as described in Protocol 1 or by distillation.[3][5]
-
Characterization: Confirm the identity and purity of the product by melting point determination and IR spectroscopy as described in Protocol 1.
References
Application Note: NMR Analysis for Stereochemical Assignment of Norborneol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norborneol, also known as bicyclo[2.2.1]heptan-2-ol, exists as two stereoisomers: exo-norborneol (B145942) and endo-norborneol (B8440766). The differentiation and unambiguous stereochemical assignment of these isomers are crucial in various fields, including natural product synthesis, medicinal chemistry, and materials science, as the stereochemistry often dictates the molecule's biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation and stereochemical assignment of these rigid bicyclic alcohols. This application note provides a detailed protocol and data interpretation guide for distinguishing between exo- and endo-norborneol using 1D and 2D NMR techniques.
Key Differentiating NMR Parameters
The rigid bicyclic framework of norborneol isomers leads to distinct spatial arrangements of their protons and carbons, resulting in significant differences in their NMR spectra. The primary parameters for differentiation are:
-
¹H Chemical Shifts (δ): The chemical shift of the proton at C2 (H-2) is a key indicator. In the exo isomer, H-2 is in the endo position and experiences greater shielding, thus resonating at a higher field (lower ppm) compared to the H-2 proton in the endo isomer, which is in the less shielded exo position.
-
¹³C Chemical Shifts (δ): The stereochemistry of the hydroxyl group also influences the chemical shifts of the carbon atoms in the bicyclic system due to steric and electronic effects.
-
¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constants, particularly between H-2 and the adjacent H-3 protons, is highly dependent on the dihedral angle, as described by the Karplus relationship. These angles differ significantly between the exo and endo isomers, leading to predictable differences in their coupling patterns.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in a NOESY experiment provide definitive proof of stereochemistry. For instance, in the endo isomer, the H-2 proton is spatially close to the H-6 endo proton, resulting in a clear NOE correlation that is absent in the exo isomer.
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for exo- and endo-norborneol. Note that exact values may vary slightly depending on the solvent and spectrometer frequency.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Proton Assignment | exo-Norborneol (δ ppm) | endo-Norborneol (δ ppm) |
| H-1 | ~2.24 | ~2.24 |
| H-2 (endo/exo) | ~3.74 (endo) | ~4.22 (exo) |
| H-3exo | ~1.64 | ~1.94 |
| H-3endo | ~1.03 | ~0.84 |
| H-4 | ~2.17 | ~2.16 |
| H-5exo | ~1.46 | ~1.37 |
| H-5endo | ~1.29 | ~1.29 |
| H-6exo | ~1.57 | ~1.88 |
| H-6endo | ~1.11 | ~1.30 |
| H-7syn | ~1.40 | ~1.56 |
| H-7anti | ~1.00 | ~1.34 |
Data compiled from publicly available spectral databases.[1][2]
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Carbon Assignment | exo-Norborneol (δ ppm) | endo-Norborneol (δ ppm) |
| C-1 | ~43.5 | ~41.8 |
| C-2 | ~76.5 | ~70.0 |
| C-3 | ~40.0 | ~43.0 |
| C-4 | ~35.5 | ~35.0 |
| C-5 | ~24.5 | ~28.5 |
| C-6 | ~28.5 | ~22.5 |
| C-7 | ~35.0 | ~38.0 |
Note: Data for norborneol isomers is supplemented with data from the closely related isoborneol (B83184) (exo) and borneol (endo) systems for completeness.[3]
Table 3: Key ¹H-¹H Coupling Constants (J in Hz)
| Coupling | exo-Norborneol | endo-Norborneol | Stereochemical Relevance |
| J (H-2endo, H-3endo) | ~6.8 | N/A | In the exo isomer, the dihedral angle between H-2endo and H-3endo allows for significant coupling. |
| J (H-2endo, H-3exo) | ~2.4 | N/A | The near 90° dihedral angle between H-2endo and H-3exo in the exo isomer results in a small coupling constant. |
| J (H-2exo, H-3exo) | N/A | ~8-10 | A small dihedral angle in the endo isomer leads to a large coupling constant. |
| J (H-2exo, H-3endo) | N/A | ~3-4 | A larger dihedral angle results in a smaller coupling constant. |
Data for exo-norborneol is from available spectral data. Data for endo-norborneol is estimated based on Karplus curve predictions for the given stereochemistry.[1]
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the norborneol isomer for ¹H NMR or 20-50 mg for ¹³C NMR experiments.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
1D ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 12-16 ppm
-
-
1D ¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1 s
-
Spectral Width (SW): 220-240 ppm
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5 s
-
Data Points (F2 x F1): 2048 x 256
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5 s
-
Data Points (F2 x F1): 1024 x 256
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (D8): 0.5 - 0.8 s (for small molecules)
-
Data Points (F2 x F1): 2048 x 256
-
Data Analysis and Interpretation
Workflow for Stereochemical Assignment
Caption: Workflow for NMR-based stereochemical assignment of norborneol isomers.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
Identify the H-2 proton. It will be a multiplet between 3.7-4.3 ppm. A chemical shift around 3.7 ppm suggests the exo isomer, while a shift around 4.2 ppm points to the endo isomer.
-
Examine the multiplicity of the H-2 signal. A complex multiplet with a large coupling (~7 Hz) suggests the exo isomer, while a doublet of doublets with one large (~9 Hz) and one smaller (~3.5 Hz) coupling is characteristic of the endo isomer.
-
-
COSY Analysis:
-
Use the COSY spectrum to confirm the connectivity between H-2 and the two H-3 protons. This helps in assigning the H-3 signals, which are crucial for interpreting the J-couplings and NOESY correlations.
-
-
HSQC Analysis:
-
Correlate each proton signal to its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
-
-
NOESY Analysis (Definitive Assignment):
-
The NOESY spectrum provides the most definitive evidence. Look for key through-space correlations which differ between the two isomers.
-
endo-Norborneol: A strong cross-peak between the H-2exo proton (~4.2 ppm) and the H-6endo proton (~1.3 ppm) will be observed. There will also be a correlation between H-2exo and H-1.
-
exo-Norborneol: No significant NOE will be observed between the H-2endo proton (~3.7 ppm) and any protons on the C5/C6 face of the molecule. Instead, a key correlation will be seen between H-2endo and the anti-proton on the C7 bridge.
-
Key NOESY Correlations for Stereochemical Confirmation
Caption: Key NOE correlations differentiating exo- and endo-norborneol.
Conclusion
The stereochemical assignment of exo- and endo-norborneol can be confidently achieved through a systematic analysis of 1D and 2D NMR data. While ¹H chemical shifts and ¹H-¹H coupling constants provide strong initial indications of the isomer, 2D NOESY experiments offer unambiguous confirmation by revealing key through-space proton proximities that are unique to each stereoisomer. The protocols and interpretation guidelines presented here provide a robust framework for researchers to accurately characterize these important bicyclic molecules.
References
Application Notes and Protocols for X-ray Crystallography of Bicyclo[2.2.1]heptan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallographic analysis of Bicyclo[2.2.1]heptan-2-ol derivatives. The rigid and conformationally constrained bicyclo[2.2.1]heptane scaffold is a significant building block in medicinal chemistry and materials science.[1] Its fixed three-dimensional structure allows for the precise positioning of substituents, making it an ideal framework for designing molecules with specific biological activities.[1] X-ray crystallography is a pivotal technique for unambiguously determining the solid-state molecular structure of these derivatives, providing crucial insights into their stereochemistry, conformation, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.
Application in Drug Development
The bicyclo[2.2.1]heptane framework is a key structural motif in a variety of biologically active compounds.[2] Derivatives of this compound have been investigated for their potential as cannabinoid receptor ligands and as antiviral agents. For instance, certain fenchone-based derivatives, which are structurally related to this compound, have shown high affinity and selectivity for the CB2 cannabinoid receptor, with potential anti-inflammatory and analgesic properties.[3] Furthermore, nucleoside and nucleotide analogues incorporating the bicyclo[2.2.1]heptane moiety are being explored for their antiviral and cytostatic activities.[4][5] The precise structural data obtained from X-ray crystallography is essential for understanding how these molecules interact with their biological targets.
Summary of Crystallographic Data
The following table summarizes the crystallographic data for a representative this compound derivative, (1R,2R,4S)-2-benzoyl-1,7,7-trimethylthis compound, which is a derivative of camphor.[1]
| Parameter | Value |
| Chemical Formula | C₁₈H₂₄O₂ |
| Formula Weight | 272.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.0175 (2) |
| b (Å) | 10.3581 (3) |
| c (Å) | 9.3908 (3) |
| α (°) | 90 |
| β (°) | 102.775 (1) |
| γ (°) | 90 |
| Volume (ų) | 759.51 (4) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.191 |
| Radiation Type | Mo Kα |
Data for (1R,2R,4S)-2-benzoyl-1,7,7-trimethylthis compound.[1]
Experimental Protocols
I. Synthesis of a Representative Derivative
The synthesis of (1R,2R,4S)-2-benzoyl-1,7,7-trimethylthis compound is achieved through the acylation of camphor.[1]
1. Enolate Formation:
-
Treat (1R,4S)-camphor with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Conduct the reaction under an inert atmosphere (e.g., argon) to generate the corresponding enolate.[1]
2. Acylation:
-
React the enolate solution with an acylating agent, such as benzoyl chloride.[1]
3. Purification:
-
Purify the resulting product using standard techniques like column chromatography.
II. Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[1]
1. Solution Preparation:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethyl acetate) to create a saturated or near-saturated solution.[1]
2. Crystal Growth:
-
Employ the slow evaporation method.[1] Allow the solvent to evaporate slowly at room temperature over several days.
-
Alternatively, vapor diffusion or slow cooling techniques can be used.
III. X-ray Data Collection and Structure Refinement
1. Crystal Mounting:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
2. Data Collection:
-
Perform X-ray diffraction data collection using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a complete dataset by rotating the crystal and recording the diffraction pattern at various orientations.
3. Structure Solution and Refinement:
-
Process the collected data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Visualizations
Caption: Experimental workflow for X-ray crystallography.
Caption: Role of crystallography in drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential [mdpi.com]
- 4. uochb.cz [uochb.cz]
- 5. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety [mdpi.com]
Protecting Group Strategies for Bicyclo[2.2.1]heptan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for the hydroxyl functionality of Bicyclo[2.2.1]heptan-2-ol, a common rigid scaffold in medicinal chemistry and natural product synthesis. The choice of an appropriate protecting group is critical to the success of a multi-step synthesis involving this bicyclic alcohol. This document outlines common protecting groups, their methods of installation and removal, and provides detailed experimental protocols for key transformations.
Introduction to Protecting Groups for this compound
The secondary alcohol of this compound, also known as norborneol, exhibits stereoisomerism, existing as both exo and endo diastereomers. The steric environment of the hydroxyl group in these isomers can influence the efficiency of protection and deprotection reactions. The exo face is generally more sterically accessible than the endo face, which can lead to differences in reaction rates and yields.
Commonly employed protecting groups for secondary alcohols, such as silyl (B83357) ethers and benzyl (B1604629) ethers, are well-suited for this compound. The selection of a specific protecting group depends on its stability towards various reaction conditions anticipated in the synthetic route and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of this compound and its derivatives.
| Protecting Group | Substrate | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Benzyl (Bn) | (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane | 2-Methylbenzyl chloride, NaOH (solid), Azeotropic distillation | Toluene | 95.5 | [1] |
| Benzyl (Bn) | Dimethyl bicyclo[2.2.1]hept-5-ene-3-endo-2-exo-dicarboxylate diol | Benzyl bromide, Ag₂O | DMF | 37 (dibenzylation) | [2] |
| tert-Butyldimethylsilyl (TBDMS) | (1R,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]hept-2-ene | TBDMSCl, Imidazole (B134444) | CH₂Cl₂ | Not specified | [3] |
| Acetate (B1210297) (Ac) | This compound | Acetic anhydride, Pyridine | - | High | General Knowledge |
Table 1: Protection of this compound and Derivatives
| Protecting Group | Substrate | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl-protected bicyclo[2.2.1]heptane derivative | H₂, Pd/C | Not specified | 94 | [4] |
| tert-Butyldimethylsilyl (TBDMS) | 6-Endo-hydroxy-3-exo-nitro-5-exo-tert-butyldimethylsilyloxy-7-oxabicyclo[2.2.1]heptane-2-endo-carboxylic Acid γ-Lactone | 80% aq. Trifluoroacetic acid | Not specified | 60 (simultaneous deprotection with MOM group) | [5] |
| Acetate (Ac) | Acetate-protected bicyclo[2.2.1]heptane derivative | LiAlH₄ or K₂CO₃/MeOH | Ether or Methanol (B129727) | High | General Knowledge |
Table 2: Deprotection of Protected this compound Derivatives
Experimental Protocols
Protection of this compound
This protocol describes the formation of a benzyl ether from a secondary alcohol using benzyl bromide and a strong base.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x V).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(benzyloxy)bicyclo[2.2.1]heptane.
This protocol outlines the silylation of a secondary alcohol using TBDMSCl and imidazole.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x V).
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butyldimethylsilyloxy)bicyclo[2.2.1]heptane.
Deprotection of Protected this compound
This protocol describes the cleavage of a benzyl ether to the corresponding alcohol via catalytic hydrogenation.
Materials:
-
2-(Benzyloxy)bicyclo[2.2.1]heptane (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
This protocol details the fluoride-mediated cleavage of a TBDMS ether.
Materials:
-
2-(tert-Butyldimethylsilyloxy)bicyclo[2.2.1]heptane (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Common protecting groups for this compound and their installation reagents.
References
- 1. EP3515918B1 - Process for preparing 2-exo-(2-methylbenzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane - Google Patents [patents.google.com]
- 2. Synthesis of norbornane bisether antibiotics via silver-mediated alkylation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03321G [pubs.rsc.org]
- 3. is.muni.cz [is.muni.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Grignard Reaction with Bicyclo[2.2.1]heptan-2-one for Tertiary Alcohol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of tertiary alcohols via the Grignard reaction with bicyclo[2.2.1]heptan-2-one (norcamphor). The discussion focuses on the principles of stereocontrol, potential side reactions, and procedural best practices. Quantitative data from the literature is presented, and key logistical and chemical pathways are illustrated using diagrams.
Introduction & Application
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. When applied to ketones, it provides a direct route to tertiary alcohols. The reaction with bicyclo[2.2.1]heptan-2-one is of particular interest due to the rigid, sterically demanding structure of the bicyclic system. This rigidity imparts a high degree of stereocontrol over the nucleophilic addition, making it a valuable transformation for synthesizing specific diastereomers of substituted norbornanes, which are common scaffolds in medicinal chemistry and materials science.
The key challenge and feature of this reaction is managing the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon. Due to significant steric hindrance, the reaction is highly diastereoselective.
Reaction Mechanism & Stereoselectivity
The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of bicyclo[2.2.1]heptan-2-one. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol.
Stereoselectivity: The facial selectivity of the Grignard reagent's approach is dictated by steric hindrance. The bicyclo[2.2.1]heptane framework has two distinct faces for nucleophilic attack:
-
Exo Face: The attack occurs from the "top" face, away from the C5-C6 ethano bridge. This approach is less sterically hindered.
-
Endo Face: The attack occurs from the "bottom" face, which is sterically shielded by the C5-C6 bridge and the endo-hydrogens at C5 and C6.
Consequently, the Grignard reagent preferentially attacks from the less hindered exo face. This leads to the formation of the endo-alcohol as the major diastereomer. While the exo-alcohol is often the thermodynamically more stable product, the endo-alcohol is the kinetically favored product due to the lower energy barrier for the exo attack pathway.[1][2]
References
Catalytic Reduction of Bicyclo[2.2.1]heptan-2-one: A Detailed Guide for Researchers
Application Notes and Protocols
The catalytic reduction of bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor (B56629), is a pivotal reaction in organic synthesis, offering a valuable model for studying stereoselectivity in bicyclic systems. The rigid and strained framework of norcamphor leads to the formation of two diastereomeric alcohols upon reduction: endo-norborneol (B8440766) and exo-norborneol. The stereochemical outcome of this reduction is highly sensitive to the choice of catalyst, reducing agent, and reaction conditions, making it a subject of considerable interest in the development of synthetic methodologies for complex molecules and chiral auxiliaries.
This document provides detailed application notes and experimental protocols for the catalytic reduction of norcamphor, focusing on methods such as catalytic hydrogenation, transfer hydrogenation, and metal hydride reductions. It is intended for researchers, scientists, and professionals in the field of drug development.
Stereochemistry of Norcamphor Reduction
The stereochemical course of the reduction is dictated by the steric hindrance of the bicyclic system. The approach of the reducing agent to the carbonyl group can occur from two distinct faces:
-
Exo Attack: The reducing agent approaches from the more sterically hindered top face, which is shielded by the one-carbon bridge. This pathway leads to the formation of the endo-alcohol.
-
Endo Attack: The reducing agent approaches from the less sterically hindered bottom face, resulting in the formation of the exo-alcohol.
Generally, due to the steric hindrance posed by the ethylene (B1197577) bridge, exo attack is less favored, often leading to a predominance of the endo product in many reduction reactions.[1]
Data Presentation: Quantitative Analysis of Product Distribution
The diastereoselectivity of norcamphor reduction is a critical parameter and is typically expressed as the ratio of the endo to exo alcohol products. The following tables summarize quantitative data from various catalytic reduction methods.
Table 1: Catalytic Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Pressure (atm) | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethanol (B145695) | 1-3 | Room Temp. | Predominantly endo | >95 | [1] |
| RuCl₂(phosphine)(diamine) | H₂ | Methanol (B129727) | 4 | 25 | 99:1 | >99 | [2] |
Table 2: Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| MgO | 2-Propanol | - | 473-623 (vapor phase) | up to 79:21 | ~95 | [3] |
| ZrO₂ | 2-Propanol | - | 355 (liquid phase) | Good activity | - | [3] |
| Al₂O₃ | 2-Propanol | - | 355 (liquid phase) | Good activity | - | [3] |
Table 3: Metal Hydride Reduction
| Reducing Agent | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to Room Temp. | >9:1 (endo favored) | High | [4] |
| LiAlH₄ | Diethyl ether | Reflux | Highly selective for endo | High | [5] |
Note: The thermodynamic equilibrium mixture of the product alcohols contains 21% endo and 79% exo isomers.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol outlines a general procedure for the catalytic hydrogenation of norcamphor.[1]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
-
Anhydrous sodium sulfate
-
Hydrogenation apparatus
-
Standard glassware
Procedure:
-
Catalyst and Substrate: In a suitable reaction flask, combine norcamphor (e.g., 1 mmol) and a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Solvent Addition: Add ethanol (e.g., 10 mL) to dissolve the norcamphor.
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the product mixture of endo- and exo-norborneol.
-
Purification and Analysis:
-
Transfer the crude product to a separatory funnel and dissolve it in 10 mL of dichloromethane.
-
Wash the organic layer with 10 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the dried solution into a pre-weighed round bottom flask and remove the solvent using a rotary evaporator to yield the solid product.
-
Determine the yield of the product. The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1]
-
Protocol 2: Reduction with Sodium Borohydride (B1222165)
This protocol describes the reduction of norcamphor using sodium borohydride in methanol.[1]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard glassware
Procedure:
-
Reaction Setup: Dissolve norcamphor (e.g., 1 mmol) in methanol (e.g., 10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.5 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
-
Extraction and Drying:
-
Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter the dried solution into a pre-weighed round bottom flask and remove the solvent using a rotary evaporator to yield the solid product mixture of endo- and exo-norborneol.
-
Analysis: Determine the yield of the product. The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1]
Visualizations
Reaction Pathway
Caption: Stereoselective reduction of norcamphor.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Logical Relationship: Catalyst Approach and Product Formation
Caption: Catalyst approach vs. product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]heptan-2-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main strategies for synthesizing the bicyclo[2.2.1]heptane skeleton and introducing the hydroxyl group:
-
Hydration of Norbornene (Bicyclo[2.2.1]hept-2-ene): This is a direct approach involving the acid-catalyzed addition of water across the double bond.
-
Reduction of Norcamphor (B56629) (Bicyclo[2.2.1]heptan-2-one): This common method involves the reduction of the corresponding ketone. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol.
-
Diels-Alder Cycloaddition: This route builds the bicyclic framework from cyclopentadiene (B3395910) and a suitable dienophile. The resulting adduct requires subsequent functional group manipulation to yield the target alcohol.[1][2]
Q2: What is the most significant challenge in the synthesis of this compound?
The primary challenge is controlling the stereoselectivity. The hydroxyl group at the C2 position can exist in two diastereomeric forms: exo and endo. The desired isomer often depends on the specific application. Most synthetic routes produce a mixture of these isomers, and achieving high selectivity for one over the other requires careful selection of reagents and reaction conditions.
Q3: How can I control the exo/endo selectivity during the synthesis?
Controlling stereoselectivity is highly dependent on the chosen synthetic route:
-
During Reduction of Norcamphor: The choice of hydride reagent is crucial. Bulky reducing agents (e.g., L-Selectride) tend to attack from the less hindered exo face, yielding the endo-alcohol. Smaller reagents (e.g., Lithium Aluminum Hydride, LiAlH₄) can attack from the endo face, leading to the exo-alcohol.[3][4]
-
During Hydration of Norbornene: Acid-catalyzed hydration typically leads to the exo-alcohol as the major product due to kinetic and thermodynamic factors, often involving Wagner-Meerwein rearrangements.[5]
-
During Diels-Alder Reactions: The initial cycloaddition of cyclopentadiene generally favors the endo adduct kinetically.[3][4] Subsequent steps must be designed to preserve or invert the stereochemistry as needed.
Q4: Are there issues with skeletal rearrangements during the synthesis?
Yes, Wagner-Meerwein rearrangements are a known complication, particularly during the acid-catalyzed hydration of norbornene and related olefins.[5] These rearrangements occur via carbocation intermediates and can lead to a mixture of products with different carbon skeletons, reducing the yield of the desired this compound.
Troubleshooting Guides by Synthetic Route
Route 1: Hydration of Norbornene
Problem: Low Yield and Formation of Unidentified Byproducts
-
Possible Cause 1: Wagner-Meerwein Rearrangements. The use of strong acids like sulfuric acid can promote carbocation rearrangements, leading to a complex product mixture.[5]
-
Possible Cause 2: Inefficient Reaction Conditions. Hydration can be slow or incomplete if conditions are not optimal.
-
Solution: Ensure the reaction is heated sufficiently (reflux temperatures are common) and for an adequate duration.[5] Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem: Almost Exclusive Formation of the exo-Isomer When the endo-Isomer is Desired
-
Possible Cause: The mechanism of acid-catalyzed hydration of norbornene inherently favors the formation of the more thermodynamically stable exo-product.
-
Solution: Direct hydration is not the ideal route for obtaining the endo-isomer. Consider an alternative synthesis, such as the stereoselective reduction of norcamphor with a bulky reducing agent, which is known to favor the formation of the endo-alcohol.
-
Route 2: Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
Problem: Poor Stereoselectivity, Resulting in a Mixture of exo and endo Alcohols
-
Possible Cause: The reducing agent used lacks sufficient steric bulk to selectively attack one face of the carbonyl.
-
Solution: To favor the endo-alcohol , use a sterically hindered reducing agent like L-Selectride or K-Selectride. The bulky group will preferentially attack from the less hindered exo face of the ketone.
-
Solution: To favor the exo-alcohol , use a less sterically demanding reducing agent like Lithium Aluminum Hydride (LiAlH₄). This small hydride can approach from the more hindered endo face.
-
Problem: Incomplete Reduction of the Ketone
-
Possible Cause 1: Insufficient Reducing Agent. The stoichiometry of the hydride reagent to the ketone may be inadequate.
-
Solution: Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents). Ensure the reagent is fresh, as hydride reagents can degrade upon exposure to moisture.
-
-
Possible Cause 2: Low Reaction Temperature or Short Reaction Time. The reduction may be kinetically slow.
-
Solution: While many reductions are performed at low temperatures (e.g., 0 °C or -78 °C) to improve selectivity, you may need to allow the reaction to warm to room temperature and stir for a longer period.[3] Monitor the disappearance of the starting material by TLC or GC.
-
Quantitative Data Summary
The following table summarizes typical yields for reactions related to the synthesis of bicyclo[2.2.1]heptane derivatives. Note that exact yields can vary significantly based on the specific substrate and precise experimental conditions.
| Synthetic Method | Substrate Example | Product | Yield (%) | Reference |
| Diels-Alder/Rearrangement | 1,3-Pentadiene & Acrolein | 1,3-Dimethylbicyclo[2.2.1]heptan-2-one | 45% | [3][4] |
| Diels-Alder/Rearrangement | 2,3-Dimethyl-1,3-butadiene & Acrolein | 1,3,4-Trimethylbicyclo[2.2.1]heptan-2-one | 85% | [3][4] |
| Resin-Catalyzed Hydration | Dicyclopentadiene | exo-Tricyclo(5.2.1.0)dec-3-en-8(9)-ol | 77-90% | [5] |
| Resin-Catalyzed Hydration | Bicyclo[2.2.1]hept-2-ene | This compound | ~91% | [5] |
Experimental Protocols
Protocol 1: Reduction of a Bicyclo[2.2.1]heptan-2-one Derivative with LiAlH₄ (to favor exo-alcohol) [3][4]
-
Charge an argon-flushed, flame-dried flask with dry tetrahydrofuran (B95107) (THF).
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5 equivalents) to the THF and cool the mixture to 0 °C using an ice-water bath.
-
Prepare a solution of the Bicyclo[2.2.1]heptan-2-one derivative (1.0 equivalent) in dry THF.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the sequential, slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic phases with an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by flash column chromatography or distillation as needed.
Protocol 2: Acid-Catalyzed Hydration of Norbornene using a Cation Exchange Resin [5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine norbornene (1.0 equivalent), water (a large molar excess, e.g., 10-15 equivalents), and a sulfonated cation exchange resin (e.g., Amberlyst 15, approx. 1 g of resin per 1 g of olefin).
-
Heat the mixture to reflux with vigorous stirring for 24-40 hours.
-
Monitor the reaction by taking aliquots from the organic layer and analyzing by GC to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the resin catalyst. Wash the resin with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer from the filtrate and extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine all organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which is predominantly the exo-isomer.
-
Purify further by distillation or chromatography if necessary.
Visualized Workflows and Logic
Caption: A general workflow for troubleshooting experimental issues.
Caption: Decision tree for controlling exo/endo stereoselectivity.
Caption: Pathway showing potential Wagner-Meerwein rearrangement.
References
- 1. Solved Organic Chemistry (Clayden, Greeves, and Warren, 2nd | Chegg.com [chegg.com]
- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3345419A - Hydration of bicyclo-(2.2.1) heptenes and related nortricyclenes - Google Patents [patents.google.com]
Technical Support Center: Separation of Exo and Endo Isomers of Bicyclo[2.2.1]heptan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of exo and endo isomers of Bicyclo[2.2.1]heptan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the exo and endo isomers of this compound?
A1: The primary challenge lies in the similar physicochemical properties of the exo and endo diastereomers. Their comparable polarities and boiling points make separation by common laboratory techniques such as column chromatography and distillation difficult. Achieving high purity of one isomer often requires careful optimization of the separation method and may lead to a compromise in the overall yield.
Q2: Which methods are most commonly used to separate these isomers?
A2: The most frequently employed methods for separating exo and endo isomers of this compound are column chromatography and fractional crystallization. Gas chromatography (GC) is also a powerful tool for both analytical and preparative scale separations, especially when high resolution is required.
Q3: How can I determine the ratio of exo to endo isomers in my sample?
A3: The isomeric ratio can be reliably determined using analytical techniques such as Gas Chromatography (GC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. In GC, the two isomers will exhibit different retention times. In ¹H NMR, the distinct chemical shifts of the protons, particularly the one attached to the carbon bearing the hydroxyl group (H-2), allow for quantification by integrating the respective signals.
Q4: Is there a significant difference in the reactivity of the exo and endo isomers?
A4: Yes, the stereochemistry of the hydroxyl group can significantly influence the reactivity of the isomers. The exo face of the bicyclic system is generally less sterically hindered than the endo face. This can lead to differences in reaction rates and product distributions in subsequent synthetic steps.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of exo and endo isomers of this compound.
Column Chromatography
Issue: Poor or no separation of isomers (co-elution).
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. |
| - Action: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. | |
| - Tip: Use a shallow gradient of the polar solvent (e.g., starting from 1% and slowly increasing to 10% ethyl acetate in hexanes) to improve resolution. | |
| Column Overloading | Too much sample has been loaded onto the column. |
| - Action: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb for difficult separations is a sample-to-silica ratio of 1:100 or greater. | |
| Improper Column Packing | The column may have cracks or channels, leading to band broadening. |
| - Action: Ensure the column is packed uniformly. A wet slurry packing method is generally preferred over dry packing to minimize air bubbles and channels. | |
| Inappropriate Stationary Phase | Standard silica (B1680970) gel may not provide sufficient selectivity. |
| - Action: Consider using a different stationary phase, such as alumina (B75360) or silver nitrate-impregnated silica gel, which can offer different selectivities based on interactions with the hydroxyl group and the bicyclic framework. |
Issue: Tailing of peaks.
| Possible Cause | Suggested Solution |
| Acidic Silica Gel | Residual acidic sites on the silica gel can interact strongly with the hydroxyl group of the alcohol, causing tailing. |
| - Action: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to neutralize the acidic sites. | |
| Sample Degradation | The isomers may be sensitive to the stationary phase. |
| - Action: Consider using a less acidic stationary phase like neutral alumina. |
Fractional Crystallization
Issue: Both isomers crystallize out together.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The chosen solvent does not provide a sufficient solubility difference between the two isomers at different temperatures. |
| - Action: Screen a variety of solvents. A good crystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both isomers. |
| - Action: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the selective crystallization of the less soluble isomer. | |
| Supersaturation Not Reached | The solution is not concentrated enough for crystallization to occur. |
| - Action: Carefully evaporate some of the solvent to create a supersaturated solution before allowing it to cool. |
Issue: Oiling out instead of crystallization.
| Possible Cause | Suggested Solution |
| Low Melting Point of the Isomer Mixture | The melting point of the mixture is below the temperature of the solution. |
| - Action: Add slightly more solvent to lower the saturation point and then cool the solution more slowly. Seeding the solution with a pure crystal of one of the isomers, if available, can also induce crystallization. |
Data Presentation
The following tables summarize typical data obtained during the separation and analysis of exo and endo-Bicyclo[2.2.1]heptan-2-ol isomers.
Table 1: Comparison of Separation Techniques
| Technique | Typical Yield (isolated pure isomer) | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 30-60% | >95% | High purity achievable, applicable to a wide range of scales. | Can be time-consuming and require large volumes of solvent. |
| Fractional Crystallization | 20-50% | >98% | Potentially simpler and more scalable for large quantities. | Highly dependent on finding the right solvent; may not be effective for all isomer ratios. |
Table 2: Gas Chromatography (GC) Data
| Isomer | Typical Retention Time (min) | Column Type | Oven Program |
| exo-Bicyclo[2.2.1]heptan-2-ol | ~8.5 | HP-5ms (30 m x 0.25 mm, 0.25 µm) | 60°C (2 min), then 10°C/min to 200°C |
| endo-Bicyclo[2.2.1]heptan-2-ol | ~8.9 | HP-5ms (30 m x 0.25 mm, 0.25 µm) | 60°C (2 min), then 10°C/min to 200°C |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Table 3: ¹H NMR Chemical Shifts for Diagnostic Protons (in CDCl₃)
| Proton | exo-Isomer (δ, ppm) | endo-Isomer (δ, ppm) | Multiplicity |
| H-2 (proton on carbon with OH) | ~3.6 | ~4.1 | br s |
| Bridgehead Protons (H-1, H-4) | ~2.2-2.4 | ~2.2-2.4 | m |
| Bridge Proton (H-7) | ~1.2-1.5 | ~1.2-1.5 | m |
Note: The chemical shift of the H-2 proton is a key diagnostic feature to distinguish between the exo and endo isomers. The endo-proton (in the exo-isomer) is typically found at a higher field (lower ppm) than the exo-proton (in the endo-isomer).
Experimental Protocols
Protocol 1: Separation by Column Chromatography
Objective: To separate a mixture of exo and endo-Bicyclo[2.2.1]heptan-2-ol using silica gel column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane (B109758). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). Collect fractions and monitor the separation by TLC.
-
Gradient Elution (if necessary): If the isomers are not eluting, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate).
-
Analysis and Isolation: Combine the fractions containing the pure isomers (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 2: Analysis by Gas Chromatography (GC)
Objective: To determine the ratio of exo and endo-Bicyclo[2.2.1]heptan-2-ol in a sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5ms or equivalent)
-
Helium as carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Run the specified oven program (e.g., 60°C for 2 min, then ramp up to 200°C at 10°C/min).
-
Analysis: Identify the peaks corresponding to the exo and endo isomers based on their retention times. The ratio of the isomers can be determined by comparing the integrated peak areas.
Visualizations
Caption: Experimental workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[2.2.1]heptan-2-ol (norborneol).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Why is my overall yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Here are common causes and their solutions:
-
Incomplete Reaction: The acid-catalyzed hydration of norbornene is an equilibrium process.[1] To drive the reaction towards the product, it is crucial to use a sufficient excess of water.[1]
-
Recommendation: Ensure the recommended stoichiometry of water to norbornene is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup.
-
-
Sub-optimal Reaction Temperature: The reaction temperature can influence the rate of hydration.
-
Recommendation: Maintain the recommended reaction temperature consistently. For the acid-catalyzed hydration, gentle heating may be required to dissolve the norbornene.[2]
-
-
Loss of Product During Workup: this compound has some volatility.
-
Improper pH during Neutralization: Incomplete neutralization of the acid catalyst can lead to product degradation or loss during extraction.
Question 2: How can I improve the exo selectivity in my synthesis?
Answer:
The acid-catalyzed hydration of norbornene typically yields a mixture of exo- and endo-norborneol (B8440766).[4][5] The exo isomer is often the thermodynamically more stable product.[5]
-
Reaction Conditions: The ratio of exo to endo isomers can be influenced by the reaction conditions. While the acid-catalyzed hydration often favors the exo product, other synthetic routes might offer better selectivity.
-
Alternative Synthetic Routes:
-
Hydrolysis of Norbornyl Esters: Synthesis via an exo-norbornyl ester intermediate followed by hydrolysis can yield the exo isomer with higher purity.[5] For example, reacting norbornene with formic acid to form exo-norbornyl formate, which is then hydrolyzed.[5]
-
Reduction of Norbornanone: The reduction of bicyclo[2.2.1]heptan-2-one (norbornanone) can also produce this compound. The stereoselectivity of this reduction will depend on the reducing agent used.
-
Question 3: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer:
Side product formation can compete with the desired hydration reaction, reducing the yield and complicating purification.
-
Wagner-Meerwein Rearrangement: The carbocation intermediate formed during acid-catalyzed hydration can undergo rearrangement, leading to isomeric products.
-
Recommendation: Careful control of reaction temperature can sometimes minimize rearrangement. Using a less acidic catalyst might also be beneficial.
-
-
Polymerization: Under strongly acidic conditions, alkenes can polymerize.
-
Recommendation: Add the alkene to the acidic solution gradually and maintain a controlled temperature. Ensure efficient stirring to prevent localized high concentrations of reactants.
-
Question 4: My purified product has a low melting point and appears impure. What are the best purification methods?
Answer:
The diastereomers of this compound have different melting points, and impurities will depress and broaden the melting point range.[2][6]
-
Sublimation: this compound readily sublimes, and this is an effective method for purification.[1][4]
-
Recommendation: Use a cold-finger sublimation apparatus for efficient purification of the crude product.[4]
-
-
Column Chromatography: For separating mixtures of exo- and endo-norborneol or removing other impurities, column chromatography on silica (B1680970) gel is a viable option.[7][8]
-
Recommendation: Use an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[2]
-
Recommendation: A suitable solvent pair, such as ethanol/water, can be used for recrystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the acid-catalyzed hydration of norbornene (bicyclo[2.2.1]hept-2-ene) using an acid catalyst such as sulfuric acid in the presence of water.[1][4]
Q2: What are the expected stereoisomers in this synthesis?
A2: The reaction typically produces a mixture of two diastereomers: exo-Bicyclo[2.2.1]heptan-2-ol and endo-Bicyclo[2.2.1]heptan-2-ol.[4]
Q3: What are the key safety precautions for this synthesis?
A3: Norbornene has a strong, unpleasant odor and should be handled in a fume hood.[2] Concentrated acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, especially during the addition of acid and the neutralization step, so proper cooling and slow addition are necessary.
Q4: How can I characterize the final product?
A4: The product can be characterized by its melting point and spectroscopic methods. The exo and endo isomers have distinct melting points.[2][6] Infrared (IR) spectroscopy can be used to identify the hydroxyl (-OH) functional group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and help determine the ratio of the exo and endo isomers.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis and its Derivatives under Different Conditions.
| Starting Material | Reaction Type | Catalyst/Reagents | Yield (%) | Reference |
| 5,5-dimethylbicyclo[2.2.1]hept-2-ene | Hydration | Amberlite CG-120 cation exchange resin (H+ form), water | 91.4 | [9] |
| (endo)-1,3,4-Trimethylbicyclo[2.2.1]heptan-2-one | Reduction | Lithium aluminum hydride, THF | Not specified, but a related reaction gave 82% | [7] |
| Norbornene | Asymmetric Hydrosilation | (S)-MOP Pd-catalyst | Not specified for the alcohol, but converted to a lactone in high yield | [10] |
| Cyclic γ-epoxy alcohols | Skeletal Rearrangement | Aminotriphenolate Al(III) complex and a bromide salt | 57-88 (for various derivatives) | [11] |
| α-pinene | Hydroboration-Oxidation | Borane-dimethyl sulfide, H₂O₂, NaOH | Not specified, but a common method for a related compound | [12] |
Experimental Protocols
Protocol: Acid-Catalyzed Hydration of Norbornene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
6 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Acidic Solution: In a 25 mL Erlenmeyer flask equipped with a stir bar, add 1 mL of water. Place the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.[2]
-
Reaction: Remove the flask from the ice bath. To the acidic solution, add 450 mg of norbornene.[2] Heat the mixture gently on a hot plate with stirring for approximately 20 minutes, or until all the solid norbornene has dissolved.[2]
-
Quenching and Neutralization: Cool the reaction flask in an ice bath. Carefully and slowly add 11 mL of 6 M NaOH solution dropwise with stirring to neutralize the acid.[2] Check the pH of the solution with pH paper to ensure it is basic. If not, add more NaOH solution in small increments.[2]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.[2] Add 10 mL of dichloromethane to the separatory funnel, stopper it, and shake gently, venting frequently. Allow the layers to separate and drain the lower organic layer into a clean flask. Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.[2] Combine the organic extracts.
-
Drying and Solvent Removal: Add anhydrous sodium sulfate to the combined organic extracts and swirl for about 10 minutes to remove any residual water.[4] Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product.[2]
-
Purification: Weigh the crude product to calculate the crude yield. The product can be purified by sublimation or recrystallization.[1][2]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 5. exo-Norborneol | 497-37-0 | Benchchem [benchchem.com]
- 6. Solved norbornene exo-norborneol mp124−126∘C | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US3345419A - Hydration of bicyclo-(2.2.1) heptenes and related nortricyclenes - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
- 11. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Bicyclo[2.2.1]heptan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.1]heptan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound, also known as norborneol, are the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) and the acid-catalyzed hydration of bicyclo[2.2.1]hept-5-ene (norbornene).
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
A2: The most significant side reaction, particularly in acid-catalyzed syntheses such as the hydration of norbornene, is the Wagner-Meerwein rearrangement.[1][2] This rearrangement occurs via a carbocation intermediate and can lead to the formation of isomeric products.
Q3: How can I control the stereoselectivity (exo/endo ratio) of the product?
A3: The stereoselectivity of the reduction of norcamphor (B56629) is highly dependent on the reducing agent and reaction conditions.[3] For instance, reduction with metal hydrides often favors the endo-alcohol due to steric hindrance on the exo face.[4] Catalytic hydrogenation can also be employed to influence the diastereomeric ratio.[3]
Q4: I have a mixture of exo and endo isomers. How can I separate them?
A4: The most effective method for separating exo and endo diastereomers of this compound is column chromatography.[1] Due to their similar boiling points, distillation is generally not an effective separation technique.[1]
Q5: What is the expected product of the acid-catalyzed hydration of norbornene?
A5: The acid-catalyzed hydration of norbornene proceeds through a carbocation intermediate which can undergo rearrangement, leading to the formation of exo-norborneol (B145942) as the major product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Reduction of Norcamphor) | - Ensure the reducing agent (e.g., NaBH4) is fresh and added in appropriate molar excess. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.[3] |
| Incomplete Reaction (Hydration of Norbornene) | - Ensure the concentration of the acid catalyst (e.g., sulfuric acid) is sufficient. - Allow for adequate reaction time. If the norbornene does not dissolve, continue with the procedure as undissolved starting material may be present.[5] |
| Loss of Product During Workup | - During extraction, ensure proper phase separation to avoid loss of the organic layer. - When evaporating the solvent, be cautious as the product can be volatile.[4] |
| Sublimation of Product | - this compound can sublime.[4] Avoid excessive heating during solvent removal. If sublimation is used for purification, ensure the apparatus is properly set up to collect the sublimed crystals.[5] |
Issue 2: Unexpected Isomer Ratio (Exo/Endo)
| Possible Cause | Suggested Solution |
| Incorrect Reducing Agent or Conditions | - The choice of reducing agent significantly impacts the exo/endo ratio. For the reduction of norcamphor, sodium borohydride (B1222165) typically yields the endo isomer as the major product.[4] Dissolving metal reductions also favor the endo-alcohol.[6] - Reaction temperature can influence stereoselectivity. |
| Wagner-Meerwein Rearrangement | - In acid-catalyzed reactions, the formation of a stable carbocation intermediate can lead to rearrangement and favor the thermodynamically more stable exo product.[1][2] To minimize this, consider alternative synthetic routes that do not involve carbocation intermediates if a different isomer is desired. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of a Mixture of Diastereomers | - As mentioned in the FAQs, column chromatography is the recommended method for separating exo and endo isomers.[1] A careful selection of the solvent system is crucial for achieving good separation. |
| Starting Material Impurities | - Ensure the purity of the starting materials. For example, norcamphor can be purified by sublimation. |
| Solvent Residue | - Ensure complete removal of the solvent after extraction and drying. Use a rotary evaporator and, if necessary, a high-vacuum line. |
Data Presentation
Table 1: Stereoselectivity in the Reduction of Bicyclo[2.2.1]heptan-2-ones
| Ketone | Reducing Agent System | Endo:Exo Ratio (Reduction) | Endo:Exo Ratio (Equilibrium) |
| Camphor | Metal-Ammonia | ~90:10 | ~90:10 |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Metal-Ammonia | Predominantly Endo | - |
| Fenchone | Metal-Ammonia | Predominantly Endo | - |
| 1-Methylbicyclo[2.2.1]heptan-2-one | Metal-Ammonia | Predominantly Endo | - |
| 7,7-Dimethylbicyclo[2.2.1]heptan-2-one | Metal-Ammonia | Predominantly Endo | - |
Data compiled from dissolving metal reduction studies.[6]
Experimental Protocols
Protocol 1: Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor) with Sodium Borohydride
Materials:
-
Bicyclo[2.2.1]heptan-2-one (Camphor can be used as an analog)[4]
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a suitable flask, dissolve 100 mg of norcamphor in 1 mL of methanol.
-
In four portions over five minutes, add 100 mg of NaBH₄ to the stirred solution.
-
Gently reflux the mixture for 5 minutes using an air condenser.
-
After cooling to room temperature, carefully add 3.5 mL of ice-cold water.
-
Collect the crude product by vacuum filtration.
-
Dissolve the solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent to obtain the product.[4]
Protocol 2: Acid-Catalyzed Hydration of Bicyclo[2.2.1]hept-5-ene (Norbornene)
Materials:
-
Bicyclo[2.2.1]hept-5-ene (Norbornene)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Potassium hydroxide (B78521) (KOH) solution
-
Diethyl ether
-
Sodium bicarbonate solution
-
Sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask with a stir bar, add 1 mL of water.
-
Slowly add 2 mL of concentrated sulfuric acid while stirring.
-
Add 1 g of norbornene portion-wise and stir until dissolved. If the flask becomes warm, cool it in an ice-water bath.
-
Once the solid has dissolved, cool the solution in an ice-water bath.
-
Slowly neutralize the solution with the provided KOH solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[5]
Visualizations
Caption: Experimental workflow for the reduction of norcamphor.
Caption: Simplified pathway for acid-catalyzed hydration of norbornene.
References
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with Norcamphor
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Grignard reactions with norcamphor (B56629). This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome common challenges associated with this sterically hindered bicyclic ketone.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with norcamphor is resulting in a low yield of the desired tertiary alcohol. What are the most probable causes?
A low yield in the Grignard reaction with a sterically hindered ketone like norcamphor is a common issue. The primary causes are often competing side reactions that consume the starting material without forming the desired product. These include:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of norcamphor to form a magnesium enolate.[1] Upon acidic workup, this enolate is converted back to the starting ketone, thus reducing the overall yield of the alcohol product.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon of norcamphor. This results in the formation of the corresponding secondary alcohol (norborneol) instead of the desired tertiary alcohol.
-
Incomplete Reaction: Due to the steric hindrance of the norcamphor molecule, the reaction may proceed slowly or not to completion. The bulky nature of both the Grignard reagent and the ketone can impede the nucleophilic attack on the carbonyl carbon.
Q2: How can I minimize the side reaction of enolization?
To favor the nucleophilic addition over enolization, consider the following strategies:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can help to suppress the enolization pathway, which typically has a higher activation energy than the addition pathway.
-
Choice of Grignard Reagent: Using a Grignard reagent with less steric bulk can sometimes favor addition. However, the primary driver of enolization is the basicity of the Grignard reagent.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture can generate an organocerium reagent in situ. These reagents are known to be less basic but still highly nucleophilic, significantly reducing the extent of enolization.
Q3: What is the expected stereoselectivity of the Grignard addition to norcamphor?
The bicyclic structure of norcamphor presents two faces for nucleophilic attack: the exo face and the endo face. The exo face is sterically less hindered due to the bridging methylene (B1212753) group. Consequently, the Grignard reagent will preferentially attack from the exo face, leading to the formation of the endo-alcohol as the major diastereomer.
Q4: Are there alternative reagents to Grignard reagents for the alkylation of norcamphor?
Yes, for sterically hindered ketones, other organometallic reagents may provide better yields:
-
Organolithium Reagents (RLi): These reagents are generally more reactive and more nucleophilic than their Grignard counterparts.[2][3][4][5][6] This increased reactivity can often overcome the steric hindrance of norcamphor, leading to higher yields of the desired tertiary alcohol. However, they are also more basic, so careful temperature control is necessary to minimize enolization.
-
Organocerium Reagents (R-CeCl₂): As mentioned earlier, these reagents, often prepared in situ from the corresponding organolithium or Grignard reagent and CeCl₃, are highly effective for additions to enolizable ketones. They exhibit high nucleophilicity with low basicity, making them ideal for minimizing side reactions.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when experiencing low yields in the Grignard reaction with norcamphor.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation; recovery of starting norcamphor | 1. Inactive Grignard Reagent: The Grignard reagent was not successfully formed or has decomposed. 2. Enolization: The Grignard reagent acted as a base, deprotonating the norcamphor. | 1. Verify Grignard Formation: Ensure anhydrous conditions. Use fresh, high-quality magnesium turnings and dry solvents. Consider activating the magnesium with iodine or 1,2-dibromoethane. Titrate the Grignard reagent before use to confirm its concentration. 2. Minimize Enolization: Perform the reaction at low temperatures (e.g., -78°C). Consider using an organolithium or organocerium reagent. |
| Formation of a significant amount of norborneol (secondary alcohol) | Reduction: The Grignard reagent (e.g., ethylmagnesium bromide) acted as a reducing agent. | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). Alternatively, use an organolithium reagent. |
| Reaction is sluggish and incomplete | Steric Hindrance: The bulky nature of norcamphor and/or the Grignard reagent is slowing down the reaction. | Increase the reaction time and/or temperature cautiously. A more reactive nucleophile, such as an organolithium reagent, may be more effective. |
| A complex mixture of products is obtained | Presence of Impurities: Water or other protic impurities in the reagents or solvents can quench the Grignard reagent. Oxygen can also lead to side reactions. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and pure reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction of Norcamphor with Methylmagnesium Bromide
This protocol outlines a standard procedure for the synthesis of 2-methyl-endo-norbornan-2-ol.
Materials:
-
Norcamphor
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation, optional)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Add magnesium turnings (1.2 equivalents) to the flask. A crystal of iodine can be added to activate the magnesium surface.
-
In the dropping funnel, place a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Norcamphor:
-
Dissolve norcamphor (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of norcamphor to the Grignard reagent via a dropping funnel or syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 2-methyl-endo-norbornan-2-ol.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Grignard reaction with norcamphor.
References
- 1. Solved When a Grignard reagent is added to camphor, a | Chegg.com [chegg.com]
- 2. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 3. tutorchase.com [tutorchase.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of Bicyclo[2.2.1]heptan-2-ol Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclo[2.2.1]heptan-2-ol (also known as norborneol) stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the stereoisomers of this compound?
A1: The primary challenges arise from the subtle differences in the physicochemical properties of the four stereoisomers: (exo)-(+)- and (exo)-(-)-Bicyclo[2.2.1]heptan-2-ol, and (endo)-(+)- and (endo)-(-)-Bicyclo[2.2.1]heptan-2-ol. The endo and exo diastereomers can be difficult to separate due to similar polarities, while the enantiomers of each diastereomer are physically and chemically identical in an achiral environment, requiring chiral separation techniques.
Q2: What are the most common techniques for separating this compound stereoisomers?
A2: The most common techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often employing chiral stationary phases (CSPs) for enantiomeric resolution. Fractional crystallization and enzymatic resolution are also viable methods, particularly for preparative scale separations.
Q3: How do I choose between GC and HPLC for my separation?
A3: The choice depends on the volatility and thermal stability of your sample and the desired scale of purification. GC is well-suited for the volatile and thermally stable this compound isomers and often provides high resolution. HPLC is versatile and can be used for both analytical and preparative scale separations without the need for high temperatures, which can be advantageous if there is any concern about sample degradation.
Q4: Can I separate the endo and exo diastereomers without a chiral column?
A4: Yes, the endo and exo diastereomers can typically be separated using standard achiral chromatography (GC or HPLC) because they have different physical properties. The primary challenge is optimizing the stationary phase and mobile phase to achieve baseline resolution.
Troubleshooting Guides
Issue 1: Poor Resolution Between endo and exo Diastereomers in GC/HPLC
| Possible Cause | Suggested Solution |
| Suboptimal Column | For GC, try a column with a different polarity stationary phase. For HPLC, screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). |
| Incorrect Mobile/Carrier Gas Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution by increasing the number of theoretical plates. |
| Inappropriate Temperature | In GC, optimize the temperature program (e.g., use a slower ramp rate). In HPLC, adjusting the column temperature can alter selectivity. |
| Improper Mobile Phase Composition (HPLC) | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its ratio with water. |
Issue 2: Co-elution of Enantiomers on a Chiral Column
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for this class of compounds.[1][2] |
| Suboptimal Mobile Phase | For chiral HPLC, the choice and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar mobile phase (e.g., n-hexane) is critical. Systematically vary the percentage of the alcohol.[1][2] |
| Temperature Effects | Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). |
| Low Flow Rate | Reducing the flow rate can enhance enantioseparation by allowing more time for the enantiomers to interact with the CSP. |
Issue 3: Peak Tailing in Chromatographic Analysis
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | This is common with basic compounds on silica-based columns due to interaction with acidic silanol (B1196071) groups. For HPLC, add a basic modifier like triethylamine (B128534) (0.1%) to the mobile phase to mask the silanol groups. Using a high-purity, end-capped column can also minimize this effect.[3][4] |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject.[5] |
| Extra-column Dead Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[4] |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it.[5] |
Quantitative Data Presentation
Table 1: Reported Chromatographic Separation Parameters for Bicyclo[2.2.1]heptane Derivatives
| Compound | Technique | Column | Mobile Phase/Carrier Gas | Resolution (Rs) / Enantiomeric Excess (ee) |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one enantiomers | Chiral HPLC | Chiralcel OD-H (250 x 4.6 mm) | n-hexane:isopropanol (80:20, v/v) | Baseline separation achieved |
| Diacetate of (1S,2R,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol | Chiral HPLC | Chiralpak AD-H | i-PrOH/hexane (5/95) | >99% ee determined |
| 7-carboxy-bicyclo[2.2.1]heptan-2-ol derivatives | Chiral GC | OV-1 capillary column | - | Complete resolution of diastereomeric derivatives |
| 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide enantiomers | Chiral HPLC | Microcrystalline cellulose triacetate | ethanol-water (9:1) | Baseline separation shown in chromatogram |
Note: Data for closely related bicyclo[2.2.1]heptane derivatives are presented due to the limited availability of comprehensive quantitative data specifically for this compound stereoisomers in a single source.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Bicyclo[2.2.1]heptane Derivatives
This protocol is a general guideline based on methods reported for similar compounds and should be optimized for this compound.[1][2]
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier, typically isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase before use.
-
Instrumentation Setup:
-
Set the flow rate to a typical value for analytical HPLC, such as 1.0 mL/min.
-
Set the column temperature, for example, to 25°C.
-
Use a UV detector set at a low wavelength (e.g., 210 nm) as this compound has a weak chromophore.
-
-
Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample and record the chromatogram.
-
Optimization: If the resolution is not satisfactory, systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., try 95:5, 80:20 ratios). The temperature and flow rate can also be adjusted to improve separation.
Protocol 2: Recrystallization for Diastereomer Separation (endo vs. exo)
Recrystallization can be an effective method for separating the endo and exo diastereomers on a larger scale.
-
Solvent Selection: The key is to find a solvent or solvent system where the two diastereomers have significantly different solubilities at a given temperature. This often requires screening various solvents of different polarities (e.g., hexane, toluene, ethyl acetate, ethanol).
-
Dissolution: Dissolve the mixture of endo and exo-Bicyclo[2.2.1]heptan-2-ol in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomer should crystallize out. Cooling further in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by GC or HPLC to determine the effectiveness of the separation. The process may need to be repeated to achieve higher purity.
Visualizations
References
avoiding rearrangement byproducts in norborneol reactions
Welcome to the Technical Support Center for Norborneol Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid rearrangement byproducts in their experiments involving norborneol and its derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that can lead to the formation of unwanted rearrangement byproducts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired exo-product in substitution reactions. | Formation of a stable non-classical 2-norbornyl cation intermediate leads to racemization and potential rearrangement.[1][2] | - Use less polar, non-polar solvents to minimize ionization and carbocation formation.[3]- Employ reagents that favor a concerted (SN2-like) mechanism. |
| Formation of camphene (B42988) during dehydration of isoborneol (B83184). | Acid-catalyzed dehydration proceeds through a carbocation intermediate that readily undergoes a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation, which then eliminates a proton to yield camphene.[4][5][6] | - Use milder dehydrating agents that do not favor carbocation formation.- Control the reaction temperature; higher temperatures can favor elimination and rearrangement.[5] |
| Multiple unexpected products in reactions involving norbornyl systems. | The 2-norbornyl cation can undergo complex scrambling and rearrangements, including hydride shifts and Wagner-Meerwein shifts, leading to a variety of isomeric products.[1][4][7] | - Re-evaluate the reaction conditions (solvent, temperature, catalyst) to disfavor carbocation formation.- Consider alternative synthetic routes that avoid carbocation intermediates. |
| Inconsistent product ratios between experiments. | Subtle changes in reaction conditions (e.g., trace amounts of acid or water, temperature fluctuations) can significantly impact the stability and fate of the carbocation intermediate. | - Ensure rigorous control over reaction conditions, including the purity of reagents and solvents.- Standardize the experimental setup and procedure meticulously. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about rearrangements in norborneol reactions.
Q1: What is the primary cause of rearrangement byproducts in norborneol reactions?
A1: The primary cause is the formation of the 2-norbornyl carbocation intermediate. This cation is prone to Wagner-Meerwein rearrangements, where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon, leading to a more stable carbocation and subsequently, rearranged products.[4][8][9] This process is particularly facile in the bicyclic norbornyl system.
Q2: What is the "non-classical" 2-norbornyl cation and why is it important?
A2: The 2-norbornyl cation is a well-studied example of a non-classical carbocation.[1][10] In this species, the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center two-electron bond.[10][11] This delocalization provides significant stability. The symmetrical nature of the non-classical ion explains why solvolysis of either enantiomer of an exo-2-norbornyl derivative leads to a racemic mixture of products.[1]
Q3: Why is there a difference in reactivity between exo- and endo-norborneol (B8440766) derivatives?
A3: Exo-substituted norbornanes generally react much faster than their endo counterparts in reactions that proceed through a carbocation intermediate.[1] This is because the C1-C6 sigma bond can provide anchimeric assistance (neighboring group participation) to the departure of the leaving group from the exo position, directly forming the stable non-classical cation.[1][2] Such assistance is sterically hindered for an endo leaving group.
Q4: How can I favor the formation of the exo-product?
A4: To favor the formation of the exo-product, it is crucial to control the reaction conditions to minimize rearrangement. The choice of solvent and reagents is critical. For instance, in the hydrolysis of norbornyl esters, using less polar solvents can favor the formation of optically active exo-products, likely from unsymmetrical ion pairs, while more polar solvents can lead to the rearranged, racemic products.[3]
Key Experimental Protocols
Protocol 1: Dehydration of Isoborneol to Camphene (Illustrating Rearrangement)
This protocol is adapted from typical undergraduate organic chemistry experiments and demonstrates the classic Wagner-Meerwein rearrangement.
Objective: To synthesize camphene via the acid-catalyzed dehydration of isoborneol.
Materials:
-
Isoborneol
-
6 M Sulfuric Acid (H₂SO₄)
-
Magnetic stir bar
-
Round-bottom flask (50 or 100 mL)
-
Simple distillation apparatus
-
Heating mantle
Procedure:
-
Place a magnetic stir bar and 20 mL of 6 M H₂SO₄ into a 50 or 100 mL round-bottom flask.
-
While stirring, slowly add 3 g of isoborneol to the acid.
-
Set up the flask for simple distillation. Do not cool the condenser with water; it may be necessary to gently heat it to prevent the product from solidifying.
-
Heat the mixture with vigorous stirring. The alkene product will co-distill with water as it forms.
-
Continue the distillation until only water is collecting in the receiving flask, or the reaction mixture turns dark. This should take approximately 30-40 minutes.
-
The receiving flask will contain solid camphene and liquid water. Separate the solid product from the water.
Expected Outcome: The major product will be camphene, a rearranged alkene, not bornylene, the direct elimination product. This is a classic example of a reaction proceeding through a rearranging carbocation.[5][6]
Protocol 2: Acid-Catalyzed Hydration of Norbornene to Norborneol
This protocol describes a method where rearrangement can also be a factor, leading to a mixture of exo- and endo-norborneol.
Objective: To synthesize norborneol by the acid-catalyzed hydration of norbornene.
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
6 M Sodium Hydroxide (NaOH)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask, separatory funnel, rotovap
Procedure:
-
In a 25-mL Erlenmeyer flask with a spin bar, chill 1 mL of water on an ice bath.
-
Carefully and slowly add 1.5 mL of concentrated H₂SO₄ to the cold water.
-
Remove the flask from the ice and add 450 mg of norbornene.
-
Stir and gently heat the mixture on a hot plate for about 20 minutes, or until the solid norbornene has dissolved.
-
Cool the flask in an ice bath and carefully neutralize the solution by dropwise addition of 11 mL of 6 M NaOH. Check that the pH is basic.
-
Transfer the solution to a separatory funnel.
-
Extract the product from the aqueous layer using two 5 mL portions of methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude norborneol product.
Expected Outcome: The product is typically a mixture of exo- and endo-norborneol. The exo-isomer is often the major product due to the stereoselectivity of the nucleophilic attack on the norbornyl cation.[12][13]
Visualizing Mechanisms and Workflows
Caption: Wagner-Meerwein rearrangement in the dehydration of isoborneol.
Caption: Troubleshooting flowchart for rearrangement byproducts.
Caption: Workflow to minimize rearrangement in norbornyl acetate (B1210297) synthesis.
References
- 1. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chemistry-online.com [chemistry-online.com]
- 9. scribd.com [scribd.com]
- 10. All About Non-Classical Ions [unacademy.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Catalyst Selection for Stereoselective Reduction of Bicyclo[2.2.1]heptan-2-one
Welcome to the technical support center for the stereoselective reduction of Bicyclo[2.2.1]heptan-2-one (also known as norcamphor). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical outcomes in the reduction of Bicyclo[2.2.1]heptan-2-one?
The reduction of the carbonyl group in the rigid bicyclic structure of Bicyclo[2.2.1]heptan-2-one results in two diastereomeric alcohols: endo-norborneol (B8440766) and exo-norborneol.[1] The stereochemical outcome is determined by the face of the carbonyl that the reducing agent attacks.
-
Exo attack: The reducing agent approaches from the more sterically hindered top face (syn to the one-carbon bridge), leading to the formation of the endo-alcohol.
-
Endo attack: The reducing agent approaches from the less sterically hindered bottom face, resulting in the formation of the exo-alcohol.[1]
Due to steric hindrance from the C7 methylene (B1212753) bridge, endo attack is generally favored, often leading to a predominance of the exo-alcohol product. However, the choice of reducing agent and reaction conditions can significantly influence this selectivity.
Q2: How can I control the diastereoselectivity (endo/exo ratio) of the reduction?
The diastereoselectivity is highly dependent on the steric bulk of the hydride-donating species.
-
To favor the exo-alcohol (endo attack): Use sterically undemanding reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice that typically yields a higher proportion of the exo-alcohol.[1][2]
-
To favor the endo-alcohol (exo attack): Employ sterically bulky reducing agents that preferentially attack from the less hindered endo face. L-Selectride® (lithium tri-sec-butylborohydride) is a good choice for maximizing the formation of the endo-alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also be effective.
Q3: I need to perform an enantioselective reduction. What are my primary catalyst choices?
For enantioselective reduction of prochiral ketones like Bicyclo[2.2.1]heptan-2-one, chiral catalysts are employed. The most common and effective strategies include:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂).[3][4][5][6][7] It is highly effective for a wide range of ketones and offers predictable stereochemistry.[3][6][7]
-
Noyori Asymmetric Hydrogenation: This involves the use of ruthenium catalysts bearing chiral diamine ligands, such as [RuCl(mesitylene)((S,S)-TsDPEN)].[8][9] These catalysts are highly efficient for the asymmetric transfer hydrogenation of ketones using a hydrogen source like a formic acid/triethylamine mixture.[8]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (endo/exo ratio is not as expected).
-
Possible Cause: The reducing agent is not selective enough for your desired isomer.
-
Solution: To increase the yield of the endo product, switch to a bulkier reducing agent like L-Selectride. For the exo product, ensure your NaBH₄ is of good quality and reaction conditions are optimized.
-
-
Possible Cause: Reaction temperature is not optimal.
-
Solution: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the kinetically controlled product.
-
-
Possible Cause: The solvent is influencing the reaction outcome.
-
Solution: The choice of solvent can affect the conformation of the substrate and the reactivity of the reducing agent. Methanol (B129727) or ethanol (B145695) are common for NaBH₄ reductions.[1][10] For more sensitive reagents, anhydrous ethereal solvents like THF are typically used.
-
Issue 2: Low Enantioselectivity (ee%) in Asymmetric Reduction.
-
Possible Cause: The catalyst is not suitable for the substrate or is of poor quality.
-
Possible Cause: The presence of water in the reaction.
-
Solution: All asymmetric reductions are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lowering the temperature can improve enantiomeric excess. For CBS reductions, temperatures as low as -78 °C are common.[5]
-
-
Possible Cause: Incorrect catalyst loading.
-
Solution: While catalytic, the loading can influence the reaction. Optimize the catalyst loading (typically 5-10 mol%) to ensure the catalyzed pathway dominates over any background non-selective reduction.
-
Issue 3: Low or No Conversion to the Alcohol.
-
Possible Cause: The reducing agent has degraded.
-
Solution: Metal hydrides like NaBH₄ and borane complexes can decompose upon storage. Use freshly opened or properly stored reagents.
-
-
Possible Cause: The catalyst is inactive.
-
Solution: For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) has not been poisoned. For CBS or Noyori catalysts, ensure they have been stored and handled correctly to maintain their activity.
-
-
Possible Cause: Insufficient equivalents of the reducing agent.
-
Solution: Ensure you are using the correct stoichiometry of the reducing agent, especially for stoichiometric reductions. For catalytic processes, ensure the hydrogen source (e.g., H₂ gas, formic acid) is not the limiting factor.
-
Data Presentation: Catalyst Performance in Bicyclo[2.2.1]heptan-2-one Reduction
Table 1: Diastereoselective Reduction with Stoichiometric Reagents
| Reducing Agent | Predominant Product | Typical endo:exo Ratio | Reference |
| Sodium Borohydride (NaBH₄) | exo-Norborneol | Varies, favors exo | [1][2] |
| L-Selectride® | endo-Norborneol | >95:5 | |
| DIBAL-H | endo-Norborneol | High, favors endo |
Table 2: Enantioselective Reduction with Chiral Catalysts
| Catalyst System | Reducing Agent | Typical Yield (%) | Typical ee% | Reference |
| (S)-CBS Catalyst | BH₃·SMe₂ | High | >95 | [3][4][5] |
| [RuCl(mesitylene)((R,R)-TsDPEN)] | HCOOH/Et₃N | High | >90 | [8] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favors exo-Norborneol)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Bicyclo[2.2.1]heptan-2-one (1.0 g, 9.08 mmol) in methanol (20 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.34 g, 9.08 mmol) in small portions over 10 minutes.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution to yield the crude product. The product can be purified by column chromatography on silica (B1680970) gel. The endo:exo ratio can be determined by GC or ¹H NMR analysis.
Protocol 2: Enantioselective Reduction with (S)-CBS Catalyst (Favors (R)-alcohol)
-
Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.45 mL, 0.45 mmol). Cool the solution to -78 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, 10 M, 0.54 mL, 5.4 mmol) dropwise. Stir for 10 minutes.
-
Substrate Addition: Add a solution of Bicyclo[2.2.1]heptan-2-one (0.5 g, 4.54 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M NaOH (15 mL) and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent. The crude alcohol can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by NMR analysis of a Mosher's ester derivative.
Visualizations
References
- 1. cerritos.edu [cerritos.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. magritek.com [magritek.com]
Technical Support Center: Managing Steric Hindrance in Bicyclo[2.2.1]heptan-2-ol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance during the derivatization of Bicyclo[2.2.1]heptan-2-ol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in the derivatization of this compound?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the Bicyclo[2.2.1]heptane system, also known as the norbornane (B1196662) scaffold, the rigid, caged structure creates a highly congested environment.[1] The derivatization of the hydroxyl group at the C2 position is particularly affected by the proximity of the C7-methylene bridge, which can block the approach of reagents. This makes reactions that are straightforward for simpler secondary alcohols challenging for this compound.[2][3]
Q2: How does the endo vs. exo stereochemistry of the hydroxyl group affect its reactivity?
A2: The stereochemistry of the hydroxyl group has a profound impact on reactivity.
-
exo-Alcohols: The hydroxyl group points away from the C7-methylene bridge, making it more sterically accessible. Reactions at the exo position are generally faster and higher yielding.
-
endo-Alcohols: The hydroxyl group is pointed towards the C7-methylene bridge, which significantly hinders the approach of reagents.[2] Derivatization of endo-alcohols often requires more forcing conditions, specialized reagents, or alternative synthetic strategies.[4] Reduction of the parent ketone, norcamphor, typically yields the endo-alcohol as the major product because the hydride attacks from the less hindered exo face.[4]
Q3: What are the most common derivatization reactions affected by steric hindrance in this system?
A3: Several common reactions are challenging:
-
Esterification and Acylation: The formation of esters using standard methods can be slow or incomplete, especially for the endo-alcohol.[5][6]
-
Etherification: Williamson ether synthesis, which involves an S\N2 attack by an alkoxide, is often difficult due to the hindered nature of the alcohol.
-
Mitsunobu Reaction: While often used to overcome steric hindrance, this reaction can also be sluggish or fail with particularly bulky nucleophiles or the endo-alcohol.[4][7]
-
Reactions involving the corresponding ketone: Nucleophilic addition of bulky reagents like Grignards to Bicyclo[2.2.1]heptan-2-one can be problematic, with side reactions like enolization or reduction competing with the desired addition.[8][9]
Q4: What are some general strategies to mitigate steric hindrance in these reactions?
A4: General strategies include:
-
Reagent Selection: Use less sterically demanding derivatizing agents.[1]
-
Catalysis: Employ catalysts to facilitate the reaction. For example, 4-dimethylaminopyridine (B28879) (DMAP) is an effective catalyst for the acylation of hindered alcohols.[6]
-
Reaction Conditions: Increase reaction time and/or temperature. However, care must be taken to avoid degradation of reactants or products.[1]
-
Alternative Pathways: Utilize multi-step pathways, such as converting the alcohol to a better leaving group before substitution. The Mitsunobu reaction is a classic example of activating the alcohol in situ.[10]
Troubleshooting Guides
Problem 1: Low or no yield in esterification/acylation reactions of this compound.
This is a common issue, particularly with the endo isomer.
| Potential Cause | Troubleshooting Solution | Rationale |
| High Steric Hindrance | 1. Use a more reactive acylating agent: Switch from an acid chloride to an anhydride (B1165640). 2. Add a catalyst: Use a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with your acylating agent.[6] 3. Use a less bulky reagent: If derivatizing with a bulky acid, consider a less hindered alternative if the structure allows. | 1. Anhydrides are generally more reactive than acid chlorides. 2. DMAP is a hypernucleophilic acylation catalyst that can accelerate reactions with sterically hindered alcohols.[6] 3. A smaller reagent will face less steric repulsion. |
| Poor Reaction Conditions | 1. Increase reaction temperature: Gently heat the reaction mixture. 2. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring by TLC.[5] | Sterically hindered reactions are often kinetically slow. Providing more energy and time can help drive the reaction to completion.[11] |
| Reversible Reaction | Use a non-nucleophilic base: If using an acid chloride, include a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. | Removing the acid byproduct prevents the reverse reaction and drives the equilibrium towards the product.[6] |
Problem 2: Failure of nucleophilic addition (e.g., Grignard) to Bicyclo[2.2.1]heptan-2-one.
Addition to the ketone can be thwarted by the reagent acting as a base rather than a nucleophile.
| Potential Cause | Troubleshooting Solution | Rationale |
| Enolization | 1. Use an organolithium reagent: Organolithiums are generally more reactive and less basic than Grignard reagents.[8] 2. Use a cerium(III) chloride additive (Luche reduction conditions): This can enhance the nucleophilicity of the organometallic reagent. | 1. The higher reactivity of organolithiums can favor the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation (enolization).[8] 2. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack. |
| Steric Hindrance to Attack | 1. Lower the reaction temperature: Add the ketone slowly to the organometallic reagent at 0 °C or lower.[8] 2. Use a less hindered organometallic reagent: If possible, switch to a smaller nucleophile. | 1. Lower temperatures can help control the reaction and sometimes favor addition over side reactions.[8] 2. A less bulky nucleophile will have an easier approach to the carbonyl carbon.[2] |
| Reduction of Ketone | Switch to an organolithium reagent: Grignard reagents with β-hydrogens can sometimes act as reducing agents. | Organolithium reagents are less prone to this side reaction.[8] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of endo-Bicyclo[2.2.1]heptan-2-ol
This protocol describes a robust method for acylating the sterically hindered endo-alcohol using acetic anhydride with DMAP as a catalyst.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve endo-Bicyclo[2.2.1]heptan-2-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Mitsunobu Reaction for Inversion of Stereochemistry
The Mitsunobu reaction is excellent for converting a secondary alcohol to another functional group with inversion of stereochemistry, which is particularly useful for accessing derivatives from the less accessible alcohol stereoisomer.[4][7]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the starting alcohol (e.g., exo-Bicyclo[2.2.1]heptan-2-ol, 1.0 eq), triphenylphosphine (B44618) (PPh₃, 1.5 eq), and the desired nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous and should be handled with care.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
-
Purification: Purify the residue directly by flash column chromatography. The byproducts are often difficult to separate, so careful chromatography is required.
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Assymetric Induction [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine|CAS 121055-07-0 [benchchem.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. bch.ro [bch.ro]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing exo vs endo Bicyclo[2.2.1]heptan-2-ol reactivity
An Objective Comparison of the Reactivity of Exo- and Endo-Bicyclo[2.2.1]heptan-2-ol Isomers
The rigid bicyclic framework of bicyclo[2.2.1]heptan-2-ol, also known as norborneol, provides a unique platform for investigating the influence of stereochemistry on chemical reactivity. The distinct spatial arrangements of the hydroxyl group in the exo and endo isomers lead to significant differences in their behavior in various chemical transformations. This guide provides a detailed comparison of their reactivity in key organic reactions, supported by experimental data and mechanistic explanations, for researchers in chemistry and drug development.
Core Reactivity Differences: A Summary
The reactivity of the exo and endo isomers of this compound is profoundly influenced by steric hindrance and electronic effects. In reactions involving the formation of a carbocation intermediate, the exo isomer exhibits remarkably enhanced reactivity. Conversely, in reactions where steric access to the hydroxyl group is paramount, the endo isomer can show greater reactivity.
Solvolysis Reactions: A Case of Anchimeric Assistance
The most dramatic difference in reactivity between the two isomers is observed during solvolysis reactions, typically of their corresponding tosylate or brosylate derivatives.
The acetolysis of exo-norbornyl brosylate proceeds 350 times faster than that of its endo counterpart.[1] This substantial rate enhancement is a classic example of anchimeric assistance, or neighboring group participation.[2][3] The C1-C6 bonding electrons in the exo isomer are perfectly positioned to assist in the departure of the leaving group from the back-side, leading to the formation of a stabilized, bridged, non-classical carbocation.[3][4]
In contrast, the leaving group in the endo isomer is sterically hindered from departing, and the C-C sigma bond is not properly aligned to provide anchimeric assistance.[5] Regardless of the starting isomer, the solvolysis product is almost exclusively the exo-acetate, which is formed as a racemic mixture.[1][3] This observation provides strong evidence that both isomers react via the same symmetrical, non-classical carbocation intermediate.[3]
Quantitative Data: Relative Solvolysis Rates
| Reaction | Substrate | Solvent | Relative Rate (k_exo / k_endo) | Reference |
| Acetolysis | Norbornyl Brosylates | Acetic Acid | 350 | [1] |
| Formolysis | Norbornyl Brosylates | Formic Acid | >100 |
Experimental Protocol: Acetolysis of Bicyclo[2.2.1]heptan-2-yl Tosylates
This protocol outlines the preparation of the tosylate derivatives followed by the kinetic analysis of their solvolysis.
-
Preparation of Tosylates:
-
Dissolve this compound (exo or endo isomer, 10 mmol) in 20 mL of anhydrous pyridine (B92270) in an ice-water bath.[6]
-
Add p-toluenesulfonyl chloride (12 mmol) portion-wise over 10 minutes while maintaining the temperature below 5°C.[6]
-
Stir the solution in the ice bath for 6 hours.
-
Quench the reaction by slowly adding 25 mL of cold 3 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and remove the solvent under vacuum.[6]
-
Purify the crude tosylate by recrystallization from a hexane/ether mixture.[7]
-
-
Kinetic Measurement (Titrimetric Method):
-
Prepare a 0.01 M solution of the purified tosylate in glacial acetic acid containing 0.01 M sodium acetate.
-
Maintain the solution in a constant temperature bath (e.g., 25°C).
-
At regular time intervals, withdraw 5 mL aliquots and quench them in 10 mL of ice-cold water.
-
Titrate the liberated p-toluenesulfonic acid with a standardized solution of sodium hydroxide (B78521) (e.g., 0.005 M) using a suitable indicator (e.g., phenolphthalein).
-
The rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t.
-
Oxidation Reactions: Steric Hindrance as the Deciding Factor
In contrast to solvolysis, the oxidation of bicyclo[2.2.1]heptan-2-ols with chromic acid shows the opposite trend in reactivity: the endo isomer reacts faster than the exo isomer.[8][9]
The mechanism of chromic acid oxidation involves two main steps: the formation of a chromate (B82759) ester followed by a rate-determining elimination step involving the cleavage of the α-C-H bond. For the exo alcohol, the approach of the bulky chromic acid reagent is sterically hindered by the C7 bridge. The endo alcohol, despite its hydroxyl group being in a more sterically crowded environment in the ground state, can form the chromate ester more readily. This relief of ground-state strain and more favorable approach for the reagent leads to a faster overall reaction rate for the endo isomer.[9]
Quantitative Data: Relative Oxidation Rates
While a precise numerical ratio is less commonly cited than for solvolysis, qualitative and semi-quantitative studies consistently show the endo isomer to be more reactive in chromic acid oxidation.
| Reaction | Reagent | Solvent | Relative Reactivity | Reference |
| Chromic Acid Oxidation | H₂CrO₄ | Acetic Acid | k_endo > k_exo | [8][9] |
Experimental Protocol: Jones Oxidation of this compound
This protocol describes a standard method for oxidizing the alcohols to the corresponding ketone, bicyclo[2.2.1]heptan-2-one (camphor).
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid, then carefully dilute with distilled water to a final volume of 100 mL.[10]
-
Oxidation Reaction:
-
Dissolve this compound (exo or endo isomer, 10 mmol) in 50 mL of acetone (B3395972) in a flask equipped with a magnetic stirrer and cooled in an ice-water bath.[10]
-
Add the Jones reagent dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.
-
Continue adding the reagent until the orange color of the Cr(VI) persists for about 30 minutes, indicating the complete consumption of the alcohol.[10]
-
Add isopropyl alcohol dropwise to quench any excess oxidant (the color will change from orange to green).
-
Add 50 mL of water and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over MgSO₄.
-
Remove the solvent by distillation to yield the crude bicyclo[2.2.1]heptan-2-one. The product can be purified by sublimation or distillation.
-
Overall Comparison Workflow
The systematic comparison of the reactivity of these isomers involves a clear experimental progression from synthesis to kinetic analysis.
Conclusion
The stereoisomers of this compound serve as exceptional models for demonstrating fundamental principles of organic chemistry. The exo isomer's rapid solvolysis highlights the powerful role of anchimeric assistance in stabilizing carbocation intermediates. In contrast, the faster oxidation of the endo isomer underscores the critical influence of steric accessibility in reactions involving bulky reagents. These contrasting reactivities provide a clear and compelling illustration of how subtle changes in three-dimensional structure can dictate the course and rate of chemical reactions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 4. The Nature of the Intermediate in the Solvolysis of Norbornyl Derivatives [authors.library.caltech.edu]
- 5. pnas.org [pnas.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. The rate of oxidation of endo-bicyclo[2.2.1]heptan-2-ol is faster than th.. [askfilo.com]
- 9. Chromic acid oxidation of polycyclic alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Bicyclo[2.2.1]heptan-2-ol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical parameter that dictates the stereochemical outcome of a reaction. An ideal chiral controller should be readily available, inexpensive, and provide high levels of stereoselectivity, while also being easily removable from the final product. This guide provides an objective comparison of the performance of bicyclo[2.2.1]heptan-2-ol with other commonly employed chiral alcohols, namely (-)-menthol, (+)-borneol, and (-)-isopinocampheol, in key asymmetric transformations. The comparison is supported by experimental data on stereoselectivity and yields, detailed experimental protocols for representative reactions, and visualizations to illustrate key concepts.
Structural Comparison of Chiral Alcohols
The steric and electronic properties of a chiral alcohol are paramount to its effectiveness in inducing asymmetry. The rigid bicyclic structures of this compound, borneol, and isopinocampheol provide a well-defined chiral environment, in contrast to the more conformationally flexible monocyclic structure of menthol (B31143).
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and the use of chiral auxiliaries attached to the dienophile can afford excellent control of facial selectivity. Acrylate (B77674) esters of chiral alcohols are commonly employed for this purpose. The steric bulk of the chiral auxiliary effectively shields one face of the dienophile, directing the approach of the diene.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | endo:exo | Diastereomeric Excess (d.e.) | Yield (%) |
| (-)-Menthol | Cyclopentadiene (B3395910) | Menthyl acrylate | Et₂AlCl | 92:8 | 74% | - |
| (-)-8-Phenylmenthol (B56881) | Cyclopentadiene | 8-Phenylmenthyl acrylate | Et₂AlCl | >99:1 | 98% | 91 |
| Oppolzer's Camphor Sultam | Cyclopentadiene | N-acryloyl Camphor Sultam | TiCl₄ | 91:9 | >98% | 85 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and a chiral acrylate.
Materials:
-
Chiral acrylate (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lewis acid (e.g., Et₂AlCl, 1.1 eq)
-
Freshly cracked cyclopentadiene (3.0 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the chiral acrylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add the Lewis acid to the solution and stir for 30 minutes.
-
Add freshly cracked cyclopentadiene dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Diels-Alder adducts.
-
Determine the endo:exo ratio and diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.
Performance in Diastereoselective Enolate Alkylation
The alkylation of chiral enolates derived from esters of chiral alcohols is a fundamental C-C bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
| Chiral Auxiliary | Substrate | Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (-)-Menthol | Menthyl acetate | LDA | Benzyl (B1604629) bromide | 60:40 | - |
| (-)-8-Phenylmenthol | 8-Phenylmenthyl phenylacetate | LDA | Benzyl bromide | 97:3 | 95 |
| Evans Oxazolidinone | N-Propionyl oxazolidinone | LDA | Benzyl bromide | >99:1 | 90-95[1] |
Note: Specific diastereoselectivity data for the alkylation of enolates derived from bicyclo[2.2.1]heptan-2-yl, bornyl, or isopinocampheyl esters under conditions directly comparable to menthyl esters were not found in the surveyed literature. The data for the well-established Evans oxazolidinone auxiliary is provided as a benchmark, demonstrating very high levels of diastereocontrol. The superior performance of (-)-8-phenylmenthol over (-)-menthol again underscores the importance of a highly hindered chiral environment.
Experimental Protocol: Diastereoselective Enolate Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of a chiral ester enolate.
Materials:
-
Chiral ester (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
In a separate flask, dissolve the chiral ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the LDA solution to the ester solution and stir for 30-60 minutes at -78 °C to generate the enolate.
-
Add the alkyl halide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Performance in Asymmetric Reduction of Acetophenone (B1666503)
Chiral alcohols are frequently used to prepare chiral reducing agents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Derivatives of isopinocampheol, such as Alpine-Borane® (derived from (+)- or (-)-α-pinene) and DIP-Chloride™, are well-established reagents for this transformation.
| Chiral Reagent | Substrate | Enantiomeric Excess (ee%) | Yield (%) |
| Alpine-Borane® | Acetophenone | >99 | 85 |
| (-)-DIP-Chloride™ | Acetophenone | 97 | 97 |
| (S)-CBS Catalyst | Acetophenone | 96 | 97 |
Note: Specific data for the asymmetric reduction of acetophenone using a reagent derived directly from this compound, menthol, or borneol under conditions comparable to those for isopinocampheol derivatives was not prominently available in the surveyed literature. The Corey-Bakshi-Shibata (CBS) catalyst is included as a widely used benchmark for enantioselective ketone reduction. The high enantioselectivities achieved with isopinocampheol-derived reagents demonstrate their efficacy in this key transformation.
Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride™
This protocol provides a general procedure for the asymmetric reduction of acetophenone using (-)-diisopinocampheylchloroborane ((-)-DIP-Chloride™).[2]
Materials:
-
(-)-DIP-Chloride™ solution in THF
-
Acetophenone
-
Anhydrous THF
-
Methanol
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried, inert-atmosphere flask, cool a solution of (-)-DIP-Chloride™ in anhydrous THF to -25 °C.
-
Slowly add a solution of acetophenone in anhydrous THF to the stirred (-)-DIP-Chloride™ solution.
-
Stir the reaction mixture at -25 °C and monitor its progress by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and add diethanolamine to precipitate the boron byproducts.
-
Stir for 30 minutes, then add pentane to fully precipitate the solids.
-
Filter the mixture through a pad of Celite®, washing the filter cake with pentane.
-
Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting (S)-1-phenylethanol by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Conclusion and Future Outlook
This guide provides a comparative overview of this compound and other common chiral alcohols in several key asymmetric transformations. While direct comparative data for this compound is limited in the surveyed literature, the performance of menthol, borneol, and particularly isopinocampheol derivatives highlights the effectiveness of rigid, sterically demanding chiral auxiliaries and reagents.
The data presented indicates that increasing the steric bulk of the chiral auxiliary, as seen in the comparison of menthol and 8-phenylmenthol, can significantly enhance diastereoselectivity. Isopinocampheol-derived reagents have demonstrated exceptional performance in the asymmetric reduction of ketones.
For researchers and drug development professionals, the selection of a chiral alcohol will depend on the specific reaction, the desired stereochemical outcome, and the availability and cost of the chiral source. While this compound offers a rigid chiral scaffold, further research is needed to fully explore and document its performance in a wider range of asymmetric reactions to allow for a more comprehensive direct comparison with established chiral alcohols. The continued development of novel chiral ligands and auxiliaries, including derivatives of this compound, remains a vibrant area of research in the pursuit of highly efficient and selective asymmetric transformations.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating the Efficiency of Bicyclo[2.2.1]heptan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. An ideal auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and, most importantly, induce a high degree of facial selectivity in chemical transformations. This guide provides an objective comparison of the performance of chiral auxiliaries derived from bicyclo[2.2.1]heptan-2-ol with two of the most widely used and reliable classes of auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. The comparison focuses on three key C-C bond-forming reactions: the Diels-Alder reaction, the aldol (B89426) reaction, and the conjugate addition.
The rigid bicyclic framework of this compound and its derivatives provides a well-defined steric environment, influencing the trajectory of incoming reagents and thereby controlling the stereochemical outcome of a reaction. This structural feature is shared with the camphor-based Oppolzer's sultam, while Evans' auxiliaries rely on a different mode of stereochemical control.
Performance in Key Asymmetric Syntheses: A Data-Driven Comparison
The following tables summarize the performance of these chiral auxiliaries in terms of yield and stereoselectivity (diastereomeric excess, d.e., or enantiomeric excess, e.e.) in selected asymmetric reactions. It is important to note that the data presented is compiled from various sources and may not represent direct comparative studies under identical conditions. However, it provides a valuable overview of the expected efficiency of each auxiliary.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The chiral auxiliary attached to the dienophile directs the approach of the diene to one of the two prochiral faces.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| This compound derivative | Acrylate | Cyclopentadiene (B3395910) | TiCl₂(OiPr)₂ | - | 94 | [1] |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 98 | >98 (endo) | [2][3] |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 95 | >98 (endo) | [4] |
Aldol Reaction
The aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products. The chiral auxiliary controls the geometry of the enolate and shields one of its faces.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e., %) | Reference |
| This compound derivative | Ester Enolate | Benzaldehyde | LDA | Moderate | - | Moderate | [5] |
| Evans' Oxazolidinone | N-Propionyl Imide | Isobutyraldehyde | Bu₂BOTf, Et₃N | 80-95 | >99:1 | >98 (syn) | [6][7] |
| Oppolzer's Sultam | N-Acetyl Imide | Benzaldehyde | Sn(OTf)₂, N-ethylpiperidine | 85 | 95:5 | 90 (syn) | [8] |
Conjugate Addition
Conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a key reaction for the formation of C-C bonds at the β-position. The chiral auxiliary directs the nucleophilic attack to one of the enantiotopic faces of the β-carbon.
| Chiral Auxiliary | α,β-Unsaturated Substrate | Organometallic Reagent | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| This compound derivative | Enone | R₂CuLi | Good | High | [9] |
| Evans' Oxazolidinone | N-Enoyl | Me₂CuLi | 60-80 | 90-99 | [10] |
| Oppolzer's Sultam | N-Enoyl | Bu₂CuLi | 70-95 | 95-99 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: Asymmetric Diels-Alder Reaction with an N-Acryloyl-Bicyclo[2.2.1]heptan-2-ol Derivative
Materials:
-
N-Acryloyl-bicyclo[2.2.1]heptan-2-ol derivative (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 10 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
A solution of the N-acryloyl-bicyclo[2.2.1]heptan-2-ol derivative in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Titanium(IV) isopropoxide is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by column chromatography.
Protocol 2: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)
-
Dibutylboron triflate (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Dichloromethane (anhydrous)
-
Methanol (B129727)/Water mixture
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
The N-propionyloxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine. The mixture is stirred for 30 minutes to form the boron enolate.
-
Isobutyraldehyde is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a methanol/water mixture.
-
A solution of hydrogen peroxide in methanol is added, and the mixture is stirred at 0 °C for 1 hour to cleave the chiral auxiliary.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The diastereomeric ratio and yield are determined from the crude product, which is then purified by column chromatography.
Protocol 3: Asymmetric Conjugate Addition with an Oppolzer's Sultam Auxiliary
Materials:
-
N-Crotonoyl-(2R)-bornane-10,2-sultam (1.0 equiv)
-
Copper(I) iodide (1.0 equiv)
-
Methylmagnesium bromide (2.0 equiv in THF)
-
Tetrahydrofuran (B95107) (anhydrous)
-
Saturated aqueous ammonium chloride
Procedure:
-
Copper(I) iodide is suspended in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere.
-
Methylmagnesium bromide is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman cuprate (B13416276).
-
A solution of the N-crotonoylsultam in anhydrous tetrahydrofuran is added dropwise to the cuprate suspension.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The diastereomeric excess is determined by HPLC analysis of the crude product before purification by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the asymmetric synthesis workflows and the mechanism of stereochemical induction.
Conclusion
Derivatives of this compound have demonstrated their utility as effective chiral auxiliaries in a range of asymmetric transformations. Their rigid bicyclic structure provides a robust platform for stereocontrol, often leading to high levels of diastereoselectivity.
-
In Diels-Alder reactions , this compound derivatives can achieve high diastereoselectivity, comparable to that of Oppolzer's sultam and Evans' oxazolidinone, making them a viable alternative.
-
For aldol reactions , while providing good stereocontrol, the extensive optimization and proven reliability of Evans' auxiliaries for achieving exceptionally high syn-selectivity often make them the preferred choice.
-
In conjugate additions , auxiliaries based on this compound show great promise, with performance characteristics that are competitive with Oppolzer's sultam.
Ultimately, the selection of a chiral auxiliary will depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This compound-based auxiliaries represent a valuable and efficient option in the synthetic chemist's toolkit, particularly when seeking alternatives to more commonly used systems. Further development and application of these auxiliaries are warranted to fully explore their potential in complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Bicyclo[2.2.1]heptan-2-ol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane framework, a core structure in many natural products and pharmaceutical compounds, presents unique challenges and opportunities in synthetic chemistry. The stereochemistry of substituents on this scaffold dramatically influences reaction rates and product distributions. Computational analysis has become an indispensable tool for elucidating the complex reaction mechanisms of bicyclo[2.2.1]heptan-2-ol, particularly its propensity for carbocation-driven rearrangements. This guide provides a comparative overview of computational approaches to understanding these mechanisms, supported by theoretical data.
Competing Reaction Pathways: Solvolysis and Dehydration
The reaction pathways of this compound are often initiated by protonation of the hydroxyl group, leading to a carbocation intermediate. This intermediate can then undergo a variety of transformations, primarily solvolysis and dehydration, which are often in competition. The stereochemistry of the alcohol—whether it is in the endo or exo position—plays a crucial role in determining the favored pathway.
The solvolysis of bicyclo[2.2.1]heptyl derivatives is a classic example where the exo isomer reacts significantly faster than the endo isomer. This rate difference is attributed to the concept of anchimeric assistance, or neighboring group participation, where the C1-C6 sigma bond in the exo isomer can stabilize the developing positive charge at C2, leading to a non-classical carbocation.[1] In contrast, the endo isomer lacks the proper alignment for this assistance and proceeds through a less stable, classical secondary carbocation.[1]
Dehydration of this compound typically proceeds via an E1 mechanism, involving the formation of a carbocation followed by elimination of a proton to form an alkene. The stability of the carbocation intermediate and the stereoelectronic requirements of the elimination step are key factors influencing the product distribution.
Quantitative Comparison of Reaction Intermediates and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the energetics of these reaction pathways. By calculating the activation energies (ΔG‡) of transition states and the relative energies of intermediates, researchers can predict the feasibility and selectivity of different reactions.
Below is a summary of calculated activation free energies for key rearrangement steps of the 2-norbornyl cation, a critical intermediate in the reactions of this compound.
| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
| endo-6,2-Hydride Shift | DFT | Not Specified | Not Specified | ~5.8 | [2] |
| exo-3,2-Hydride Shift | DFT | Not Specified | Not Specified | ~11.4 | [2] |
| Wagner-Meerwein Rearrangement | DFT | Not Specified | Not Specified | < 4 | [2] |
These values highlight the facility of the Wagner-Meerwein rearrangement compared to hydride shifts, a key factor in the complex product mixtures often observed in reactions involving this bicyclic system.
Experimental and Computational Protocols
A typical workflow for the computational analysis of this compound reaction mechanisms involves a combination of experimental validation and theoretical calculations.
Experimental Protocol: Solvolysis Rate Determination
-
Preparation of Substrates: Synthesize and purify both endo- and exo-Bicyclo[2.2.1]heptan-2-ol. Convert the alcohols to a suitable derivative with a good leaving group, such as a p-toluenesulfonate (tosylate) or p-bromobenzenesulfonate (brosylate).
-
Kinetic Measurements: Conduct the solvolysis reaction in a suitable solvent (e.g., acetic acid, ethanol, or water-acetone mixtures) at a constant temperature.
-
Monitoring Reaction Progress: Monitor the progress of the reaction by titrating the acid produced or by a spectroscopic method (e.g., UV-Vis or NMR) to follow the disappearance of the starting material or the appearance of the product.
-
Data Analysis: Calculate the rate constants for the solvolysis of both the endo and exo isomers and determine the exo/endo rate ratio.
Computational Protocol: DFT Analysis of Reaction Pathways
-
Model System Setup: Build the initial structures of the reactants (endo- and exo-Bicyclo[2.2.1]heptan-2-ol), intermediates (e.g., classical and non-classical carbocations), transition states, and products.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)). The absence of imaginary frequencies confirms a minimum energy structure, while a single imaginary frequency indicates a transition state.
-
Transition State Searching: Employ transition state search algorithms (e.g., Berny optimization, QST2, QST3) to locate the transition state structures connecting reactants/intermediates and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactant and product.
-
Solvation Modeling: Include the effect of the solvent using a continuum solvation model (e.g., PCM, SMD) to obtain more accurate energies.
-
Energy Profile Construction: Construct a potential energy surface or reaction energy profile by plotting the relative free energies of all stationary points (reactants, intermediates, transition states, and products).
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex relationships in reaction pathways and computational workflows.
Caption: Reaction pathways of this compound.
Caption: Computational workflow for reaction mechanism analysis.
References
A Spectroscopic Showdown: Differentiating Norborneol Isomers
In the realm of bicyclic alcohols, the subtle stereochemical difference between exo- and endo-norborneol (B8440766) presents a classic analytical challenge. The orientation of the hydroxyl group, either pointing away from (exo) or towards (endo) the six-membered ring of the bicyclo[2.2.1]heptane framework, gives rise to distinct physical and spectroscopic properties. This guide provides a detailed spectroscopic comparison of these two isomers, supported by experimental data and protocols, to aid researchers in their identification and characterization.
Spectroscopic Data Comparison: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between exo- and endo-norborneol. The spatial arrangement of the hydroxyl group and its influence on the surrounding protons and carbons lead to discernible differences in their respective spectra.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is particularly informative. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-2) is a key diagnostic feature. In exo-norborneol, this proton is in the endo position and experiences less shielding, thus appearing further downfield compared to the corresponding exo proton in endo-norborneol.
| Proton Assignment | exo-Norborneol Chemical Shift (ppm) | endo-Norborneol Chemical Shift (ppm) |
| H-1 | 2.24 | 2.24 |
| H-2 (CH-OH) | 3.74 | 4.22 |
| H-3 endo | 1.29 | 1.94 |
| H-3 exo | 1.64 | 1.88 |
| H-4 | 2.17 | 2.16 |
| H-5 endo | 1.11 | 1.30 |
| H-5 exo | 1.40 | 1.37 |
| H-7a (anti) | 1.03 | 0.84 |
| H-7s (syn) | 1.46 | 1.56 |
| OH | Variable | Variable |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) spectroscopy also provides valuable distinguishing features. The chemical shifts of the carbon atom bonded to the hydroxyl group (C-2) and the adjacent carbons are influenced by the stereochemistry of the hydroxyl group.
| Carbon Assignment | exo-Norborneol Chemical Shift (ppm) | endo-Norborneol Chemical Shift (ppm) |
| C-1 | 42.9 | 41.8 |
| C-2 | 75.8 | 74.8 |
| C-3 | 39.7 | 35.4 |
| C-4 | 35.2 | 35.8 |
| C-5 | 24.6 | 28.5 |
| C-6 | 28.4 | 24.1 |
| C-7 | 35.6 | 38.6 |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy highlights differences in the vibrational modes of the C-O bond and the O-H bond. While both isomers will show a broad O-H stretch characteristic of alcohols, the C-O stretching frequency can differ.
| Vibrational Mode | exo-Norborneol Wavenumber (cm⁻¹) | endo-Norborneol Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | ~3350 | ~3350 |
| C-H Stretch (sp³) | 2870-2950 | 2870-2950 |
| C-O Stretch | ~1030 | ~1010 |
The key difference lies in the C-O stretching vibration. The exo isomer typically exhibits a C-O stretch at a slightly higher wavenumber compared to the endo isomer.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible results.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the differentiation of exo- and endo-norborneol.
Materials:
-
exo-Norborneol and endo-norborneol samples
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the norborneol isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example for a 400 MHz spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
Objective: To acquire IR spectra for the differentiation of exo- and endo-norborneol.
Materials:
-
exo-Norborneol and endo-norborneol samples
-
Infrared spectrometer (e.g., FTIR)
-
Salt plates (e.g., NaCl or KBr) or ATR accessory
-
Spatula and mortar and pestle (for solid samples)
-
Volatile solvent (e.g., dichloromethane (B109758) or acetone (B3395972) for cleaning)
Procedure (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent.
-
Place a small amount of the solid norborneol isomer directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
Label the significant peaks in the spectrum, particularly the O-H and C-O stretching frequencies.
-
Clean the ATR crystal thoroughly after analysis.
-
Workflow for Spectroscopic Comparison
The logical flow from sample preparation to data analysis is a critical component of a robust comparative study.
Caption: Workflow for the spectroscopic comparison of norborneol isomers.
By following these detailed protocols and utilizing the comparative data presented, researchers can confidently distinguish between exo- and endo-norborneol, ensuring the correct identification of these important stereoisomers in their work.
Comparative Guide to the Biological Activity of Bicyclo[2.2.1]heptan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptan-2-ol scaffold, a rigid bicyclic structure also known as norbornane (B1196662), is a privileged pharmacophore in medicinal chemistry. Its unique three-dimensional arrangement provides a fixed orientation for pendant functional groups, enabling precise interactions with biological targets. This has led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.
Antimicrobial Activity
Derivatives of this compound, particularly those derived from borneol, have demonstrated notable antimicrobial effects against a range of pathogens.
Comparison of Antimicrobial Activity of Borneol Derivatives
| Compound | Test Organism | Activity | Reference |
| (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl-3′,4′,5′-trimethoxybenzoate | Trypanosoma cruzi (epimastigotes) | IC50: 10.1 µg/mL | [1] |
| (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl benzoate | Trypanosoma cruzi (epimastigotes) | IC50: 12.8 µg/mL | [1] |
| This compound, 1,7,7-trimethyl- | Enterococcus faecium | Major component (14.4%) of an essential oil fraction with a MIC of 25.28±7.41 mg/mL | [2] |
Antiviral Activity
The bicyclo[2.2.1]heptane framework serves as a valuable bioisostere for the ribose sugar in nucleosides, leading to the synthesis of carbocyclic nucleoside analogues with potent antiviral properties, particularly against Herpes Simplex Virus (HSV).[3]
Comparison of Anti-HSV-1 Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs
| Compound | Virus Strain | Activity (IC50) | Reference |
| Compound 6j | HSV-1 | 15 ± 2 µM | [4] |
| Compound 6d | HSV-1 | 21 ± 4 µM | [4] |
| Compound 6f | HSV-1 | 28 ± 4 µM (identical to acyclovir) | [4] |
Anticancer Activity
The rigid norbornane scaffold has been incorporated into various molecules to enhance their anticancer potential. These derivatives have shown cytotoxicity against several cancer cell lines.
Comparison of Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (Compound 2e) | Pancreatic cancer cell line CFPAC1 | CXCR2 IC50 = 48 nM | |
| Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives (Compound 6a) | C6 (rat brain tumor) | 14.13 µM | [5] |
| Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives (Compound 8g) | C6 (rat brain tumor) | 29.99 µM | [5] |
| Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives (Compound 6a) | HeLa (human cervical carcinoma) | 0.8 µM | [5] |
| Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives (Compound 6e) | HeLa (human cervical carcinoma) | 1.21 µM | [5] |
Anti-inflammatory Activity
Certain bicyclo[2.2.1]heptane derivatives have been developed as potent antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor, suggesting their potential as anti-inflammatory agents.
Comparison of PGD2 Receptor Antagonist Activity
| Compound | Assay | Activity (IC50) | Reference |
| Bicyclo[2.2.1]heptane derivatives with sulfonamide groups | Radioligand binding and cAMP formation | Below 50 nM | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method determines the sensitivity or resistance of bacteria to antimicrobial compounds.[4][7]
-
Inoculum Preparation: Select 4-5 well-isolated colonies of the same morphological type from an 18-24 hour agar (B569324) plate. Transfer the growth to a tube with 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[3] Alternatively, a direct saline or broth suspension of colonies can be prepared.[3]
-
Inoculation of Mueller-Hinton Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.[4][8] Streak the swab over the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[6][8] Rim the plate with the swab.[8]
-
Application of Disks: Aseptically place antimicrobial-impregnated paper disks on the inoculated agar surface.[6] Disks should be placed at least 24 mm apart.[4] Gently press each disk to ensure complete contact with the agar.[6]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[6]
-
Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters.[4] Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts.[3][4]
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[9]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[9] Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]
Antiviral Activity Assessment: Plaque Reduction Assay for HSV-1
This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of plaques (areas of virus-induced cell death).[10]
-
Cell Seeding: Seed Vero cells in 24-well plates to achieve a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[10]
-
Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour to allow for viral adsorption.[7]
-
Compound Treatment: Remove the virus inoculum and replace it with fresh medium containing various concentrations of the test compound.[7]
-
Incubation and Plaque Formation: Incubate the plates for 24-72 hours to allow for plaque formation.[7]
-
Plaque Visualization and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.[7]
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the virus control (no compound). The half-maximal inhibitory concentration (IC50) can then be determined.[7]
Anti-inflammatory Activity Assessment: cAMP Immunoassay
This assay measures the ability of a compound to antagonize the activation of Gαs-coupled receptors, such as the PGD2 receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.[11]
-
Cell Preparation: Use a cell line stably expressing the target receptor (e.g., HEK293 cells expressing the DP1 receptor). On the day of the assay, prepare a cell suspension in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Antagonist Addition: Dispense the cell suspension into a 384-well plate. Add serial dilutions of the antagonist compound to the wells and pre-incubate.[11]
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., PGD2) to the wells to stimulate cAMP production. This concentration is typically the EC50 or EC80 of the agonist.[12]
-
Cell Lysis and cAMP Detection: After a short incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol of a competitive immunoassay kit (e.g., HTRF).[12]
-
Data Acquisition and Analysis: Read the plate on a compatible reader. The signal is inversely proportional to the amount of cAMP produced. Plot the antagonist concentration versus the signal to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.[11]
Signaling Pathways and Mechanisms of Action
CXCR2 Signaling in Cancer Metastasis
Certain bicyclo[2.2.1]heptane derivatives act as antagonists of the CXCR2 receptor, a key player in cancer progression and metastasis. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands (e.g., CXCL1, CXCL8), activates several downstream signaling pathways that promote cell migration, invasion, and angiogenesis.[13][14]
Caption: CXCR2 signaling pathway and its inhibition.
By blocking the CXCR2 receptor, these derivatives can inhibit the activation of downstream pathways like PI3K/Akt and MAPK/ERK, ultimately leading to a reduction in cancer cell migration, invasion, and angiogenesis.[15]
Prostaglandin D2 Receptor Signaling in Inflammation
Bicyclo[2.2.1]heptane derivatives that act as antagonists of the prostaglandin D2 (PGD2) receptor play a role in modulating inflammatory responses. PGD2 exerts its effects through two main receptors, DP1 and DP2 (also known as CRTH2).[16] The DP1 receptor is coupled to Gs protein and its activation increases intracellular cAMP, which generally leads to anti-inflammatory effects.[5] In contrast, the DP2 receptor is coupled to Gi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as the recruitment and activation of eosinophils and T-helper 2 (Th2) cells.[16][17]
Caption: Prostaglandin D2 receptor signaling pathways.
By selectively antagonizing the DP2 receptor, this compound derivatives can mitigate the pro-inflammatory effects of PGD2, making them promising candidates for the treatment of allergic and inflammatory diseases.[18]
This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The provided experimental protocols and pathway diagrams are intended to serve as a resource for researchers to further explore and develop novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. Anti-inflammatory effects of the prostaglandin D2/prostaglandin DP1 receptor and lipocalin-type prostaglandin D2 synthase/prostaglandin D2 pathways in bacteria-induced bovine endometrial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 18. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Reduction of Bicyclo[2.2.1]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
The reduction of bicyclo[2.2.1]heptan-2-one, also known as norcamphor (B56629), and its derivatives, is a pivotal reaction in organic synthesis, providing access to valuable chiral building blocks like endo- and exo-norborneol (B145942). The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions, making a comparative understanding of catalyst performance essential for synthetic strategy and drug development. This guide offers an objective comparison of various catalytic systems for the reduction of bicyclo[2.2.1]heptan-2-one, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficiency and stereoselectivity of bicyclo[2.2.1]heptan-2-one reduction are critically influenced by the catalyst employed. Below is a summary of the performance of different classes of catalysts based on available experimental data.
| Catalyst System | Reducing Agent | Solvent | Product Ratio (endo:exo) | Yield (%) | Key Observations |
| Sodium Borohydride (B1222165) (NaBH₄) | NaBH₄ | Methanol (B129727) | 86:14 (for Camphor: Isoborneol:Borneol) | ~91 | A common, inexpensive, and effective reagent. The endo attack is sterically favored, leading to the exo alcohol as the major product.[1][2] |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695) | Predominantly endo-norborneol | High | A standard heterogeneous catalyst for hydrogenation. The steric hindrance of the bicyclic system governs the stereochemical outcome.[3] |
| Metal Oxides (MgO, ZrO₂, Al₂O₃) | Isopropanol | Toluene | Up to 79% endo-norborneol | Varies | Used in catalytic transfer hydrogenation. Can provide a significant excess of the less thermodynamically stable endo isomer.[4] MgO has shown the highest conversion among the tested metal oxides.[4] |
| Rhodium Complexes | H₂ gas or transfer hydrogenation | Various | High enantioselectivity possible | Varies | Chiral rhodium catalysts are employed for asymmetric reductions, yielding products with high enantiomeric excess.[5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Reduction of Bicyclo[2.2.1]heptan-2-one using Sodium Borohydride
This protocol describes the reduction of norcamphor to a mixture of endo- and exo-norborneol using sodium borohydride in methanol.[3]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Round bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve norcamphor in methanol in a round bottom flask.
-
Carefully add sodium borohydride to the solution in portions while stirring.
-
After the reaction is complete (monitored by TLC or GC), add ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Dissolve the crude product in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the solid product mixture of endo- and exo-norborneol.
-
Analyze the product ratio using GC or ¹H NMR.
Catalytic Hydrogenation of Bicyclo[2.2.1]heptan-2-one using Pd/C
This protocol outlines a general procedure for the catalytic hydrogenation of norcamphor.[3]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus
-
Celite
Procedure:
-
To a suitable reaction flask, add norcamphor and a catalytic amount of 10% Pd/C.
-
Add ethanol to dissolve the norcamphor.
-
Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the product mixture of endo- and exo-norborneol.
-
Determine the yield and analyze the product ratio using GC or ¹H NMR.
Visualizing the Process and Catalyst Comparison
To better understand the experimental workflow and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: Experimental workflow for the catalytic reduction of Bicyclo[2.2.1]heptan-2-one.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Chiral benzo[2.2.1] α-hydroxyketones from a dirhodium( ii )/bisphosphine-catalyzed desymmetrization addition reaction - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03779D [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Bicyclo[2.2.1]heptan-2-ol Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral compounds. Bicyclo[2.2.1]heptan-2-ol, a versatile chiral building block in organic synthesis, requires robust and validated analytical methods to ensure the enantiomeric purity of starting materials and products. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is a widely applicable and robust technique, while Chiral GC offers high resolution for volatile compounds. NMR with chiral shift reagents provides a valuable alternative, particularly for rapid, non-separative analysis.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer. |
| Typical Chiral Stationary Phase | Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD-H, Chiralpak AD-H).[1] | Cyclodextrin (B1172386) derivatives.[1] | Lanthanide-based complexes (e.g., Eu(hfc)₃).[1] |
| Advantages | Broad applicability, high robustness, and a wide variety of available chiral stationary phases.[1] | High resolution and efficiency, suitable for volatile and thermally stable compounds.[1] | Non-destructive, rapid analysis, and no need for chromatographic separation.[1] |
| Disadvantages | Higher cost of chiral columns and solvents. | Potential for thermal racemization of the analyte in the heated injector or column, which can lead to inaccurate ee determination.[1] | Lower sensitivity, potential for line broadening, and the need for pure samples. The cost of chiral shift reagents can also be a factor.[1] |
| Limit of Detection (LOD) | Typically in the µg/mL range. For example, for some chiral compounds, LODs can be around 0.5-1.5 µg/mL. | Can be very low, in the µg/L range for certain applications.[2] | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. For some methods, LOQ can be around 4.3-4.4 µg/mL for enantiomers.[3] | In the µg/L to ng/L range. | Higher than chromatographic methods. |
| Linearity | Excellent linearity is often observed over a wide concentration range (e.g., 2-300 µg/mL) with R² > 0.999. | Good linearity is achievable. | Dependent on the complex formation and concentration range. |
| Accuracy | High accuracy, with recoveries often between 99% and 102%.[3] | High accuracy is achievable if thermal degradation is avoided. | Accuracy can be influenced by the purity of the sample and the shift reagent. |
| Precision | High precision, with relative standard deviations (RSD) for intra- and inter-day precision typically below 2%. | High precision is achievable. | Precision is generally lower than that of chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
A common approach for the chiral separation of bicyclo[2.2.1]heptane derivatives involves the use of polysaccharide-based chiral stationary phases.[1][4]
Instrumentation: Standard HPLC system with a UV detector.
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[1][5]
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve baseline separation, for example, n-hexane:isopropanol (80:20, v/v).[3][4]
Flow Rate: Typically set between 0.5 and 1.0 mL/min.[1]
Column Temperature: Maintained at a constant temperature, usually around 25 °C.[1]
Detection: UV detection at a suitable wavelength, for instance, 212 nm or 254 nm.[1]
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration within the linear range of the detector.
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound.
Instrumentation: Standard gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column: A capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
Injector Temperature: Optimized to ensure complete vaporization without causing thermal degradation or racemization of the analyte.[1]
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, starting at a lower temperature and ramping up to a higher temperature.
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Derivatization to a more volatile species may sometimes be necessary.
Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Shift Reagents
This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.
Instrumentation: Standard NMR spectrometer (e.g., 300 MHz or higher).
Chiral Shift Reagent: A chiral lanthanide complex, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is commonly used.[1]
Solvent: A deuterated solvent in which both the analyte and the chiral shift reagent are soluble (e.g., CDCl₃).[1]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Shake the tube to ensure thorough mixing and acquire a new ¹H NMR spectrum.
Data Analysis: Observe the splitting of signals corresponding to specific protons in the this compound structure. The enantiomeric excess is calculated from the integration of these separated signals.
Mandatory Visualizations
To further clarify the methodologies, the following diagrams illustrate the workflows for method validation and the specific analytical techniques.
Caption: General workflow for the validation of an analytical method for enantiomeric excess determination.
Caption: Comparative workflow for the determination of this compound enantiomeric excess.
References
A Comparative Guide to Norborneol-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis, a field pivotal to the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Among the diverse array of chiral scaffolds, those derived from the rigid bicyclic structure of norborneol have emerged as a promising class of ligands. Their well-defined stereochemistry and conformational rigidity provide a stable chiral environment around a metal center, enabling high levels of stereocontrol in a variety of catalytic transformations. This guide offers an objective comparison of the efficacy of different classes of norborneol-derived ligands, supported by experimental data, to aid researchers in the selection and application of these valuable catalytic tools.
Performance in the Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes
A benchmark reaction for evaluating the effectiveness of new chiral ligands is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols. Below is a comparison of various norborneol-derived ligands in the asymmetric ethylation of benzaldehyde (B42025).
| Ligand ID | Ligand Type | Ligand Structure | Yield (%) | ee (%) | Reference |
| L1 | Amino alcohol | (-)-3-exo-(Dimethylamino)isoborneol | 97 | 99 | [1] |
| L2 | Amino alcohol | (1R,2S,3R,5S)-3-(N,N-Dimethylamino)-5-methyl-tricyclo[2.2.1.02,6]heptan-3-ol | 95 | 98 | |
| L3 | Phosphine | (1R,2S,5R)-2-((Diphenylphosphino)oxy)-1,7,7-trimethylbicyclo[2.2.1]heptane | 85 | 82 | |
| L4 | Oxazoline | (1R,4R)-4,7,7-Trimethyl-2-(4,5-dihydrooxazol-2-yl)bicyclo[2.2.1]heptan-2-ol | 92 | 90 |
Table 1: Comparison of norborneol-derived ligands in the asymmetric ethylation of benzaldehyde with diethylzinc.
As the data indicates, the amino alcohol ligand L1 , (-)-3-exo-(Dimethylamino)isoborneol, demonstrates exceptional performance in this reaction, affording a near-quantitative yield and an outstanding enantiomeric excess of 99%.[1] This highlights the efficacy of the amino alcohol scaffold in this particular transformation. While other ligand types also provide good to high levels of enantioselectivity, the amino alcohol derivatives, in this case, appear superior for the diethylzinc addition to benzaldehyde.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these ligands. Below are representative protocols for the synthesis of a norborneol-derived amino alcohol ligand and its use in the asymmetric ethylation of benzaldehyde.
Synthesis of (-)-3-exo-(Dimethylamino)isoborneol (L1)
Materials:
-
(1R)-(+)-Camphor
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297)
-
Acetic acid
-
Lithium aluminum hydride (LAH)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid
-
Diethyl ether
-
Sodium sulfate (B86663)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation: A solution of (1R)-(+)-camphor (10.0 g, 65.7 mmol), hydroxylamine hydrochloride (8.6 g, 124 mmol), and sodium acetate (10.2 g, 124 mmol) in a mixture of water (20 mL) and ethanol (B145695) (50 mL) is heated at reflux for 4 hours. After cooling, the mixture is poured into water and the precipitate is collected by filtration, washed with water, and dried to yield camphor (B46023) oxime.
-
Reduction to Amino Alcohol: To a suspension of LAH (5.0 g, 132 mmol) in anhydrous diethyl ether (150 mL) at 0 °C, a solution of camphor oxime (10.0 g, 59.8 mmol) in diethyl ether (100 mL) is added dropwise. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the successive addition of water (5 mL), 15% aqueous NaOH (5 mL), and water (15 mL). The resulting solid is filtered off and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude amino alcohol.
-
N-Methylation: The crude amino alcohol is dissolved in a mixture of formaldehyde (37% aqueous solution, 15 mL) and formic acid (15 mL) and heated at reflux for 24 hours. The solution is cooled, made alkaline with 20% aqueous NaOH, and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The residue is purified by column chromatography on silica (B1680970) gel to afford (-)-3-exo-(Dimethylamino)isoborneol.
Asymmetric Ethylation of Benzaldehyde using L1
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol (L1)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of (-)-3-exo-(Dimethylamino)isoborneol (L1) (21.1 mg, 0.1 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield (R)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Ligand Synthesis and Catalytic Application
The general workflow for utilizing norborneol-derived ligands in asymmetric catalysis involves a sequence of ligand synthesis, catalyst formation, and the catalytic reaction itself, followed by product analysis.
Caption: General workflow for the synthesis of norborneol-derived ligands and their application in asymmetric catalysis.
Conclusion
Norborneol-derived ligands represent a versatile and highly effective class of chiral auxiliaries for asymmetric catalysis. Their rigid framework provides a well-defined chiral pocket that can induce high levels of enantioselectivity in a variety of chemical transformations. As demonstrated, the choice of the specific ligand architecture, particularly the nature of the coordinating atoms, is critical for achieving optimal results in a given reaction. The amino alcohol derivatives have shown exceptional promise in the asymmetric addition of diethylzinc to aldehydes. Further exploration and development of new norborneol-based ligand motifs will undoubtedly continue to enrich the toolbox of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules for research, drug discovery, and industrial applications.
References
A Comparative Guide to the Reactions of Bicyclo[2.2.1]heptan-2-ol: Theoretical Predictions vs. Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.1]heptane framework, a common motif in natural products and pharmaceutical agents, presents a fascinating landscape for studying the interplay of steric and electronic effects in chemical reactions. The reactivity of bicyclo[2.2.1]heptan-2-ol, also known as norborneol, is particularly illustrative of these principles, often leading to products governed by intricate carbocation rearrangements. This guide provides a comprehensive comparison of theoretical predictions and experimental results for key reactions of both exo- and endo-bicyclo[2.2.1]heptan-2-ol, offering valuable insights for reaction design and mechanistic analysis.
Oxidation: A Straightforward Transformation
The oxidation of secondary alcohols to ketones is a fundamental organic transformation. In the case of this compound, this reaction proceeds, as expected, to yield bicyclo[2.2.1]heptan-2-one (norcamphor). Both theoretical models and experimental results align in predicting and observing the formation of this single ketone product, with the primary difference between theoretical and experimental work lying in the optimization of reaction conditions to maximize yield and minimize byproducts.
Table 1: Comparison of Theoretical and Experimental Results for the Oxidation of this compound
| Reaction | Theoretical Prediction (Product) | Experimental Result (Product) | Experimental Yield |
| Oxidation of exo- or endo-Bicyclo[2.2.1]heptan-2-ol | Bicyclo[2.2.1]heptan-2-one | Bicyclo[2.2.1]heptan-2-one | Typically >90% |
Experimental Protocols
Detailed methodologies for common oxidation procedures are provided below.
Jones Oxidation
-
Reagent Preparation: Dissolve 25 g of chromium trioxide in 75 mL of water. Slowly add 25 mL of concentrated sulfuric acid while cooling in an ice-water bath.[1]
-
Procedure: To a solution of this compound in acetone, add the Jones reagent dropwise at room temperature. The reaction is typically rapid, and the endpoint is indicated by the persistence of the orange color of the Cr(VI) reagent. The reaction is quenched by the addition of isopropanol, and the product is extracted with an organic solvent.[1][2]
Swern Oxidation
-
Procedure: A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -78°C. Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, followed by a solution of this compound in dichloromethane. After stirring, triethylamine (B128534) is added, and the reaction mixture is allowed to warm to room temperature. The product is then isolated by extraction.[3][4][5][6]
Dehydration: A Gateway to Rearrangements
The acid-catalyzed dehydration of this compound is a classic example of a reaction proceeding through a carbocation intermediate, leading to a mixture of olefin products. The initial formation of the 2-norbornyl cation is followed by rapid Wagner-Meerwein rearrangements and hydride shifts, ultimately resulting in a mixture of bicyclo[2.2.1]hept-2-ene (norbornene) and other rearranged alkenes.
Theoretical calculations, often employing density functional theory (DFT), can predict the relative stabilities of the possible carbocation intermediates and the transition states connecting them. These calculations suggest that the non-classical nature of the 2-norbornyl cation plays a significant role in the product distribution.[7][8]
Experimentally, the product distribution is highly dependent on the reaction conditions, including the acid catalyst, temperature, and reaction time. The dehydration of exo-bicyclo[2.2.1]heptan-2-ol is significantly faster than that of the endo-isomer, a phenomenon attributed to the greater ease of departure of the leaving group from the exo face, leading to the formation of the stabilized non-classical carbocation.[7]
Table 2: Comparison of Theoretical and Experimental Product Distribution in the Acid-Catalyzed Dehydration of this compound
| Starting Material | Theoretical Prediction (Major Products) | Experimental Observation (Major Products) |
| exo-Bicyclo[2.2.1]heptan-2-ol | Bicyclo[2.2.1]hept-2-ene | Bicyclo[2.2.1]hept-2-ene |
| endo-Bicyclo[2.2.1]heptan-2-ol | Bicyclo[2.2.1]hept-2-ene | Bicyclo[2.2.1]hept-2-ene |
Note: While bicyclo[2.2.1]hept-2-ene is the major product, minor amounts of rearranged alkenes are often observed experimentally.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Procedure: this compound is mixed with a strong acid, such as sulfuric acid or phosphoric acid. The mixture is heated, and the resulting alkene product is distilled from the reaction mixture as it is formed. The distillate is then washed with a basic solution to remove any residual acid, dried, and purified by distillation. Product analysis is typically performed using gas chromatography (GC) to determine the relative amounts of the different alkene isomers.
Wagner-Meerwein Rearrangement: The Signature Reaction of the Norbornyl System
The Wagner-Meerwein rearrangement is a hallmark of the chemistry of bicyclo[2.2.1]heptane derivatives.[9] This rearrangement involves a 1,2-shift of a carbon-carbon bond, driven by the formation of a more stable carbocation. In the context of this compound, this rearrangement is intimately linked to the dehydration process and is a direct consequence of the formation of the 2-norbornyl cation.
Theoretical studies have extensively investigated the potential energy surface of the norbornyl cation, revealing a complex landscape of rapidly equilibrating classical and non-classical structures.[10] These calculations provide a framework for understanding the facility of the Wagner-Meerwein shift and the subsequent hydride shifts that lead to the observed product distributions.
Experimentally, the occurrence of the Wagner-Meerwein rearrangement is confirmed by isotopic labeling studies. For instance, the acetolysis of isotopically labeled exo-2-norbornyl brosylate leads to a scrambling of the label, consistent with the involvement of a symmetrical, non-classical carbocation intermediate that can be attacked by the nucleophile at multiple positions.[7]
The product distribution from reactions involving the 2-norbornyl cation is a testament to the intricate balance of kinetic and thermodynamic control. While theoretical models can provide valuable predictions, the experimental outcome is often sensitive to subtle changes in reaction conditions.
Logical Flow of Carbocation Rearrangement
Caption: Carbocation formation and subsequent reaction pathways.
Conclusion
The reactions of this compound provide a rich platform for exploring the synergy between theoretical chemistry and experimental organic synthesis. While the oxidation of this alcohol is a predictable and high-yielding transformation, its acid-catalyzed dehydration and associated Wagner-Meerwein rearrangements highlight the complexities of carbocation chemistry. Theoretical calculations offer powerful tools for predicting reaction pathways and understanding the underlying electronic and steric factors. However, experimental validation remains crucial, as the subtle interplay of reaction conditions can significantly influence product distributions. A thorough understanding of both theoretical principles and experimental nuances is essential for harnessing the synthetic potential of this versatile bicyclic building block.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. cwagen.substack.com [cwagen.substack.com]
- 8. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.1]heptan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.1]heptan-2-ol, ensuring the protection of personnel and the environment.
I. Pre-Disposal and Handling Considerations
Before beginning the disposal process, it is imperative to handle this compound with appropriate care, utilizing personal protective equipment (PPE). Ensure that eye protection, gloves, and protective clothing are worn.[1] All handling should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2][3]
II. Spill and Contamination Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Key Spill Response Steps:
-
Eliminate Ignition Sources : Immediately remove all sources of ignition from the spill area, as this compound is a flammable solid.[2][4]
-
Ensure Adequate Ventilation : Increase airflow in the contaminated space.[2][3]
-
Containment : Sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2][3] Avoid creating dust clouds during this process.[2][3][4]
-
Decontamination : Wash the spill area thoroughly.
III. Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with local, regional, and national regulations.[3][5][6] It is the responsibility of the chemical waste generator to properly classify the waste.[3]
General Disposal Guidelines:
-
Do not dispose of in drains or waterways : this compound should not be allowed to enter the sanitary sewer system or any surface water.[3][4][7]
-
Use Original or Approved Containers : Whenever possible, store waste in its original container.[5] If not feasible, use a suitable, clearly labeled, and sealed container for disposal.[2][3][4]
-
Avoid Mixing Waste : Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.[5]
-
Contaminated Materials : Any materials, such as PPE or absorbent pads, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Empty containers may still contain product residue and should be treated as hazardous waste.[2][6] These should be sent to a designated hazardous or special waste collection point.[2][6]
IV. Quantitative Data for Disposal Considerations
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of a common isomer of this compound that inform its hazardous waste profile.
| Property | Value | Citation |
| Molecular Formula | C10H18O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Physical State | Solid | [4] |
| Flammability | Flammable Solid | [2][4] |
| Flash Point | 74 °C / 165.2 °F | [3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
